Nitrofor
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O4/c1-3-15(4-2)10-8(16(18)19)5-7(11(12,13)14)6-9(10)17(20)21/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLHXVBITYTYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200531 | |
| Record name | Nitrofor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5254-27-3 | |
| Record name | Nitrofor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005254273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrofor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Nitrofurantoin on Bacterial Ribosomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrofurantoin (B1679001) is a synthetic nitrofuran antibiotic that has remained a valuable therapeutic option for the treatment of uncomplicated urinary tract infections (UTIs) for decades. Its sustained clinical efficacy and remarkably low rates of acquired bacterial resistance are attributed to its unique and multifaceted mechanism of action.[1] A central pillar of nitrofurantoin's antimicrobial activity is the disruption of bacterial protein synthesis through its interaction with ribosomal components. This technical guide provides an in-depth exploration of the core mechanism of action of nitrofurantoin on bacterial ribosomes, detailing the molecular interactions, summarizing the available quantitative data, and outlining key experimental protocols for its investigation.
Mechanism of Action: From Prodrug Activation to Ribosomal Disruption
Nitrofurantoin is a prodrug, meaning it is administered in an inactive form and requires intracellular metabolic activation to exert its bactericidal effects.[2] This activation process is a key determinant of its selective toxicity towards bacterial cells over their mammalian counterparts. The mechanism can be dissected into the following critical steps:
2.1. Cellular Uptake and Reductive Activation:
Nitrofurantoin is taken up by bacterial cells. Once inside the cytoplasm, the drug is rapidly reduced by bacterial flavoproteins, specifically nitroreductases such as NfsA and NfsB.[2] This reduction is a crucial step, as these enzymes are significantly more active in bacteria than in mammalian cells.
2.2. Formation of Reactive Intermediates:
The enzymatic reduction of the nitro group on the furan (B31954) ring generates a cascade of highly reactive and unstable electrophilic intermediates. These include the nitro-anion-free radical and hydroxylamine.[3] These reactive species are the primary effectors of nitrofurantoin's antimicrobial activity.
2.3. Non-Specific Attack on Ribosomal Components:
The highly reactive intermediates are promiscuous and attack multiple cellular macromolecules non-specifically. A primary and critical target is the bacterial ribosome. These intermediates react with and covalently modify both ribosomal proteins (r-proteins) and ribosomal RNA (rRNA).[3] This non-specific, multi-target attack is a hallmark of nitrofurantoin's mechanism and a key reason for the low incidence of resistance development.
2.4. Inhibition of Protein Synthesis:
The covalent modification of ribosomal proteins and rRNA leads to structural and functional damage to the ribosome.[3] This damage culminates in the complete inhibition of protein synthesis, a process essential for bacterial growth and viability. At bactericidal concentrations, this cessation of protein synthesis is a major contributor to cell death. While the attack is non-specific, it has been suggested that at lower concentrations, nitrofurantoin may preferentially inhibit the synthesis of inducible enzymes, such as β-galactosidase.[3][4]
Quantitative Data
The multi-target and non-specific nature of the reactive intermediates of nitrofurantoin makes it challenging to determine traditional quantitative measures of drug-target interactions, such as specific binding affinities (Kd) or precise IC50 values for the inhibition of protein synthesis. The literature does not contain widely reported, specific values for these parameters.
However, the inhibitory effect of nitrofurantoin on bacterial growth and inducible enzyme synthesis provides an indirect measure of its potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. Studies have shown that the inhibition of inducible enzyme synthesis, a process reliant on functional ribosomes, occurs at nitrofurantoin concentrations equivalent to the MIC for several bacterial species.[4]
| Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Escherichia coli | 16 | 16 |
| Staphylococcus pseudintermedius | 8 | 16 |
| Enterococcus faecium | 64 | 128 |
Table 1: Minimum Inhibitory Concentrations (MIC) of Nitrofurantoin for Common Uropathogens. Data sourced from a study on canine urinary isolates.[5] MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
Investigating the impact of nitrofurantoin on bacterial ribosomes involves a combination of biochemical and proteomic approaches. Below are detailed methodologies for key experiments.
4.1. Isolation of Bacterial Ribosomes
Objective: To obtain a pure and active preparation of 70S ribosomes from a bacterial culture for use in subsequent in vitro assays.
Methodology:
-
Cell Culture and Harvest:
-
Grow a large-volume culture of the desired bacterial strain (e.g., E. coli) in a suitable rich medium to the mid-logarithmic phase of growth.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet with a buffer such as Tris-HCl containing magnesium acetate (B1210297) and potassium chloride to remove residual media components.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer containing RNase and protease inhibitors to maintain the integrity of the ribosomes.
-
Lyse the cells using a French press or sonication on ice to ensure efficient disruption while minimizing heat-induced damage.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at a low speed to pellet cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the crude ribosome fraction.
-
-
Ribosome Purification:
-
Resuspend the crude ribosome pellet in a high-salt buffer to wash off associated proteins.
-
Layer the resuspended ribosomes onto a sucrose (B13894) cushion (e.g., 1.1 M sucrose) and perform ultracentrifugation. The ribosomes will pellet through the cushion, leaving many contaminants in the supernatant.
-
For higher purity, the ribosome pellet can be resuspended and further purified by sucrose density gradient centrifugation. This will separate the 70S ribosomes from the 30S and 50S subunits and other cellular complexes.
-
-
Quantification and Storage:
-
Determine the concentration of the purified ribosomes by measuring the absorbance at 260 nm (A260).
-
Store the purified ribosomes in small aliquots at -80°C in a storage buffer containing glycerol (B35011) to maintain their activity.
-
4.2. In Vitro Translation (IVT) Inhibition Assay
Objective: To quantify the direct inhibitory effect of nitrofurantoin on bacterial protein synthesis in a cell-free system.
Methodology:
-
System Preparation:
-
Utilize a commercially available bacterial IVT kit (e.g., from E. coli S30 extracts), which contains all the necessary components for translation, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and energy sources.
-
Prepare a reporter construct, such as a plasmid encoding a readily detectable protein like luciferase or a fluorescent protein, under the control of a bacterial promoter.
-
-
Reaction Setup:
-
Prepare a master mix of the IVT components according to the manufacturer's instructions.
-
Prepare serial dilutions of nitrofurantoin in a suitable solvent (e.g., DMSO).
-
In a microplate, add the IVT master mix, the reporter plasmid, and the different concentrations of nitrofurantoin. Include a positive control (no inhibitor) and a negative control (no DNA template).
-
-
Incubation:
-
Incubate the reaction plate at the optimal temperature for the IVT system (typically 37°C) for a specified period to allow for transcription and translation to occur.
-
-
Signal Detection:
-
If using a luciferase reporter, add the appropriate substrate and measure the luminescence using a luminometer.
-
If using a fluorescent protein reporter, measure the fluorescence at the specific excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background signal from the negative control wells.
-
Normalize the signal from the nitrofurantoin-treated wells to the positive control.
-
Plot the percentage of protein synthesis against the concentration of nitrofurantoin to generate a dose-response curve.
-
From this curve, calculate the IC50 value, which is the concentration of nitrofurantoin that inhibits 50% of protein synthesis.
-
4.3. Identification of Adducted Ribosomal Proteins by Mass Spectrometry
Objective: To identify the specific ribosomal proteins that are covalently modified by the reactive intermediates of nitrofurantoin.
Methodology:
-
Treatment and Ribosome Isolation:
-
Treat a bacterial culture with a sub-lethal concentration of nitrofurantoin for a defined period.
-
Isolate the ribosomes from the treated and untreated (control) cells as described in Protocol 4.1.
-
-
Protein Extraction and Digestion:
-
Extract the ribosomal proteins from the isolated ribosomes.
-
Digest the extracted proteins into smaller peptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixtures using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a database of the organism's known ribosomal proteins.
-
Look for mass shifts in the peptides from the nitrofurantoin-treated sample compared to the control. These mass shifts would correspond to the addition of a nitrofurantoin metabolite, indicating which proteins have been adducted.
-
Further analysis can pinpoint the specific amino acid residues that have been modified.
-
Conclusion
The mechanism of action of nitrofurantoin on bacterial ribosomes is a prime example of a multi-target antimicrobial strategy that has proven to be highly effective and durable. By undergoing intracellular activation to form reactive intermediates that non-specifically damage ribosomal proteins and RNA, nitrofurantoin disrupts the essential process of protein synthesis, leading to bacterial cell death. This lack of a single, specific binding site makes the development of resistance a formidable challenge for bacteria. While the non-specific nature of its interaction complicates traditional quantitative analysis, the experimental protocols outlined in this guide provide a framework for researchers to further investigate and characterize the intricate details of this potent antimicrobial agent's effects on the bacterial ribosome. A deeper understanding of this mechanism will continue to be invaluable in the ongoing effort to combat antimicrobial resistance and develop novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Nitrofurantoin's Efficacy: A Technical Guide to Activation by Bacterial Nitroreductases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrofurantoin (B1679001), a stalwart in the treatment of urinary tract infections, owes its bactericidal activity to a fascinating and complex activation process within the target bacteria. This synthetic nitrofuran is a prodrug, remaining inert until its nitro group is reduced by bacterial nitroreductases. This activation unleashes a cascade of highly reactive electrophilic intermediates that indiscriminately attack multiple cellular targets, leading to bacterial cell death. This multi-pronged mechanism of action is a key factor in the remarkably low incidence of acquired bacterial resistance to this venerable antibiotic. This in-depth technical guide elucidates the core mechanisms of nitrofurantoin activation, presents key quantitative data, details experimental protocols for its study, and provides visual representations of the critical pathways and workflows involved.
The Activation Cascade: From Prodrug to Potent Bactericide
The journey of nitrofurantoin from an inactive prodrug to a potent antibacterial agent begins with its uptake by the bacterial cell. Once inside, it is rapidly reduced by a class of flavoproteins known as nitroreductases. In many clinically relevant bacteria, particularly Escherichia coli, the primary enzymes responsible for this activation are the oxygen-insensitive nitroreductases NfsA and NfsB.[1][2]
The reduction of the nitro group on the furan (B31954) ring of nitrofurantoin is a stepwise process that generates a series of highly reactive and unstable intermediates. These include a nitroso derivative, a hydroxylamine (B1172632) derivative, and ultimately, the fully reduced amino metabolite, aminofurantoin.[3][4][5] It is the intermediate species, particularly the nitro-anion free radicals and the hydroxylamine, that are the primary cytotoxic agents.[6] These electrophilic molecules are highly promiscuous and react with a wide array of nucleophilic cellular components.
Key Bacterial Nitroreductases: NfsA and NfsB
NfsA and NfsB are the principal activators of nitrofurantoin in many uropathogens.[1] These enzymes utilize NAD(P)H as a source of reducing equivalents and a flavin mononucleotide (FMN) cofactor to catalyze the reduction of the nitro group. The kinetic parameters of these enzymes with nitrofurantoin and related compounds have been characterized, demonstrating their efficiency in activating the prodrug. Resistance to nitrofurantoin often arises from mutations in the genes encoding these nitroreductases, highlighting their critical role in the drug's mechanism of action.[7][8]
Downstream Cellular Targets and Consequences
The reactive intermediates generated from nitrofurantoin reduction wreak havoc within the bacterial cell by targeting multiple vital processes:
-
DNA Damage: The electrophilic intermediates can covalently bind to bacterial DNA, leading to strand breakage and the formation of inter-strand cross-links.[9] This damage inhibits DNA replication and repair mechanisms, ultimately contributing to cell death.
-
Inhibition of Protein Synthesis: Ribosomal proteins and ribosomal RNA (rRNA) are also major targets of the activated nitrofurantoin. The intermediates non-specifically modify these components, leading to a disruption of ribosome function and a subsequent inhibition of protein synthesis.[10]
-
Metabolic Disruption: Key enzymes involved in central metabolic pathways, such as the citric acid cycle, are also susceptible to inactivation by the reactive intermediates, further compromising the cell's viability.
-
Cell Wall Synthesis Inhibition: There is also evidence to suggest that the activated metabolites of nitrofurantoin can interfere with the synthesis of the bacterial cell wall.[11]
Quantitative Data
The following tables summarize key quantitative data related to the activation and efficacy of nitrofurantoin.
Table 1: Steady-State Kinetic Parameters of E. coli NfsA with Nitrofurantoin [9]
| Parameter | Value |
| kcat (s⁻¹) | 81 |
| Km (Nitrofurantoin) (µM) | 20.6 |
| Km (NADPH) (µM) | 10.9 |
Table 2: Steady-State Kinetic Parameters of E. coli NfsB with Nitrofurazone *[1]
| Parameter | Value |
| kcat (s⁻¹) | 225 |
| Km (Nitrofurazone) (µM) | 1847 |
| Km (NADH) (µM) | 351 |
*Note: Data for nitrofurazone, a closely related nitrofuran, is provided as a proxy for NfsB activity, as specific data for nitrofurantoin was not available in the reviewed literature. The activation mechanism is expected to be similar.
Table 3: Minimum Inhibitory Concentrations (MIC) of Nitrofurantoin against Common Uropathogens [12]
| Organism | MIC Range (µg/mL) |
| Escherichia coli | ≤32 (Sensitive) |
| Klebsiella pneumoniae | ≤32 (Sensitive) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the activation and activity of nitrofurantoin.
Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Nitrofurantoin powder
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Prepare Nitrofurantoin Stock Solution: Prepare a concentrated stock solution of nitrofurantoin in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the desired starting concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the nitrofurantoin solution in the wells of a 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of nitrofurantoin that completely inhibits visible bacterial growth.
Protocol for Nitroreductase Activity Assay
This spectrophotometric assay measures the reduction of nitrofurantoin by monitoring the decrease in absorbance at a specific wavelength.[13]
Materials:
-
Purified NfsA or NfsB enzyme
-
Nitrofurantoin solution
-
NAD(P)H solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading in the UV-Vis range
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of nitrofurantoin, and a known concentration of NAD(P)H.
-
Initiate the Reaction: Add a specific amount of the purified nitroreductase enzyme to the cuvette to start the reaction.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 375 nm, which corresponds to the reduction of nitrofurantoin.[13]
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. This rate can be used to determine enzyme kinetic parameters such as Vmax and Km.
Protocol for Identification of Nitrofurantoin Metabolites by LC-MS/MS
This protocol outlines a general procedure for the detection and identification of nitrofurantoin and its metabolites in bacterial cultures.
Materials:
-
Bacterial culture treated with nitrofurantoin
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate solvents for extraction and chromatography (e.g., acetonitrile, methanol, water with formic acid)
-
Solid-phase extraction (SPE) cartridges for sample cleanup (optional)
Procedure:
-
Sample Preparation: Centrifuge the bacterial culture to pellet the cells. The supernatant and cell pellet can be analyzed separately. For the cell pellet, perform cell lysis (e.g., sonication) and protein precipitation (e.g., with acetonitrile).
-
Extraction: Extract the metabolites from the supernatant and lysed cells using a suitable organic solvent.
-
Sample Cleanup (Optional): If necessary, use SPE to remove interfering substances from the extract.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Use a suitable chromatographic column and mobile phase gradient to separate the compounds.
-
Mass Spectrometry Detection: Operate the mass spectrometer in a mode that allows for the detection of the parent ions of nitrofurantoin and its expected metabolites, as well as their characteristic fragment ions (e.g., Multiple Reaction Monitoring - MRM).
-
Data Analysis: Compare the retention times and mass spectra of the detected compounds with those of authentic standards of nitrofurantoin and its known metabolites (e.g., aminofurantoin) to confirm their identity.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Nitrofurantoin activation pathway.
Caption: Nitroreductase assay workflow.
Caption: Nitrofurantoin resistance logic.
Conclusion
The activation of nitrofurantoin by bacterial nitroreductases is a cornerstone of its enduring clinical success. The generation of highly reactive intermediates that attack multiple cellular targets simultaneously presents a significant challenge for the development of bacterial resistance. A thorough understanding of this activation mechanism, supported by robust quantitative data and well-defined experimental protocols, is crucial for researchers and drug development professionals. This knowledge can inform the development of novel antimicrobial strategies that exploit similar bio-reductive activation pathways and aid in the ongoing surveillance for and understanding of resistance mechanisms. The multi-faceted nature of nitrofurantoin's action serves as a powerful reminder of the potential of prodrug strategies in combating infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitrofurantoin (PIM 377) [inchem.org]
- 5. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alterations in chromosomal genes nfsA, nfsB, and ribE are associated with nitrofurantoin resistance in Escherichia coli from the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving nitrofurantoin resistance prediction in Escherichia coli from whole-genome sequence by integrating NfsA/B enzyme assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The structures of E. coli NfsA bound to the antibiotic nitrofurantoin; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O-(4-Nitrophenyl)hydroxylamine | 33543-55-4 | FN143791 [biosynth.com]
- 11. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Molecular Characterisation of nfsA Gene in Nitrofurantoin Resistant Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxylamine - Wikipedia [en.wikipedia.org]
The Enduring Efficacy of Nitrofurantoin Against ESBL-Producing Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating prevalence of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli poses a significant challenge to the effective treatment of urinary tract infections (UTIs). As these pathogens exhibit resistance to numerous mainstream antibiotics, including penicillins and cephalosporins, the reassessment of older antimicrobial agents has become a critical area of research. Nitrofurantoin (B1679001), a synthetic nitrofuran derivative first introduced in the 1950s, has re-emerged as a valuable therapeutic option. Its sustained activity against ESBL-producing E. coli is attributed to a unique, multi-faceted mechanism of action that appears less susceptible to the development of resistance.[1][2] This technical guide provides an in-depth analysis of the antimicrobial spectrum of nitrofurantoin against ESBL-producing E. coli, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.
Quantitative Antimicrobial Spectrum
Nitrofurantoin consistently demonstrates high in vitro activity against ESBL-producing E. coli. The following tables summarize key quantitative data from various studies, highlighting susceptibility rates and minimum inhibitory concentration (MIC) distributions.
Table 1: Susceptibility of ESBL-Producing E. coli to Nitrofurantoin
| Study (Year) | Region | Number of Isolates | Susceptibility Rate (%) |
| Jia P, et al. (2021)[3] | China | 332 | 93.1 |
| Perween N, et al. (2022)[3] | Not Specified | Not Specified | 95.2 |
| Ko KS, et al. (2007)[3] | Korea | 267 | Not Specified |
| Tasbakan MI, et al. (2012)[4] | Turkey | 75 | 100 (in study cohort) |
| A study cited in Dr.Oracle (2025)[5] | Not Specified | Not Specified | 83.2 - 93 |
| A study cited in a 2020 publication (2025) | Not Specified | Not Specified | 93 - 96 |
| Tekin A, et al. (Year not specified) | Not Specified | 1,246 (ESBL-producing) | 93.1 (outpatients), 89.2 (inpatients) |
| A study from Sri Lanka (Year not specified)[6] | Sri Lanka | 149 | 83.2 |
| A study from India (2015)[7] | India | 117 | 88 |
Table 2: Minimum Inhibitory Concentration (MIC) Data for Nitrofurantoin against ESBL-Producing E. coli
| Study (Year) | Isolate Source | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| A study in pediatric patients (2023)[3] | Urine (Pediatric) | 16 | 16 |
Mechanism of Action and Resistance
Signaling Pathways
Nitrofurantoin's bactericidal activity is a result of its conversion into highly reactive intermediates within the bacterial cell.[1][8] This process, and the subsequent cellular damage, is depicted below.
Caption: Nitrofurantoin's activation and multi-target mechanism of action.
Resistance to nitrofurantoin in E. coli is primarily chromosomal and arises from mutations that impair its activation.[1][9] The primary resistance mechanism is detailed below.
Caption: Primary mechanism of nitrofurantoin resistance in E. coli.
Experimental Protocols
The determination of nitrofurantoin's antimicrobial spectrum against ESBL-producing E. coli relies on standardized in vitro susceptibility testing methods. The following section details a typical experimental protocol.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.
1. Isolate Preparation:
-
ESBL-producing E. coli isolates are cultured on a suitable agar (B569324) medium (e.g., MacConkey agar) at 35-37°C for 18-24 hours.
-
A suspension of the isolate is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Nitrofurantoin Dilutions:
-
A stock solution of nitrofurantoin is prepared in a suitable solvent.
-
Serial twofold dilutions of nitrofurantoin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The concentration range typically tested is 0.25 to 256 µg/mL.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the nitrofurantoin dilutions is inoculated with the prepared bacterial suspension.
-
A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.[3]
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of nitrofurantoin that completely inhibits visible bacterial growth.
-
The results are interpreted based on established clinical breakpoints from organizations such as the Clinical and Laboratory Standards Institute (CLSI). For E. coli and urinary tract infections, the CLSI breakpoint for nitrofurantoin susceptibility is typically ≤32 µg/mL.[3]
5. Quality Control:
-
A reference strain of E. coli (e.g., ATCC 25922) is tested concurrently to ensure the accuracy and reproducibility of the results.[3]
Experimental Workflow Diagram
Caption: A typical workflow for determining the MIC of nitrofurantoin.
Clinical Considerations and Conclusion
The preserved efficacy of nitrofurantoin against a high percentage of ESBL-producing E. coli makes it a crucial tool in the clinical management of uncomplicated UTIs.[10] Its use is generally restricted to lower urinary tract infections, as it achieves high concentrations in the urine but not in the bloodstream or other tissues.[1][10][8] The low incidence of acquired resistance to nitrofurantoin is likely due to its multifaceted mechanism of action, which involves the disruption of multiple essential cellular processes in bacteria.[1][2]
For researchers and drug development professionals, the study of nitrofurantoin offers valuable insights into combating antimicrobial resistance. Its unique activation within the bacterial cell and its multiple target sites represent a paradigm for the development of new antimicrobials that are less prone to resistance. Further research into the specific interactions of nitrofurantoin's reactive intermediates with bacterial macromolecules could uncover novel drug targets.
References
- 1. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. Susceptibility to Fosfomycin and Nitrofurantoin of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrofurantoin in the treatment of extended-spectrum β-lactamase-producing Escherichia coli-related lower urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Effectiveness of selective antibiotics use in ESBL-related UTIs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msjonline.org [msjonline.org]
- 8. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 9. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
The Dichotomy of Defense: An In-Depth Technical Guide to the In Vitro Bacteriostatic and Bactericidal Activity of Nitrofurantoin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitrofurantoin (B1679001), a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs), exhibits a dual nature in its antimicrobial activity, acting as both a bacteriostatic and bactericidal agent. This distinction is concentration-dependent and crucial for understanding its clinical efficacy. This technical guide provides a comprehensive overview of the in vitro activity of nitrofurantoin against key uropathogens, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action. While traditionally categorized by its high urinary concentrations leading to bactericidal outcomes, a nuanced examination of its activity at varying concentrations reveals a spectrum of effects. This document aims to equip researchers, scientists, and drug development professionals with the detailed information necessary to further explore and leverage the unique properties of this enduring antibiotic.
Mechanism of Action: A Multi-Pronged Attack
Nitrofurantoin's efficacy stems from its multifaceted mechanism of action, which contributes to its sustained activity and low rates of resistance. The drug itself is a prodrug, requiring intracellular reduction by bacterial flavoproteins (nitroreductases) to form highly reactive electrophilic intermediates.[1] These intermediates then launch a non-specific assault on various cellular components.
The primary targets of these reactive metabolites include:
-
Bacterial Ribosomal Proteins: The intermediates non-specifically attack ribosomal proteins and ribosomal RNA (rRNA), leading to the inhibition of protein synthesis.[1] This disruption of essential enzyme and structural protein production is a key component of its antimicrobial effect.
-
Bacterial DNA: The reactive intermediates can also cause damage to bacterial DNA, leading to mutations and strand breaks that inhibit DNA replication and ultimately trigger cell death.
-
Krebs Cycle Enzymes: Nitrofurantoin has been shown to interfere with enzymes involved in the Krebs cycle, disrupting cellular respiration and energy production.
This multi-targeted approach is a significant factor in the low incidence of acquired resistance to nitrofurantoin, as simultaneous mutations in all target sites are statistically improbable.
dot
Caption: Nitrofurantoin's mechanism of action within the bacterial cell.
Quantitative Analysis: Bacteriostatic vs. Bactericidal Activity
The classification of an antimicrobial agent as bacteriostatic or bactericidal is determined by its effect on bacterial viability. A bacteriostatic agent inhibits bacterial growth, while a bactericidal agent actively kills the bacteria. This distinction is quantified by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% (≥3-log10) reduction in the initial bacterial inoculum.
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
While explicit MBC/MIC ratios for nitrofurantoin are not consistently reported across a wide range of literature, time-kill curve analyses provide compelling evidence of its bactericidal nature at clinically relevant concentrations.[2][3] Nitrofurantoin is generally considered bactericidal against common urinary pathogens, particularly at the high concentrations achieved in urine.[4][5]
In Vitro Susceptibility Data
The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values for nitrofurantoin against key uropathogens. This data is essential for understanding the concentrations at which nitrofurantoin is likely to be effective.
Table 1: Nitrofurantoin MIC Distribution for Escherichia coli
| Study/Reference | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Assessing the urinary concentration...[5] | 108 | 1 - 128 | 16 | 16 |
| Comparative in vitro studies...[6] | - | 16 - 64 | - | - |
| In vitro and in vivo antibacterial activity...[7] | - | - | - | 16 |
Table 2: Nitrofurantoin MIC Distribution for Enterococcus faecalis
| Study/Reference | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Susceptibility of Nitrofurantoin and Fosfomycin...[8] | 51 (MDR) | 1 - 128 | 8 | 64 |
| What is the correct dose...[9] | - | - | 8 | 64 |
| In-vitro activity of nitrofurantoin...[10] | 130 | - | - | - |
Table 3: Nitrofurantoin MIC Distribution for Staphylococcus saprophyticus
| Study/Reference | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pharmacodynamic studies...[2] | 1 | - | - | - |
| In vitro Effects of Antimicrobial Agents...[1] | - | - | - | - |
Note: Data for S. saprophyticus is less abundant in the reviewed literature, reflecting its generally high susceptibility to nitrofurantoin.
Time-Kill Curve Analysis
Time-kill curve assays provide a dynamic view of antimicrobial activity over time. A bactericidal agent will show a significant reduction in the number of viable bacteria (typically a ≥3-log10 decrease in colony-forming units per milliliter [CFU/mL]) over a 24-hour period.
Studies have demonstrated the bactericidal activity of nitrofurantoin against various uropathogens through time-kill assays.[2] For E. coli and S. saprophyticus, a bactericidal effect is often observed at concentrations as low as 2x MIC.[3][4] The killing effect against Enterococcus faecium has been shown to be significant, though potentially slower than against E. coli and S. saprophyticus.[2]
Experimental Protocols
Accurate determination of MIC and MBC values is fundamental to assessing the bacteriostatic and bactericidal properties of an antimicrobial agent. The following are detailed methodologies for key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Nitrofurantoin stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Nitrofurantoin Dilutions: Perform serial twofold dilutions of the nitrofurantoin stock solution in CAMHB in the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies of the test organism in a suitable broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add the inoculum to each well containing the nitrofurantoin dilutions.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum without any nitrofurantoin.
-
Sterility Control: A well containing only CAMHB to ensure no contamination.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of nitrofurantoin that shows no visible growth (turbidity) in the well.
dot
Caption: Workflow for MIC determination by broth microdilution.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined as a follow-up to the MIC assay to assess the killing activity of the antimicrobial agent.
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing: Following the determination of the MIC, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Aliquot a standardized volume (e.g., 10-100 µL) from each of these clear wells and plate it onto separate, appropriately labeled MHA plates.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of nitrofurantoin that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
dot
Caption: Workflow for MBC determination.
Conclusion
The in vitro activity of nitrofurantoin against common uropathogens is robust and multifaceted. While it can exhibit bacteriostatic effects at lower concentrations, at the high concentrations achieved in the urinary tract, it is unequivocally bactericidal. This is supported by its complex mechanism of action that targets multiple essential cellular processes and is corroborated by time-kill curve analyses demonstrating a rapid reduction in bacterial viability. The quantitative data on MICs further underscores its potency against key pathogens like E. coli, E. faecalis, and S. saprophyticus. For drug development professionals, the multi-targeted nature of nitrofurantoin serves as a valuable paradigm for designing novel antimicrobials with a low propensity for resistance development. For researchers and scientists, further investigation into the precise MBC/MIC ratios across a broader range of clinical isolates and the exploration of its activity against emerging resistant strains will continue to be critical areas of study. This enduring antibiotic remains a vital tool in our therapeutic arsenal, and a thorough understanding of its bacteriostatic and bactericidal properties is paramount to its continued effective use.
References
- 1. Frontiers | In vitro Effects of Antimicrobial Agents on Planktonic and Biofilm Forms of Staphylococcus saprophyticus Isolated From Patients With Urinary Tract Infections [frontiersin.org]
- 2. Pharmacodynamic studies of nitrofurantoin against common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. droracle.ai [droracle.ai]
- 5. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. In vitro and in vivo antibacterial activity of nitrofurantoin against clinical isolates of E. coli in Japan and evaluation of biological cost of nitrofurantoin resistant strains using a mouse urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Susceptibility of Nitrofurantoin and Fosfomycin Against Outpatient Urinary Isolates of Multidrug-Resistant Enterococci over a Period of 10 Years from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
The Multi-Target Mechanism of Nitrofurantoin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has remained a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs) for over seven decades. Its enduring efficacy is largely attributed to a complex, multi-target mechanism of action that circumvents the rapid development of bacterial resistance. This technical guide provides a comprehensive investigation into the core mechanisms by which nitrofurantoin exerts its bactericidal effects. It details the enzymatic activation of the prodrug, the subsequent generation of reactive intermediates, and their non-specific assault on a multitude of vital cellular components, including nucleic acids, ribosomal proteins, metabolic enzymes, and the cell wall. This document summarizes key quantitative data, provides detailed experimental protocols for investigating these mechanisms, and presents visual representations of the involved pathways and workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
Nitrofurantoin is a prodrug that is administered in an inactive form and requires intracellular enzymatic reduction to become active.[1] This activation is preferentially carried out by bacterial flavoproteins, specifically nitroreductases, leading to a higher concentration of the active form within bacterial cells compared to mammalian cells, which contributes to its selective toxicity.[1] The reduced intermediates are highly reactive and attack multiple targets within the bacterial cell, a characteristic that is believed to be central to its low rates of acquired resistance.[2][3] This guide will dissect the individual components of nitrofurantoin's multi-pronged attack on bacterial physiology.
Mechanism of Action: A Multi-Pronged Attack
The antimicrobial activity of nitrofurantoin is not due to the parent molecule itself, but rather to the highly reactive electrophilic intermediates generated upon its reduction within the bacterial cell.[1][3] This process can be conceptualized as a signaling pathway initiated by the drug's entry into the bacterium.
Reductive Activation by Bacterial Nitroreductases
The critical first step in nitrofurantoin's mechanism of action is its reduction by bacterial flavoproteins known as nitroreductases, primarily NfsA and NfsB.[1] This process generates a cascade of highly reactive and unstable electrophilic intermediates, including nitro-anion free radicals and hydroxylamine.[1] The rapid intracellular reduction within bacteria is a key factor in the drug's selective toxicity.[1]
Damage to DNA and RNA
The reactive intermediates generated from nitrofurantoin reduction are potent genotoxic agents.[4] They can interact with bacterial DNA, causing strand breakage and the formation of inter-strand cross-links.[5] This damage inhibits DNA replication and transcription, ultimately leading to bacterial cell death.[4] The induction of the SOS DNA repair pathway in bacteria exposed to nitrofurantoin further evidences its DNA-damaging capabilities.[5]
Inhibition of Protein Synthesis via Ribosomal Alteration
A primary target of the reactive nitrofurantoin intermediates is the bacterial ribosome.[1][3] These intermediates react non-specifically with ribosomal proteins and potentially ribosomal RNA (rRNA), leading to their alteration and inactivation.[1][2] This damage to the ribosomal machinery results in the complete inhibition of protein synthesis, a vital process for bacterial survival and growth.[3]
Disruption of Aerobic Energy Metabolism
Nitrofurantoin has been shown to inhibit enzymes involved in the citric acid cycle (Krebs cycle) and other metabolic pathways.[6][7] By disrupting these central metabolic processes, nitrofurantoin interferes with aerobic energy production, further contributing to its bactericidal effect. The inhibition of pyruvate (B1213749) metabolism is another key aspect of its metabolic interference.[8]
Interference with Cell Wall Synthesis
The reactive intermediates of nitrofurantoin can also interfere with the synthesis of the bacterial cell wall.[4] While less characterized than its effects on DNA and protein synthesis, this action likely contributes to the overall antibacterial activity by compromising the structural integrity of the bacterium, making it more susceptible to osmotic stress.[4]
Quantitative Data
The multi-target and non-specific nature of nitrofurantoin's reactive intermediates makes the determination of traditional pharmacodynamic parameters like specific binding affinities (Kd) and IC50 values for individual enzymes challenging and, consequently, not widely reported in the literature.[8] The overall antibacterial effect is a culmination of damage to numerous cellular components. However, Minimum Inhibitory Concentration (MIC) data provide valuable quantitative insight into its potency against various pathogens.
Table 1: Nitrofurantoin Minimum Inhibitory Concentration (MIC) Data
| Parameter | Organism | Value (µg/mL) | Reference(s) |
| MIC Range | Escherichia coli | 1 - 128 | [8][9] |
| MIC50 | Escherichia coli | 16 - 32 | [4][9] |
| MIC90 | Escherichia coli | 16 - 128 | [4][9] |
| MIC Range | Staphylococcus saprophyticus | Data not widely available | |
| MIC50 | Staphylococcus aureus | 16 | [4] |
| MIC90 | Staphylococcus aureus | 64 | [4] |
| MIC Range | Klebsiella pneumoniae | Data not widely available | |
| MIC50 | Klebsiella pneumoniae | 128 | [4] |
| MIC90 | Klebsiella pneumoniae | 512 | [4] |
| MIC Range | Enterococcus faecium | 32 - 512 | [9] |
| MIC50 | Enterococcus faecium | 64 | [9] |
| MIC90 | Enterococcus faecium | 128 | [9] |
| Bacteriostatic Concentration | Most susceptible organisms | < 32 | [8] |
| Bactericidal Concentration | Achieved in urine | > 100 | [8] |
Experimental Protocols
Investigating the multifaceted mechanism of nitrofurantoin requires a variety of experimental approaches. The following sections provide detailed methodologies for key experiments.
Determination of Nitroreductase Activity
This protocol describes an in vitro assay to measure the activity of nitroreductase enzymes, which are crucial for the activation of nitrofurantoin.
Objective: To quantify the enzymatic activity of nitroreductases in the presence of nitrofurantoin.
Materials:
-
Purified nitroreductase enzyme (e.g., NfsA or NfsB from E. coli)
-
Nitrofurantoin
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes or 96-well UV-transparent microplates
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of nitrofurantoin in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of NADPH in the reaction buffer.
-
Dilute the purified nitroreductase enzyme to the desired working concentration in the reaction buffer.
-
-
Reaction Setup:
-
In a cuvette or a well of a microplate, add the reaction buffer.
-
Add NADPH to a final concentration of, for example, 200 µM.
-
Add the diluted nitroreductase enzyme.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the nitrofurantoin solution to the desired final concentration.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of NADPH oxidation from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Enzyme activity is typically expressed as units/mg of protein, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
-
Assessment of DNA Damage
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Objective: To visualize and quantify nitrofurantoin-induced DNA damage in bacterial cells.
Materials:
-
Bacterial culture (e.g., E. coli)
-
Nitrofurantoin
-
Lysis solution (e.g., containing Tris, EDTA, Triton X-100, and lysozyme)
-
Alkaline electrophoresis buffer (e.g., NaOH, EDTA, pH > 13)
-
Neutralizing buffer (e.g., Tris-HCl, pH 7.5)
-
DNA staining dye (e.g., SYBR Green or ethidium (B1194527) bromide)
-
Microscope slides pre-coated with agarose
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Methodology:
-
Cell Treatment:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Expose the bacterial cells to various concentrations of nitrofurantoin for a defined period. Include an untreated control.
-
-
Cell Embedding:
-
Harvest the bacterial cells by centrifugation and resuspend them in a low-melting-point agarose.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in a lysis solution to digest the cell wall and membranes, leaving the nucleoids embedded in the agarose.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Apply an electric field to facilitate the migration of fragmented DNA from the nucleoid, forming a "comet" shape.
-
-
Neutralization and Staining:
-
Neutralize the slides with a neutralizing buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage by measuring parameters such as comet tail length, percentage of DNA in the tail, and tail moment.
-
Inhibition of Bacterial Protein Synthesis
This protocol describes an in vitro transcription-translation (IVTT) assay to directly measure the effect of nitrofurantoin on protein synthesis.
Objective: To quantify the inhibitory effect of nitrofurantoin on bacterial protein synthesis.
Materials:
-
Bacterial IVTT kit (e.g., from E. coli S30 extract)
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Nitrofurantoin
-
Amino acid mixture (containing a radiolabeled amino acid like ³⁵S-methionine, or components for a colorimetric/fluorometric assay)
-
Scintillation counter or appropriate plate reader
Methodology:
-
Reaction Setup:
-
On ice, combine the components of the IVTT kit (cell extract, reaction buffer, amino acid mixture) in microcentrifuge tubes.
-
Add the reporter plasmid DNA.
-
Add varying concentrations of nitrofurantoin to the reaction tubes. Include a no-drug control.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature (usually 37°C) for a specified time (e.g., 1-2 hours) to allow for transcription and translation.
-
-
Measurement of Protein Synthesis:
-
Radiolabeled Method: Precipitate the newly synthesized proteins (e.g., using trichloroacetic acid), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Reporter Enzyme Assay: If a reporter enzyme like luciferase or β-galactosidase is used, add the appropriate substrate and measure the light output or color development using a luminometer or spectrophotometer, respectively.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each nitrofurantoin concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the nitrofurantoin concentration to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of protein synthesis).
-
Assessment of Cell Wall Damage
This protocol utilizes microscopy to visualize damage to the bacterial cell wall.
Objective: To observe morphological changes in bacteria indicative of cell wall damage after exposure to nitrofurantoin.
Materials:
-
Bacterial culture (e.g., E. coli or Staphylococcus aureus)
-
Nitrofurantoin
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2.5% glutaraldehyde (B144438) in PBS)
-
Dehydration series of ethanol (B145695) (e.g., 30%, 50%, 70%, 90%, 100%)
-
Critical point dryer (for SEM)
-
Sputter coater with gold-palladium (for SEM)
-
Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM)
Methodology:
-
Cell Treatment and Fixation:
-
Treat a mid-log phase bacterial culture with nitrofurantoin at a relevant concentration (e.g., MIC or supra-MIC).
-
After incubation, harvest the cells and fix them in the fixative solution.
-
-
Sample Preparation for SEM:
-
Adhere the fixed cells to a suitable surface (e.g., a poly-L-lysine coated coverslip).
-
Dehydrate the sample through a graded ethanol series.
-
Perform critical point drying to preserve the three-dimensional structure.
-
Sputter-coat the sample with a conductive metal.
-
-
Sample Preparation for TEM:
-
Post-fix the cells (e.g., with osmium tetroxide), dehydrate, and embed in resin.
-
Cut ultra-thin sections of the embedded cells and place them on a TEM grid.
-
Stain the sections with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate).
-
-
Microscopy:
-
Examine the prepared samples under the SEM or TEM.
-
Look for morphological changes such as cell lysis, blebbing, altered cell shape, or visible damage to the cell envelope compared to untreated control cells.
-
Logical Relationships and Multi-Target Synergy
The efficacy of nitrofurantoin stems from the synergistic effect of its multi-target mechanism. The simultaneous damage to multiple, unrelated cellular processes makes it exceedingly difficult for bacteria to develop resistance through a single mutation.
Conclusion
The multi-target mechanism of nitrofurantoin is a paradigm of effective antimicrobial action that has retained its clinical utility for decades. By undergoing reductive activation within bacterial cells to form reactive intermediates, nitrofurantoin unleashes a broad-spectrum assault on critical cellular machinery, including DNA, ribosomes, and metabolic pathways. This multifaceted approach not only ensures potent bactericidal activity but also presents a high barrier to the development of resistance. A thorough understanding of these intricate mechanisms, facilitated by the experimental protocols and data presented in this guide, is crucial for the continued effective use of this important antibiotic and for the development of future antimicrobial strategies that employ similar multi-target principles.
References
- 1. Inhibition of Bacterial Growth by the Nitrofurantoin Solvent Dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining Microscopy Assays of Bacteria-Surface Interactions To Better Evaluate Antimicrobial Polymer Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Core Pharmacodynamics of Nitrofurantoin: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitrofurantoin (B1679001), a synthetic nitrofuran derivative, has been a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs) for decades. Its sustained clinical efficacy is largely attributed to a multifaceted mechanism of action that circumvents the rapid development of widespread bacterial resistance. This technical guide provides an in-depth exploration of the foundational pharmacodynamics of nitrofurantoin, detailing its molecular mechanism, antibacterial spectrum, resistance pathways, and the experimental protocols used to elucidate these characteristics. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for research and development professionals.
Mechanism of Action: A Multi-Targeted Assault
Nitrofurantoin functions as a prodrug, requiring intracellular activation by bacterial enzymes to exert its antimicrobial effects. This activation process is central to its selective toxicity against bacteria.
The mechanism can be delineated into several key stages:
-
Intracellular Uptake and Reduction: Nitrofurantoin is readily taken up by bacterial cells. Within the cytoplasm, it is rapidly reduced by bacterial flavoproteins, primarily nitroreductases such as NfsA and NfsB.[1]
-
Formation of Reactive Intermediates: This enzymatic reduction generates a cascade of highly reactive and unstable electrophilic intermediates, including nitro-anion free radicals and hydroxylamine.[1] These intermediates are the primary cytotoxic agents.
-
Multifaceted Cellular Damage: The reactive intermediates indiscriminately attack a wide array of cellular macromolecules, leading to a comprehensive disruption of vital bacterial processes.[2][3] Key targets include:
-
Ribosomal Proteins and RNA: The intermediates covalently modify ribosomal components, leading to the complete inhibition of protein synthesis.[1][4]
-
Bacterial DNA and RNA: The reactive molecules cause significant damage to nucleic acids, including strand breakage, which inhibits DNA replication and RNA synthesis.[3][5]
-
Metabolic Enzymes: Key enzymes involved in pyruvate (B1213749) metabolism and the citric acid cycle are inhibited, disrupting cellular respiration.[2][6]
-
Cell Wall Synthesis: There is also evidence that nitrofurantoin's reactive intermediates can interfere with the synthesis of the bacterial cell wall.[3]
-
This multi-targeted mechanism is a key reason for the low incidence of acquired resistance, as multiple simultaneous mutations would be required for a bacterium to overcome all of these effects.[2]
Quantitative Analysis of Antibacterial Activity
The in vitro activity of nitrofurantoin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. Organisms are generally considered susceptible if their MIC is ≤ 32 µg/mL.[2]
MIC Distribution for Common Uropathogens
The following table summarizes the MIC range, MIC50, and MIC90 values for nitrofurantoin against key urinary tract pathogens.
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | 1 - 128 | 16 | 16 | [7] |
| Enterococcus faecalis | - | - | - | [8] |
| Staphylococcus saprophyticus | - | - | - | [9] |
| Klebsiella pneumoniae | - | - | - | [10] |
| Enterobacter cloacae | - | - | - | [11] |
| Staphylococcus pseudintermedius (canine) | 4 - 16 | 8 | 16 | [7] |
| Enterococcus faecium (canine) | 32 - 512 | 64 | 128 | [7] |
Note: A comprehensive, directly comparative study providing all values was not available in the search results. The data is compiled from multiple sources.
Pharmacodynamic Parameters
Nitrofurantoin exhibits concentration-dependent killing.[9] Studies have shown that the pharmacodynamic index that best correlates with its antibacterial effect is the time the drug concentration remains above the MIC (T > MIC).[9] At urinary concentrations, which can reach 200 µg/mL or more, it is bactericidal, whereas at lower concentrations (<32 µg/mL), it is generally bacteriostatic.[2] The bactericidal activity of nitrofurantoin is significantly enhanced at a lower urinary pH (5.5-6.5).[11][12]
Experimental Protocols
Reproducible and standardized methodologies are critical for evaluating the pharmacodynamics of nitrofurantoin.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of nitrofurantoin.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Nitrofurantoin analytical grade powder
-
Bacterial isolates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Nitrofurantoin Stock: Create a stock solution of nitrofurantoin (e.g., 1280 µg/mL) in a suitable solvent like DMSO, followed by serial dilutions in CAMHB.
-
Standardize Inoculum: Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Plate Preparation: Add 50 µL of CAMHB to all wells. Then, add 50 µL of the serially diluted nitrofurantoin solutions to the appropriate wells, creating a two-fold dilution series.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of nitrofurantoin at which no visible bacterial growth (turbidity) is observed.[13]
Time-Kill Assays
Time-kill assays provide insights into the rate of bactericidal or bacteriostatic activity of an antimicrobial agent.
Materials:
-
Flasks with CAMHB
-
Nitrofurantoin stock solution
-
Standardized bacterial inoculum
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile plates for colony counting (e.g., Tryptic Soy Agar)
-
Micropipettes and sterile tips
Procedure:
-
Inoculation: Inoculate flasks containing CAMHB with the test organism to a starting density of ~10⁶ CFU/mL.
-
Drug Addition: Add nitrofurantoin at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). Include a drug-free growth control.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Quantification: Perform serial dilutions of the collected aliquots and plate them onto agar (B569324) plates to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each nitrofurantoin concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[14]
Mechanisms of Resistance
Despite its multi-targeted action, resistance to nitrofurantoin can emerge, albeit rarely in clinical settings for pathogens like E. coli.[2] The primary mechanisms involve the impairment of the drug's activation.
Primary Resistance Mechanisms:
-
Mutations in Nitroreductase Genes: The most significant mechanism of resistance is the acquisition of loss-of-function mutations in the genes encoding the nitroreductases, nfsA and nfsB.[6][15] These mutations prevent the conversion of the nitrofurantoin prodrug into its active, toxic intermediates.
-
Efflux Pumps: Overexpression of certain efflux pumps, such as the OqxAB system, may contribute to increased resistance levels by actively transporting nitrofurantoin out of the bacterial cell.[6]
The development of high-level resistance often requires mutations in both nfsA and nfsB, which contributes to the slow emergence of clinically significant resistance.[6]
Conclusion
The foundational pharmacodynamics of nitrofurantoin reveal a robust and complex antimicrobial agent. Its efficacy is rooted in a multi-targeted mechanism that is initiated by bacterial-specific enzymes, leading to widespread cellular damage and a low propensity for resistance development. A thorough understanding of its MIC profiles, concentration-dependent killing, and the genetic basis of resistance is essential for its appropriate clinical use and for the development of future antimicrobial strategies. The experimental protocols outlined herein provide a framework for the continued investigation and characterization of this important therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Pharmacodynamic studies of nitrofurantoin against common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of nitrofurantoin at different pH levels against pathogens involved in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Pharmacodynamics of nitrofurantoin at different pH levels against pathogens involved in urinary tract infections | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. dovepress.com [dovepress.com]
An In-depth Technical Guide to the Chemical Synthesis of Nitrofurantoin
Nitrofurantoin (B1679001) is a synthetic nitrofuran derivative that has long been a cornerstone in the treatment of urinary tract infections. Its efficacy is rooted in its unique mechanism of action, which involves the inhibition of bacterial DNA, RNA, proteins, and cell wall synthesis. The industrial production of this crucial pharmaceutical agent relies on a well-established synthetic pathway, which has been optimized over the years to improve yield and safety. This technical guide provides a comprehensive overview of the primary chemical synthesis route for nitrofurantoin, detailing the preparation of key precursors and the final condensation step.
The most common and economically viable synthesis of nitrofurantoin proceeds through the condensation of two primary intermediates: 1-aminohydantoin (B1197227) and 5-nitro-2-furaldehyde (B57684) or its more stable diacetate derivative.[1] The overall process can therefore be logically divided into three main stages:
-
Synthesis of Precursor 1: 1-Aminohydantoin
-
Synthesis of Precursor 2: 5-Nitro-2-furaldehyde Diacetate
-
Final Condensation to Nitrofurantoin
Synthesis of 1-Aminohydantoin
1-Aminohydantoin is a critical precursor whose efficient synthesis is paramount to the overall yield of nitrofurantoin.[2] Historically, the synthesis involved the reaction of monochloroacetic acid with an excess of hydrazine (B178648), followed by cyanation and cyclization.[2] However, this method suffered from low yields (around 35-40%) due to the formation of hydrazino-diacetic acid as a significant byproduct.[3]
A more efficient and widely adopted method involves the condensation of semicarbazones with ethyl monochloroacetate.[2][3] This improved route enhances the yield to approximately 60% and avoids hazardous steps like hydrazine recovery.[3]
The improved synthesis pathway is as follows:
-
Step 1: Formation of a Semicarbazone: An aldehyde or ketone (e.g., benzaldehyde (B42025) or acetone) is reacted with semicarbazide (B1199961) to form the corresponding semicarbazone.
-
Step 2: Condensation: The semicarbazone is then condensed with ethyl monochloroacetate in the presence of a base like sodium alkoxide in dry ethanol (B145695). This reaction forms an aldehydic or ketonic derivative of 1-aminohydantoin.[3]
-
Step 3: Hydrolysis: The resulting derivative is easily hydrolyzed using a mineral acid to yield the 1-aminohydantoin salt (e.g., hydrochloride), which can then be used directly in the final condensation step.[3]
Caption: Improved synthesis pathway for 1-Aminohydantoin.
Synthesis of 5-Nitro-2-furaldehyde Diacetate
The second key precursor is 5-nitro-2-furaldehyde. Direct nitration of furfural (B47365) is challenging as the aldehyde group is susceptible to oxidation by the nitrating agents.[4][5] Therefore, the aldehyde group is first protected by converting it into a diacetate.
The synthesis proceeds as follows:
-
Step 1: Acetylation of Furfural: Furfural is reacted with acetic anhydride (B1165640) to form furfural diacetate. This protects the aldehyde functionality.
-
Step 2: Nitration: The furfural diacetate is then nitrated. A common method involves the in-situ generation of the mild nitrating agent, acetyl nitrate, from a mixture of concentrated nitric acid and acetic anhydride, often with a catalytic amount of sulfuric acid.[6][7] The reaction is performed at low temperatures (typically 0°C to 10°C) to control the exothermic reaction and prevent side product formation.[6]
-
Step 3: Isolation: The resulting 5-nitro-2-furaldehyde diacetate is then isolated from the reaction mixture, often by precipitation in water, followed by neutralization, filtration, and recrystallization.[6][7]
Caption: Synthesis pathway for 5-Nitro-2-furaldehyde Diacetate.
Final Condensation to Nitrofurantoin
The final step in the synthesis is the acid-catalyzed condensation of the two precursors.[1]
-
Step 1: Reaction Setup: 1-Aminohydantoin hydrochloride or sulfate (B86663) is dissolved in an acidic aqueous solution (e.g., water and hydrochloric acid).[2][8]
-
Step 2: Addition of Furan Precursor: 5-Nitro-2-furaldehyde diacetate is added to the heated solution.[1] The acidic conditions also facilitate the in-situ hydrolysis of the diacetate to the more reactive 5-nitro-2-furaldehyde.[8]
-
Step 3: Condensation Reaction: The mixture is refluxed, typically at 85-95°C, for about 40-60 minutes.[1][8] During this time, the amino group of 1-aminohydantoin condenses with the aldehyde group of 5-nitro-2-furaldehyde, forming an azomethine linkage (-C=N-).[1]
-
Step 4: Isolation and Purification: Upon cooling the reaction mixture, nitrofurantoin precipitates as bright yellow crystals.[1] The product is then isolated by filtration and washed extensively with water until the filtrate is neutral, followed by a wash with a solvent like ethanol to remove impurities.[1][8] The purified product is then dried under vacuum.[1]
Caption: Final condensation step for the synthesis of Nitrofurantoin.
Quantitative Data Summary
The efficiency of each step is crucial for the overall process yield. The following table summarizes typical yields for the key reactions in the synthesis of nitrofurantoin.
| Reaction Stage | Precursors | Product | Typical Yield | Reference(s) |
| 1-Aminohydantoin Synthesis (Improved Method) | Semicarbazone, Ethyl Monochloroacetate | 1-Aminohydantoin | ~60% | [3] |
| 1-Aminohydantoin Synthesis (Traditional Method) | Monochloroacetic Acid, Hydrazine, Potassium Cyanate | 1-Aminohydantoin | 35-40% | [3] |
| 5-Nitro-2-furaldehyde Diacetate Synthesis | Furfural Diacetate, Nitric Acid, Acetic Anhydride | 5-Nitro-2-furaldehyde Diacetate | 78-82% | [6][7] |
| Overall Nitrofurantoin Synthesis (from improved 1-Aminohydantoin route) | 1-Aminohydantoin, 5-Nitro-2-furaldehyde Diacetate | Nitrofurantoin | ~60% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-2-furaldehyde Diacetate
-
Materials: Furfural diacetate, acetic anhydride, concentrated nitric acid, concentrated sulfuric acid, water, 10% sodium hydroxide (B78521) solution, ethanol.
-
Procedure:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to acetic anhydride at 0°C, followed by a catalytic amount of concentrated sulfuric acid.[1]
-
To the stirred nitrating mixture, add a solution of furfural diacetate in acetic anhydride dropwise, maintaining the temperature between 0°C and 10°C.[6]
-
After the addition is complete, continue stirring the mixture at the same temperature for approximately one hour.
-
Pour the reaction mixture into cold water to precipitate the product.[7]
-
Neutralize the mixture to a pH of 3.5 to 5 with an alkali solution (e.g., 10% NaOH) while keeping the temperature below 25°C.[6][7]
-
Heat the mixture to approximately 50°C for one hour to complete the precipitation.[6][7]
-
Cool the mixture, and collect the solid product by filtration.
-
Wash the crude product with water and then recrystallize from ethanol.
-
Dry the purified crystals under vacuum to obtain 5-nitro-2-furaldehyde diacetate. A yield of approximately 79.4% can be expected.[6]
-
Protocol 2: Synthesis of 1-Aminohydantoin Hydrochloride (Improved Method)
-
Materials: Benzaldehyde semicarbazone, ethyl monochloroacetate, sodium methoxide (B1231860), dry ethanol, hydrochloric acid.
-
Procedure:
-
Dissolve benzaldehyde semicarbazone in dry ethanol.
-
Add a solution of sodium methoxide in dry ethanol to the mixture.
-
Add ethyl monochloroacetate to the reaction mixture and reflux for several hours.
-
After the reaction is complete, cool the mixture. The sodium derivative of 1-benzylideneaminohydantoin (B1147426) will precipitate.
-
Isolate the sodium derivative and acidify the reaction mixture to obtain 1-benzylideneaminohydantoin.
-
Hydrolyze the 1-benzylideneaminohydantoin by heating with hydrochloric acid.
-
Upon cooling, 1-aminohydantoin hydrochloride will crystallize out. Isolate the product by filtration.
-
Protocol 3: Synthesis of Nitrofurantoin
-
Materials: 1-Aminohydantoin hydrochloride, 5-nitro-2-furaldehyde diacetate, hydrochloric acid, purified water, ethanol.
-
Procedure:
-
In a reaction vessel, add hydrochloric acid and purified water and heat the solution to 60-70°C.[8]
-
Add 5-nitro-2-furaldehyde diacetate to the acidic solution and maintain the temperature at 80-85°C to ensure complete hydrolysis to 5-nitro-2-furaldehyde.[8]
-
Add a preheated (60-70°C) solution of 1-aminohydantoin hydrochloride.[8]
-
Heat the reaction mixture to 90-95°C and maintain reflux with constant stirring for 40-60 minutes.[1][8]
-
Cool the reaction mixture to 0-20°C. The nitrofurantoin product will precipitate as yellow crystals.[1][8]
-
Filter the product and wash thoroughly with cold water until the filtrate is neutral (pH 6.0-8.0).[1][8]
-
Perform a final wash with ethanol to remove any remaining organic impurities.[1]
-
Dry the purified nitrofurantoin crystals under vacuum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4052419A - Method of preparing 5-nitrofurfural diacetate - Google Patents [patents.google.com]
- 7. 5-Nitro-2-furaldehyde diacetate | 92-55-7 [chemicalbook.com]
- 8. CN108069944B - Preparation method of nitrofurantoin - Google Patents [patents.google.com]
Initial Studies on the Antimicrobial Properties of Nitrofuran Compounds: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the foundational research on the antimicrobial properties of nitrofuran compounds, with a primary focus on the seminal studies conducted in the 1940s. It is intended for researchers, scientists, and drug development professionals interested in the historical context and early scientific exploration of this important class of synthetic antibiotics. This document details the initial discoveries, early understanding of the mechanism of action, antimicrobial spectrum, and the experimental protocols used in these pioneering studies. Quantitative data from early reports are summarized, and key experimental workflows are visualized to provide a comprehensive overview of the core principles established during the dawn of the nitrofuran era.
Introduction: The Dawn of a New Antibacterial Agent
The 1940s marked a pivotal era in the fight against infectious diseases, largely dominated by the discovery and development of penicillin. Amidst this, a new class of synthetic antimicrobial agents, the nitrofurans, emerged from the research laboratories of Eaton Laboratories. The initial breakthrough was detailed in a foundational paper by Dodd and Stillman in 1944, which established that the presence of a nitro group in the 5-position of the furan (B31954) ring conferred significant antibacterial activity to a variety of 2-substituted furans.[1] This discovery paved the way for the development of key therapeutic agents, including nitrofurazone, the first of this class to be widely used.
Nitrofurazone (5-nitro-2-furaldehyde semicarbazone) was first reported as a topical antibacterial agent in 1944 and became available for general use in 1945.[2] Early research demonstrated that nitrofurans possessed a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1] The initial understanding was that these compounds were bacteriostatic at low concentrations and bactericidal at higher concentrations.[1] This guide will delve into the core data and methodologies of these initial studies.
Early Understanding of the Mechanism of Action
The precise molecular mechanism of nitrofuran action was not fully elucidated in the initial studies. However, early researchers correctly identified the 5-nitro group as essential for the antimicrobial activity. The prevailing hypothesis was that the nitro group was reduced within the bacterial cell, leading to the formation of highly reactive intermediates that interfered with essential cellular processes.
It was proposed that these reactive intermediates could inhibit enzymes involved in carbohydrate metabolism, thereby disrupting energy production in the bacterial cell. This multi-targeted, non-specific mode of action was thought to be a key reason for the low incidence of bacterial resistance to nitrofurans, a characteristic that remains significant today.
Below is a logical diagram illustrating the early conceptual understanding of the nitrofuran mechanism of action.
Data Presentation: Antimicrobial Spectrum from Initial Studies
The table below summarizes the representative bacteriostatic concentrations for early nitrofuran compounds against key bacterial genera as established in the initial studies of the 1940s.
| Bacterial Genus | Gram Stain | Representative Bacteriostatic Concentration (µg/mL) |
| Staphylococcus | Positive | 1 - 10 |
| Streptococcus | Positive | 1 - 10 |
| Escherichia | Negative | 1 - 10 |
| Salmonella | Negative | 1 - 10 |
| Proteus | Negative | >10 (Often higher) |
| Pseudomonas | Negative | >10 (Often higher) |
Note: The data is based on cited ranges from secondary sources referencing the initial studies of the 1940s.
Experimental Protocols: Antimicrobial Susceptibility Testing in the 1940s
The methodologies for determining antimicrobial susceptibility in the 1940s were foundational to modern microbiology. The two primary techniques used in the initial nitrofuran studies were the broth dilution and agar (B569324) dilution methods. These methods, while refined over the decades, still form the basis of "gold standard" susceptibility testing today.
Broth Dilution Method (c. 1940s)
The broth dilution method was used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Objective: To determine the bacteriostatic or bactericidal concentration of a nitrofuran compound in a liquid medium.
Materials:
-
Sterile glass test tubes (e.g., 13 x 100 mm) with caps (B75204) or cotton plugs.
-
Liquid culture medium (e.g., beef infusion broth).
-
Pure culture of the test bacterium grown for 18-24 hours.
-
Nitrofuran compound stock solution of a known concentration.
-
Sterile pipettes.
-
Incubator (37°C).
Procedure:
-
Preparation of Dilutions: A series of sterile test tubes were prepared, each containing a specific volume of sterile broth. A serial two-fold dilution of the nitrofuran compound was then performed across these tubes. This was achieved by adding a volume of the stock solution to the first tube, mixing, and then transferring a set volume to the next tube, repeating the process to create a gradient of decreasing concentrations. A "growth control" tube containing only broth and no nitrofuran was always included.
-
Inoculum Preparation: A suspension of the test bacterium was prepared from a fresh agar plate culture. The turbidity of the suspension was adjusted to a standardized density, often by visual comparison to a standard, to ensure a consistent number of bacteria were added to each tube.
-
Inoculation: A small, standardized volume of the bacterial inoculum was added to each tube in the dilution series, including the growth control tube.
-
Incubation: The tubes were incubated at 37°C for 18 to 24 hours.
-
Reading Results: After incubation, the tubes were examined for visible turbidity (cloudiness), which indicated bacterial growth. The MIC was recorded as the lowest concentration of the nitrofuran compound in which there was no visible growth.
Agar Dilution Method (c. 1940s)
The agar dilution method involved incorporating the antimicrobial agent directly into the solid growth medium.
Objective: To determine the MIC of a nitrofuran compound on a solid medium.
Materials:
-
Sterile petri dishes.
-
Nutrient agar medium.
-
Nitrofuran compound stock solution.
-
Pure culture of the test bacterium.
-
Sterile pipettes and glassware.
-
Water bath (for keeping agar molten).
-
Incubator (37°C).
Procedure:
-
Preparation of Agar Plates: Nutrient agar was melted and then cooled in a water bath to approximately 45-50°C. A series of dilutions of the nitrofuran compound were prepared. A specific volume of each nitrofuran dilution was then added to a separate flask of molten agar, mixed thoroughly, and poured into a sterile petri dish. This created a set of plates with varying concentrations of the antimicrobial agent. A control plate with no nitrofuran was also prepared.
-
Inoculum Preparation: A bacterial suspension was prepared and standardized as described for the broth dilution method.
-
Inoculation: The surface of each agar plate was inoculated with a standardized number of bacteria. This was often done by spotting a small volume of the inoculum onto the agar surface. Multiple different bacterial strains could be tested on a single plate.
-
Incubation: The plates were incubated at 37°C for 18 to 24 hours.
-
Reading Results: The plates were examined for bacterial growth at the inoculation spots. The MIC was the lowest concentration of the nitrofuran compound that completely inhibited the growth of the organism.
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships central to the initial studies on nitrofuran compounds.
Conclusion
The initial studies on nitrofuran compounds in the 1940s laid a robust foundation for a class of antimicrobials that remain clinically relevant over 75 years later. The work of Dodd and Stillman was instrumental in identifying the essential structural component—the 5-nitro group—and establishing the broad-spectrum antibacterial activity of these synthetic agents. The early experimental protocols, primarily broth and agar dilution, though manually intensive, were effective in quantifying the potent bacteriostatic and bactericidal properties of the first nitrofuran, nitrofurazone. The early, albeit incomplete, understanding of their multi-targeted mechanism of action hinted at the reasons for their enduring efficacy and low rates of resistance. This guide serves as a testament to the pioneering research that introduced the nitrofurans as a valuable addition to the antimicrobial arsenal.
References
The Crucial Role of Flavoproteins in the Bioactivation of Nitrofurantoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has remained a cornerstone in the treatment of uncomplicated urinary tract infections for decades. Its sustained efficacy is largely attributed to its unique mechanism of action, which relies on intracellular activation by bacterial flavoproteins, specifically nitroreductases. This technical guide provides an in-depth exploration of the pivotal role of these enzymes in converting the prodrug nitrofurantoin into its active, cytotoxic form. We will delve into the core biochemical mechanisms, present key kinetic data of the primary activating enzymes, detail experimental protocols for studying this process, and visualize the intricate signaling pathways and experimental workflows involved. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development, fostering a deeper understanding of nitrofurantoin's mode of action and the mechanisms of bacterial resistance.
Introduction: The Enduring Efficacy of a Classic Antibiotic
Nitrofurantoin is a bactericidal agent with a broad spectrum of activity against many common uropathogens.[1] Unlike many other antibiotics that target a single cellular process, nitrofurantoin's lethality stems from the generation of highly reactive electrophilic intermediates upon its reduction within the bacterial cell.[2][3] This multi-targeted attack on various cellular macromolecules, including DNA, RNA, and ribosomal proteins, is a key reason for the low incidence of acquired bacterial resistance.[4][5] The activation of this prodrug is not a spontaneous event; it is entirely dependent on the catalytic activity of a specific class of bacterial enzymes: the flavoproteins.[6][7]
The Flavoprotein Activators: A Closer Look at Nitroreductases
The primary enzymes responsible for the activation of nitrofurantoin are oxygen-insensitive nitroreductases.[8][9] In Escherichia coli, the most common causative agent of urinary tract infections, two major nitroreductases have been identified: NfsA and NfsB.[6][10] These enzymes are FMN-containing flavoproteins that utilize NAD(P)H as a reducing equivalent to catalyze the reduction of the nitro group of nitrofurantoin.[6][11]
-
NfsA: Considered the major nitroreductase for nitrofurantoin activation, NfsA preferentially uses NADPH as an electron donor.[1][6] Mutations leading to the inactivation of the nfsA gene are the most common cause of nitrofurantoin resistance in clinical isolates of E. coli.[6]
-
NfsB: This enzyme is considered the minor nitroreductase and can utilize both NADH and NADPH as cofactors, although it shows a preference for NADH.[8][11] While mutations in nfsB alone do not typically confer high-level resistance, they can contribute to increased resistance in strains that already harbor nfsA mutations.[6]
The catalytic cycle of these nitroreductases follows a ping-pong bi-bi mechanism.[11] In this process, the enzyme's FMN cofactor is first reduced by NAD(P)H. The reduced flavin then transfers electrons to nitrofurantoin, regenerating the oxidized enzyme and producing the highly reactive nitroso and hydroxylamine (B1172632) intermediates that are responsible for the drug's bactericidal activity.[1][6]
Quantitative Analysis of Nitroreductase Activity
The efficiency of nitrofurantoin activation by NfsA and NfsB can be quantified by determining their steady-state kinetic parameters. This data is crucial for understanding the relative contribution of each enzyme to the drug's activation and for characterizing the impact of mutations on their function.
Table 1: Steady-State Kinetic Parameters of E. coli NfsA with Nitrofurantoin and NADPH [4][6]
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |
| Nitrofurantoin | 20.6 ± 1.6 | 81 ± 3 | 3.9 ± 0.2 |
| NADPH | 10.9 ± 1.6 | 81 ± 3 | 7.4 ± 1.0 |
Data presented as mean ± standard error. Assays were performed in 10 mM Tris pH 7.0 containing 50 mM NaCl and 4.5% DMSO at 25°C.
Table 2: Comparative Steady-State Kinetic Parameters of E. coli NfsB with Nitrofurazone (B1679002) and NADH
| Substrate | Km (µM) | kcat (s-1) |
| Nitrofurazone | 1847 | 225 |
| NADH | 351 | 225 |
Note: Data for NfsB with nitrofurantoin is not as readily available in a directly comparable format. The data presented here is for the related substrate nitrofurazone and the preferred cofactor NADH, providing a point of comparison for the enzyme's general activity.
Visualizing the Molecular Cascade: Signaling Pathways and Workflows
To better understand the complex processes of nitrofurantoin activation and the experimental approaches to study it, we present the following diagrams generated using the DOT language.
Detailed Experimental Protocols
Reproducible and accurate experimental data are fundamental to advancing our understanding of nitrofurantoin's mechanism of action. Below are detailed protocols for key experiments.
Purification of Recombinant NfsA and NfsB
This protocol describes the overexpression and purification of His-tagged NfsA and NfsB from E. coli.
-
Transformation: Transform E. coli BL21(DE3) cells with a pET expression vector containing the gene for His-tagged NfsA or NfsB.
-
Culture Growth: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to grow for 4-6 hours at 30°C.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA agarose (B213101) column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
Spectrophotometric Assay for Nitroreductase Activity
This assay measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm.
-
Reaction Mixture Preparation: In a 1 cm path-length cuvette, prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer, pH 7.5
-
100 µM NADPH
-
100 µM Nitrofurantoin (dissolved in DMSO, final DMSO concentration <1%)
-
-
Enzyme Addition: Add a known concentration of purified NfsA or NfsB to the reaction mixture to initiate the reaction. The final volume should be 1 mL.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at 25°C.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The rate of NADPH oxidation can be calculated using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).
-
Kinetic Parameter Determination: To determine Km and kcat, vary the concentration of one substrate (e.g., nitrofurantoin) while keeping the other (NADPH) at a saturating concentration, and vice versa. Fit the initial rate data to the Michaelis-Menten equation.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a bacterial strain.[9][12][13][14]
-
Preparation of Nitrofurantoin Stock Solution: Prepare a stock solution of nitrofurantoin in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the nitrofurantoin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Grow the bacterial strain to be tested in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the nitrofurantoin dilutions. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of nitrofurantoin that completely inhibits visible bacterial growth.
Conclusion
The activation of nitrofurantoin by bacterial flavoproteins is a fascinating and clinically significant example of prodrug metabolism. The nitroreductases NfsA and NfsB play a central role in this process, and their activity is a key determinant of nitrofurantoin's efficacy. A thorough understanding of the biochemical mechanisms, enzyme kinetics, and experimental methodologies outlined in this guide is essential for continued research into this important antibiotic. This knowledge will be invaluable for developing strategies to combat the emergence of resistance, designing novel nitroaromatic prodrugs, and ultimately, preserving the utility of this time-tested therapeutic agent. Future research should focus on obtaining more detailed kinetic data for NfsB with nitrofurantoin and exploring the role of other, less characterized, nitroreductases in different bacterial species.
References
- 1. The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. The structures of E. coli NfsA bound to the antibiotic nitrofurantoin; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxygen‐insensitive nitroreductase E. coli NfsA, but not NfsB, is inhibited by fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. Steady-state and stopped-flow kinetic studies of three Escherichia coli NfsB mutants with enhanced activity for the prodrug CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene cloning, purification, and characterization of NfsB, a minor oxygen-insensitive nitroreductase from Escherichia coli, similar in biochemical properties to FRase I, the major flavin reductase in Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MICy: a Novel Flow Cytometric Method for Rapid Determination of Minimal Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
Methodological & Application
Determining Nitrofurantoin MIC using Broth Microdilution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofurantoin (B1679001) is a crucial antibiotic for the treatment of uncomplicated urinary tract infections (UTIs). Its unique mechanism of action, involving the inhibition of multiple bacterial enzyme systems, contributes to a low rate of resistance development.[1] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism and is a critical parameter for determining bacterial susceptibility and guiding clinical treatment.[2][3] The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents and is recommended by regulatory bodies such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for nitrofurantoin.[4][5][6]
These application notes provide a detailed protocol for determining the MIC of nitrofurantoin using the broth microdilution method, including information on reagent preparation, quality control, and data interpretation.
Data Presentation
Quality Control
Prior to and concurrently with testing clinical isolates, it is imperative to perform quality control (QC) testing using a well-characterized reference strain. Escherichia coli ATCC 25922 is the recommended QC strain for nitrofurantoin susceptibility testing.[7][8] The MIC value for the QC strain should fall within the acceptable range to ensure the validity of the experimental results.
| Quality Control Strain | Antimicrobial Agent | MIC (µg/mL) Range | Reference |
| Escherichia coli ATCC 25922 | Nitrofurantoin | 16 - 64 | [7] |
Interpretive Criteria for Nitrofurantoin MIC
The clinical interpretation of the MIC value (Susceptible, Intermediate, or Resistant) is determined by comparing the obtained MIC to established clinical breakpoints. These breakpoints can vary based on the bacterial species and the governing body (e.g., CLSI, EUCAST).
CLSI Interpretive Criteria for Enterobacterales and Staphylococcus saprophyticus
| Interpretation | MIC (µg/mL) |
| Susceptible (S) | ≤ 32 |
| Intermediate (I) | 64 |
| Resistant (R) | ≥ 128 |
Note: These breakpoints are for uncomplicated UTIs only.
EUCAST Interpretive Criteria for E. coli and S. saprophyticus
| Interpretation | MIC (µg/mL) |
| Susceptible (S) | ≤ 64 |
| Resistant (R) | > 64 |
Note: EUCAST does not have an "Intermediate" category for nitrofurantoin.[9] For species other than E. coli and S. saprophyticus, EUCAST considers them poor targets for nitrofurantoin therapy.[4]
Experimental Protocols
Materials
-
Nitrofurantoin powder (USP grade)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[10][11][12]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[13]
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Bacterial isolates to be tested
-
Escherichia coli ATCC 25922 (quality control strain)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Pipettes and sterile tips
-
Incubator (35 ± 2°C)
Preparation of Reagents
1. Nitrofurantoin Stock Solution (e.g., 1280 µg/mL)
Due to its poor aqueous solubility, nitrofurantoin should first be dissolved in a suitable organic solvent like DMSO or DMF.[1][10][11][12]
-
Calculation: To prepare a 10 mg/mL stock solution, weigh 10 mg of nitrofurantoin powder and dissolve it in 1 mL of DMSO.[1] For a working stock of 1280 µg/mL, further dilutions in CAMHB will be necessary.
-
Procedure:
-
Aseptically weigh the required amount of nitrofurantoin powder.
-
Dissolve the powder in the appropriate volume of DMSO or DMF to achieve a high-concentration stock solution (e.g., 10 mg/mL).[1]
-
From this high-concentration stock, prepare a working stock solution at 1280 µg/mL by diluting with sterile CAMHB.
-
Store the stock solution in small aliquots at -20°C or below, protected from light.[1]
-
2. Bacterial Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][7][8] This is typically a 1:100 dilution of the standardized suspension.
Broth Microdilution Procedure
-
Plate Setup:
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2.
-
Mix the contents of well 2 thoroughly by pipetting up and down.
-
Transfer 50 µL from well 2 to well 3 and mix.
-
Continue this process down to well 10.
-
Discard 50 µL from well 10.[1]
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no antibiotic, no bacteria).[1]
-
-
Inoculation:
-
Incubation:
-
Reading and Interpretation:
-
Following incubation, visually inspect the wells for turbidity. A button of growth at the bottom of a U-bottom well or turbidity in a flat-bottom well indicates bacterial growth.
-
The MIC is the lowest concentration of nitrofurantoin at which there is no visible growth (the first clear well).[1][2]
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. If these controls are not as expected, the results are invalid.
-
Visualizations
Caption: Experimental workflow for broth microdilution MIC assay.
Caption: Simplified mechanism of action of nitrofurantoin.
References
- 1. benchchem.com [benchchem.com]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. idexx.com [idexx.com]
- 4. bsac.org.uk [bsac.org.uk]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Nitrofurantoin resistance mechanisms in uropathogenic Escherichia coli isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. megumed.de [megumed.de]
- 10. Inhibition of Bacterial Growth by the Nitrofurantoin Solvent Dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of bacterial growth by the nitrofurantoin solvent dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uspnf.com [uspnf.com]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Note: Quantification of Nitrofurantoin in Human Urine using HPLC-UV
Abstract
This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of nitrofurantoin (B1679001) in human urine. Nitrofurantoin is a commonly prescribed antibiotic for treating urinary tract infections, and its concentration in urine is a critical parameter in pharmacokinetic and clinical studies.[1] This method is simple, accurate, and precise, making it suitable for routine analysis in clinical and research laboratories. The protocol details two common sample preparation techniques: a straightforward "dilute and shoot" method and a more extensive liquid-liquid extraction (LLE) for cleaner sample extracts.[2][3]
Introduction
Nitrofurantoin is an antibiotic primarily used for the treatment and prophylaxis of uncomplicated lower urinary tract infections.[4] It is rapidly absorbed and excreted in the urine, where it exerts its antibacterial effect.[5] Therefore, monitoring its concentration in urine is essential for assessing therapeutic efficacy and conducting pharmacokinetic studies. This document provides a detailed protocol for a validated HPLC-UV method for nitrofurantoin quantification in urine, offering a reliable tool for researchers, scientists, and drug development professionals.
Experimental
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a UV detector.
-
Analytical Column: A reversed-phase C18 column is commonly used.[6]
-
Reagents: HPLC grade acetonitrile, methanol, water, sodium dihydrogen phosphate, and ethyl acetate. Nitrofurantoin and internal standard (e.g., Furazolidone) reference standards.[2][3]
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of nitrofurantoin in urine.
| Parameter | Condition 1 | Condition 2 |
| Column | Ascentis Express C18 (7.5cm x 4.6mm, 2.7µm)[7] | Reversed-phase C18 (150 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | 0.1% Triethylamine (pH 3.0) : Acetonitrile (80:20 v/v)[7] | Gradient elution with 5 mmol/L Sodium Dihydrogen Phosphate (pH 3) (A) and Acetonitrile (B)[6] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[6] |
| Injection Volume | 5 µL[7] | 5 µL[6] |
| Column Temperature | 30°C[7] | Ambient |
| UV Detection | 254 nm[7] | 370 nm[2][6] |
| Internal Standard | Acetanilide[8] | Furazolidone[3][9] |
Protocols
Protocol 1: "Dilute and Shoot" Sample Preparation
This method is rapid and suitable for high-throughput analysis.[2][6]
-
Sample Collection: Collect urine samples and store them at 4°C for short-term storage or -20°C to -80°C for long-term storage.[3][10]
-
Standard Preparation: Prepare a stock solution of nitrofurantoin in a suitable solvent (e.g., mobile phase). From the stock solution, prepare a series of calibration standards by spiking drug-free urine.
-
Sample Preparation:
-
Thaw urine samples to room temperature and vortex for 30 seconds.
-
Dilute an aliquot of the urine sample with the mobile phase to bring the concentration within the calibration range.[2]
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis: Inject the filtered sample into the HPLC system and analyze using the chromatographic conditions outlined above.
Protocol 2: Liquid-Liquid Extraction (LLE) Sample Preparation
This method provides a cleaner sample extract, which can improve column longevity and reduce matrix effects.[3]
-
Sample Collection and Standard Preparation: Follow steps 1 and 2 from Protocol 1.
-
Sample Preparation:
-
Pipette 100 µL of urine sample into a clean microcentrifuge tube.[3][10]
-
Add the internal standard solution.
-
Add an appropriate extraction solvent (e.g., ethyl acetate).[2]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.[2]
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
Quantitative Data Summary
The following tables summarize the validation parameters from various published HPLC-UV methods for nitrofurantoin quantification in urine.
Table 1: Linearity and Quantification Limits
| Method Reference | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Muth et al., 1996[2] | 0.380 - 187 | 0.380 |
| Ibrahim et al., 2023[6] | 0.2 - 20 | 0.04 |
| Mattie et al., 2017[9] | 2 - 400 | 2 |
| van der Aart et al., 2019[3] | 4 - 200 (mg/L) | 4 (mg/L) |
Table 2: Precision and Accuracy
| Method Reference | Within-day Precision (%RSD) | Between-day Precision (%RSD) | Accuracy (% Recovery) |
| van der Aart et al., 2019[3] | < 4% | < 5% | Within ±13% (within-day), Within ±9% (between-day) |
| Ibrahim et al., 2023[6] | ≤ 5.5% | ≤ 5.5% | -2.5% to 6% (%RE) |
Visualizations
Caption: Experimental workflow for nitrofurantoin quantification in urine.
Conclusion
The HPLC-UV method described in this application note is a reliable and reproducible technique for the quantification of nitrofurantoin in human urine. The availability of both a simple "dilute and shoot" protocol and a more rigorous liquid-liquid extraction procedure allows for flexibility depending on the specific needs of the study. The provided data and protocols can be readily adapted for implementation in various laboratory settings.
References
- 1. About nitrofurantoin - NHS [nhs.uk]
- 2. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a fast and sensitive UHPLC-DAD assay for the quantification of nitrofurantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcpa.in [ijcpa.in]
- 8. Nitrofurantoin Capsule Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Nitrofurantoin for the treatment of uncomplicated urinary tract infection in female patients: the impact of dosing regimen, age, and renal function on drug exposure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Nitrofurantoin Metabolite 1-Aminohydantoin in Animal Tissue using LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-aminohydantoin (B1197227) (AHD), the primary tissue-bound metabolite of the antibiotic nitrofurantoin (B1679001). Due to the rapid metabolism of the parent drug, monitoring for AHD serves as a crucial indicator of nitrofurantoin use in food-producing animals. The described protocol involves acid hydrolysis to release protein-bound AHD, followed by derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to enhance chromatographic retention and mass spectrometric sensitivity. This method provides the high sensitivity and selectivity required for regulatory monitoring and veterinary drug residue analysis.
Introduction
Nitrofurantoin is a broad-spectrum antibiotic primarily used for treating urinary tract infections.[1] In veterinary medicine, its use in food-producing animals is banned in many jurisdictions due to concerns over the potential carcinogenicity of its residues.[2] Following administration, nitrofurantoin is rapidly metabolized, and its residues become covalently bound to tissue proteins, making the parent drug undetectable shortly after treatment.[1] The stable metabolite, 1-aminohydantoin (AHD), persists in tissues for several weeks and is therefore the target marker residue for monitoring illegal use.[3]
Direct analysis of AHD is challenging due to its high polarity and low molecular weight.[2] To overcome these challenges, this method employs a derivatization step using 2-nitrobenzaldehyde (2-NBA), which forms the less polar and more readily ionizable NP-AHD derivative. This protocol provides a comprehensive workflow for the extraction, derivatization, and subsequent quantification of AHD in animal muscle tissue by LC-MS/MS, offering excellent sensitivity and reliability.
Experimental Protocols
Sample Preparation: Hydrolysis, Derivatization, and Extraction
This protocol is designed for the analysis of AHD in 1-2 grams of homogenized animal muscle tissue.
-
Homogenization: Homogenize a representative portion of the animal muscle tissue to ensure uniformity.
-
Sample Weighing: Weigh approximately 1.0 g of the homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking (Optional but Recommended): Spike the sample with a stable isotope-labeled internal standard (e.g., 1-Aminohydantoin-d2) to correct for matrix effects and procedural losses.
-
Hydrolysis and Derivatization:
-
Add 5-10 mL of 0.1 M hydrochloric acid (HCl) to the tube.
-
Add 200 µL of a 50 mM 2-nitrobenzaldehyde (2-NBA) solution in dimethyl sulfoxide (B87167) (DMSO).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Incubate the sample overnight (approximately 16 hours) in a shaking water bath at 37°C. This step facilitates the acid-catalyzed release of protein-bound AHD and its simultaneous derivatization to NP-AHD.
-
-
pH Adjustment and Extraction:
-
Cool the sample to room temperature.
-
Add 5 mL of 0.1 M potassium phosphate (B84403) buffer (pH ~7.4) and adjust the sample pH to approximately 7.0 using 1 M sodium hydroxide (B78521) (NaOH).
-
Add 10 mL of ethyl acetate (B1210297) to the tube.
-
Vortex vigorously for 10 minutes to extract the NP-AHD derivative into the organic phase.
-
Centrifuge the sample at 4000 x g for 10 minutes to achieve phase separation.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following parameters provide a starting point for the analysis of the derivatized AHD metabolite (NP-AHD). Instrument-specific optimization is recommended.
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences. An example gradient is as follows:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 40% A
-
5-7 min: Hold at 40% A
-
7-8 min: Return to 95% A
-
8-10 min: Column re-equilibration
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The following table lists suggested MRM transitions for the parent nitrofurantoin and its derivatized metabolite.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| Nitrofurantoin | 239.0 | 193.0 | 15 | For analysis of parent drug (not tissue-bound) |
| 239.0 | 94.0 | 25 | Confirmation Ion | |
| NP-AHD (Derivatized) | 249.1 | 178.1 | 12 | Quantifier Ion |
| 249.1 | 134.0 | 20 | Qualifier Ion |
Data Presentation
The following table summarizes the quantitative performance data for the analysis of the derivatized nitrofurantoin metabolite (NP-AHD) in animal tissue, collated from various validated methods.
| Parameter | Performance Characteristic |
| Linearity | Typically linear over a concentration range of 0.25 to 5.0 µg/kg, with a correlation coefficient (r²) of >0.99. |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/g (ppb) in tissue. |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/g (ppb) in tissue. |
| Accuracy (Recovery) | Mean recoveries typically range from 82% to 110%.[4] |
| Precision (RSD%) | Intra-day and inter-day precision (RSD%) are generally ≤ 15%. |
Visualizations
Caption: Metabolic pathway of Nitrofurantoin to 1-Aminohydantoin (AHD).
Caption: Experimental workflow for AHD analysis.
References
- 1. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Nitrofurantoin Derivatives for Enhanced Antimicrobial Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel nitrofurantoin (B1679001) derivatives with enhanced antimicrobial activity. The information is intended to guide researchers in the development of more potent nitrofuran-based therapeutics to combat challenging bacterial pathogens.
Introduction
Nitrofurantoin is a synthetic nitrofuran antibiotic primarily used for the treatment of uncomplicated urinary tract infections. Its mechanism of action involves intracellular reduction by bacterial nitroreductases to generate reactive intermediates that inhibit various cellular processes, including DNA, RNA, protein, and cell wall synthesis.[1][2] This multi-targeted approach is believed to contribute to the low incidence of acquired bacterial resistance.[3] However, the efficacy of nitrofurantoin can be limited against certain pathogens, and its poor solubility can affect bioavailability.[4][5]
Recent research has focused on the synthesis of novel nitrofurantoin derivatives to overcome these limitations and expand their spectrum of activity. Modifications to the nitrofurantoin scaffold have yielded compounds with significantly enhanced potency against various bacteria, including drug-resistant strains of Mycobacterium tuberculosis and Acinetobacter baumannii.[4][6] These advancements are often attributed to improved physicochemical properties, such as increased lipophilicity, which may enhance cell membrane penetration.[4][7]
This guide outlines the synthesis of a promising nitrofurantoin analogue and the protocol for assessing its antimicrobial activity.
Data Presentation
The following tables summarize the antimicrobial activity of representative novel nitrofurantoin derivatives compared to the parent drug, nitrofurantoin.
| Compound | Target Organism | MIC (µM) | Fold Improvement vs. Nitrofurantoin | Reference |
| Nitrofurantoin | M. tuberculosis H37Rv | 15 | - | [4][7] |
| Analogue 9 (n-octyl derivative) | M. tuberculosis H37Rv | 0.5 | 30x | [4][7] |
| Nitrofurantoin | A. baumannii | Inactive | - | [6] |
| Compound 2 | A. baumannii | 4 | N/A | [6] |
| Compound 16 | A. baumannii | 4 | N/A | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Novel Nitrofurantoin Analogue (Analogue 9)
This protocol describes the single-step synthesis of a nitrofurantoin analogue with an eight-carbon aliphatic chain (Analogue 9), which has demonstrated significantly enhanced anti-mycobacterial activity.[4][7] The general reaction involves the condensation of 5-nitrofuran-2-carbaldehyde with a custom N-acylhydrazide.
Materials:
-
5-nitrofuran-2-carbaldehyde
-
Nonanohydrazide (B1346340) (for Analogue 9)
-
Ethanol (B145695) (96%)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus (e.g., Büchner funnel)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of the appropriate hydrazide (e.g., nonanohydrazide for Analogue 9) in 15 mL of ethanol (96%).
-
Addition of Aldehyde: To the stirred solution, add 1.1 mmol of 5-nitrofuran-2-carbaldehyde.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified product under vacuum.
-
Characterization: Confirm the structure and purity of the synthesized analogue using techniques such as NMR, IR, and Mass Spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution
This protocol outlines the procedure for determining the MIC of the synthesized nitrofurantoin derivatives against a target bacterial strain using the microbroth dilution method.
Materials:
-
Synthesized nitrofurantoin derivatives and parent nitrofurantoin
-
Bacterial culture (e.g., M. tuberculosis H37Rv, A. baumannii)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum: Grow the bacterial strain in the appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to the final required inoculum density (typically 5 x 10^5 CFU/mL in the final well volume).
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will further dilute the compound concentrations by half. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours for most bacteria; longer for M. tuberculosis).
-
Reading and Interpretation: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well is not turbid). The MIC can also be determined by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the positive control.
Visualizations
Caption: Workflow for the synthesis of novel nitrofurantoin derivatives.
Caption: Proposed mechanism for enhanced activity of novel nitrofurantoin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship-based screening of antibiotics against Gram-negative Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-step synthesis and in vitro anti-mycobacterial activity of novel nitrofurantoin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Design and Synthesis of Novel Nitrofurantoin Derivatives as Antibacterial Agents Against Acinetobacter Baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Nitrofurantoin Solid Dispersions to Enhance Solubility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and characterizing nitrofurantoin (B1679001) solid dispersions for improved aqueous solubility and dissolution rates. Nitrofurantoin, a BCS Class II drug, exhibits low solubility and high permeability, making its oral bioavailability dependent on its dissolution rate.[1][2][3][4][5] The formulation of nitrofurantoin as a solid dispersion is a promising strategy to enhance its therapeutic efficacy by improving its dissolution profile.[1][2][6][7][8]
Introduction to Solid Dispersions for Nitrofurantoin
A solid dispersion (SD) refers to a system where a poorly water-soluble drug (nitrofurantoin) is dispersed in a solid hydrophilic carrier or matrix. This formulation approach can enhance the dissolution rate of nitrofurantoin by:
-
Reducing particle size: Dispersing the drug at a molecular or amorphous level within the carrier matrix significantly increases the surface area available for dissolution.
-
Improving wettability: The hydrophilic carrier improves the wetting of the hydrophobic nitrofurantoin particles.
-
Increasing drug solubility: The presence of the carrier can increase the saturation solubility of the drug.
-
Converting the drug to an amorphous state: The high-energy amorphous form of the drug is more soluble than its crystalline counterpart.[1][2][6]
Commonly used hydrophilic carriers for nitrofurantoin solid dispersions include:
Experimental Protocols
Preparation of Nitrofurantoin Solid Dispersions
Several methods can be employed to prepare nitrofurantoin solid dispersions. The choice of method depends on the physicochemical properties of the drug and the carrier, as well as the desired characteristics of the final product.
This method involves dissolving both the drug and the carrier in a common solvent, followed by the evaporation of the solvent to obtain a solid mass.
Protocol:
-
Select a common solvent in which both nitrofurantoin and the chosen carrier (e.g., HPMC) are soluble. A mixture of acetone (B3395972) and water (e.g., 50% acetone) can be used.[4]
-
Accurately weigh the required amounts of nitrofurantoin and the carrier (e.g., 30% w/w nitrofurantoin and 70% w/w HPMC).[3][4][5]
-
Dissolve the weighed powders in the selected solvent system with continuous stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).[2][6][7]
-
Further dry the resulting solid paste in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[2][4][6][7]
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size (e.g., 125-160 microns) to obtain a uniform powder.[4]
This method involves melting the hydrophilic carrier and then incorporating the drug into the molten carrier.
Protocol:
-
Select a carrier with a relatively low melting point (e.g., Poloxamer 188, PEG 6000).
-
Melt the carrier in a beaker at a temperature just above its melting point with continuous stirring.
-
Add the accurately weighed nitrofurantoin to the molten carrier in the desired ratio (e.g., 1:0.5, 1:1, 1:1.5) under constant stirring to ensure uniform mixing.[2][7]
-
Allow the mixture to cool and solidify at room temperature.
-
Transfer the solidified mass to a flask containing water and shake for an extended period (e.g., 72 hours).[2][7]
-
The resulting product can be further processed by grinding and sieving.
This technique combines the principles of the fusion method with granulation.
Protocol:
-
Physically mix nitrofurantoin and the chosen carrier.
-
Heat the mixture to a temperature that allows the carrier to melt and act as a binder for the drug particles, forming granules.[6][7]
-
The granules are then cooled and sieved to the desired size.
Characterization of Nitrofurantoin Solid Dispersions
The prepared solid dispersions should be thoroughly characterized to evaluate their physicochemical properties and performance.
Protocol:
-
Prepare supersaturated solutions of pure nitrofurantoin and the prepared solid dispersions in a suitable dissolution medium (e.g., distilled water, 0.1 N HCl).
-
Shake the solutions in a shaker bath for a specified period (e.g., 72 hours) to ensure equilibrium is reached.[2][7]
-
Filter the solutions to remove any undissolved particles.
-
Analyze the filtrate for nitrofurantoin concentration using a UV-Vis spectrophotometer at a predetermined wavelength (e.g., 241 nm or 340 nm).[2][7]
-
Compare the solubility of nitrofurantoin from the solid dispersions to that of the pure drug.
Protocol:
-
Perform dissolution testing using a USP dissolution apparatus (e.g., basket method).[6]
-
Use a suitable dissolution medium, such as 900 ml of 0.1 N HCl, maintained at 37 ± 0.5°C.[6]
-
Set the rotation speed to a constant rate (e.g., 75 rpm).[6]
-
Place a known amount of the solid dispersion (equivalent to a specific dose of nitrofurantoin, e.g., 100mg) in the basket.
-
Withdraw samples (e.g., 5 ml) at predetermined time intervals (e.g., up to 1 hour) and replace with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.[6]
-
Analyze the samples for nitrofurantoin content using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released against time to obtain the dissolution profile.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To assess potential interactions between nitrofurantoin and the carrier. The absence of significant shifts in the characteristic peaks of nitrofurantoin indicates good drug-excipient compatibility.[1][2][3][5]
-
Differential Scanning Calorimetry (DSC): To determine the thermal behavior and crystallinity of the drug within the solid dispersion. A decrease or disappearance of the drug's melting endotherm suggests a reduction in crystallinity or conversion to an amorphous state.[1][2][3][5]
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline or amorphous nature of nitrofurantoin in the solid dispersion. The absence of sharp diffraction peaks characteristic of crystalline nitrofurantoin indicates its presence in an amorphous form.[1][2]
Data Presentation
The quantitative data obtained from the characterization studies should be summarized in clear and concise tables for easy comparison.
Table 1: Solubility Enhancement of Nitrofurantoin in Solid Dispersions
| Formulation | Carrier | Drug:Carrier Ratio | Solubility (µg/mL) | Fold Increase in Solubility |
| Pure Nitrofurantoin | - | - | [Insert Value] | 1.0 |
| SD1 | Poloxamer 188 | 1:1 | [Insert Value] | [Calculate Value] |
| SD2 | PEG 6000 | 1:1.5 | [Insert Value] | [Calculate Value] |
| SD3 | Gelucire 50/13 | 1:1.5 | [Insert Value] | [Calculate Value] |
| SD4 | HPMC | 3:7 | [Insert Value] | [Calculate Value] |
Table 2: In Vitro Dissolution Profile of Nitrofurantoin Solid Dispersions
| Formulation | Time (min) | % Cumulative Drug Release |
| Pure Nitrofurantoin | 15 | [Insert Value] |
| 30 | [Insert Value] | |
| 45 | [Insert Value] | |
| 60 | [Insert Value] | |
| Optimized SD | 15 | [Insert Value] |
| 30 | [Insert Value] | |
| 45 | [Insert Value] | |
| 60 | [Insert Value] | |
| Marketed Formulation | 15 | [Insert Value] |
| 30 | [Insert Value] | |
| 45 | [Insert Value] | |
| 60 | [Insert Value] |
Table 3: Bioavailability Enhancement of Optimized Nitrofurantoin Solid Dispersion
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋∞ (µg·h/mL) | Fold Increase in Bioavailability |
| Pure Nitrofurantoin | [Insert Value] | [Insert Value] | [Insert Value] | 1.00 |
| Optimized SD | [Insert Value] | [Insert Value] | [Insert Value] | 3.88[1][2][6] |
| Marketed Formulation | [Insert Value] | [Insert Value] | [Insert Value] | 1.77[1][2][6] |
Visualizations
The following diagrams illustrate the experimental workflows for preparing and characterizing nitrofurantoin solid dispersions.
Conclusion
The development of nitrofurantoin solid dispersions using hydrophilic carriers is a highly effective approach to enhance its solubility and dissolution rate, which can lead to improved bioavailability.[1][2][8] The protocols and characterization methods outlined in these application notes provide a robust framework for researchers and drug development professionals to successfully formulate and evaluate nitrofurantoin solid dispersions. Careful selection of the carrier and preparation method is crucial to achieving an optimized formulation with desired physicochemical and biopharmaceutical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-integration.org [bio-integration.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Formulation strategy of nitrofurantoin: co-crystal or solid dispersion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Drug Dissolution of Nitrofurantoin Using a Solid Dispersion Technique – ScienceOpen [scienceopen.com]
- 7. Enhanced Drug Dissolution of Nitrofurantoin Using a Solid Dispersion Technique – Bio Integration [bio-integration.org]
- 8. news-medical.net [news-medical.net]
Application Notes and Protocols for Creating Nitrofurantoin-Loaded Nanoparticles for Targeted Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrofurantoin (B1679001) is a broad-spectrum antibiotic commonly used to treat urinary tract infections (UTIs).[1] However, its clinical use can be limited by poor solubility, a short half-life, and gastrointestinal side effects. Encapsulating nitrofurantoin into nanoparticles offers a promising strategy to overcome these limitations.[2] Nanoparticle-based delivery systems can enhance the drug's bioavailability, provide controlled and sustained release, and enable targeted delivery to the infection site, thereby increasing therapeutic efficacy and reducing side effects.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of nitrofurantoin-loaded nanoparticles.
Formulation of Nitrofurantoin-Loaded Nanoparticles
Several methods can be employed for the preparation of polymeric nanoparticles for drug delivery.[3][4] The choice of method depends on the physicochemical properties of the drug and the polymer. For nitrofurantoin, which is poorly water-soluble, methods like nanoprecipitation and emulsion solvent evaporation are suitable.
Nanoprecipitation Method
This technique, also known as solvent displacement, is a simple and reproducible method for preparing polymeric nanoparticles.[3] It is particularly suitable for encapsulating hydrophobic drugs like nitrofurantoin.
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of a biodegradable polymer (e.g., PLGA, Eudragit RS100) and nitrofurantoin in a water-miscible organic solvent (e.g., acetone, ethanol).[2]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Pluronic F68, PVA, Tween 80).[2] The stabilizer prevents nanoparticle aggregation.
-
Nanoparticle Formation: Inject the organic phase into the aqueous phase under moderate magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles with encapsulated nitrofurantoin.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure or by continuous stirring for several hours.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove any free drug and excess stabilizer, and then lyophilize for long-term storage.
Emulsion Solvent Evaporation Method
This method is also widely used for encapsulating hydrophobic drugs and allows for good control over particle size.[3]
Protocol:
-
Organic Phase Preparation: Dissolve the polymer and nitrofurantoin in a water-immiscible volatile organic solvent (e.g., dichloromethane, chloroform).
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., sodium dodecyl sulfate, poloxamer 188) and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (O/W) emulsion.[1]
-
Solvent Evaporation: Stir the emulsion continuously at room temperature or under reduced pressure to evaporate the organic solvent. This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension, wash the pellet with distilled water, and then freeze-dry to obtain a powder.
Experimental Workflow for Nanoparticle Formulation
Caption: Workflow for nanoparticle formulation.
Characterization of Nitrofurantoin-Loaded Nanoparticles
Thorough characterization is crucial to ensure the quality, efficacy, and safety of the nanoparticles.[3] Key parameters to evaluate include particle size, polydispersity index (PDI), zeta potential, surface morphology, drug loading, and encapsulation efficiency.
| Parameter | Technique | Typical Values | Significance |
| Particle Size | Dynamic Light Scattering (DLS) | 100 - 300 nm | Affects drug release, cellular uptake, and biodistribution. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates the uniformity of particle size distribution. |
| Zeta Potential | Laser Doppler Velocimetry | -30 mV to +30 mV | Indicates the surface charge and stability of the nanoparticles in suspension. |
| Surface Morphology | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Spherical shape | Provides information on the shape and surface texture of the nanoparticles. |
| Encapsulation Efficiency (%) | UV-Vis Spectrophotometry / HPLC | > 70% | The percentage of the initial drug that is successfully encapsulated in the nanoparticles. |
| Drug Loading (%) | UV-Vis Spectrophotometry / HPLC | 5 - 20% | The weight percentage of the drug relative to the total weight of the nanoparticle. |
Protocols for Characterization
2.1.1. Particle Size, PDI, and Zeta Potential:
-
Disperse a small amount of the lyophilized nanoparticles in deionized water by sonication.
-
Analyze the suspension using a Zetasizer instrument.
-
Perform measurements in triplicate to ensure accuracy.
2.1.2. Surface Morphology:
-
SEM: Mount the lyophilized nanoparticle powder on a stub using double-sided carbon tape and coat with gold under a vacuum. Observe the morphology under a scanning electron microscope.
-
TEM: Place a drop of the nanoparticle suspension on a copper grid, negatively stain with a suitable agent (e.g., phosphotungstic acid), and allow it to dry. Observe the nanoparticles under a transmission electron microscope.[6]
2.1.3. Encapsulation Efficiency and Drug Loading:
-
Accurately weigh a specific amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent to release the encapsulated drug.
-
Determine the amount of nitrofurantoin in the solution using a validated UV-Vis spectrophotometry or HPLC method.
-
Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following formulas:
-
EE% = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
In Vitro Drug Release Studies
In vitro release studies are performed to evaluate the rate and mechanism of drug release from the nanoparticles.[7]
Protocol:
-
Disperse a known amount of nitrofurantoin-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4, to simulate physiological conditions, or artificial urine to simulate the target environment).
-
Place the suspension in a dialysis bag with a specific molecular weight cut-off.[7]
-
Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of nitrofurantoin in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
Targeted Delivery Strategies
For UTIs, the goal is to deliver the nitrofurantoin-loaded nanoparticles to the urinary tract. This can be achieved through passive and active targeting strategies.[4]
Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in inflamed or infected tissues due to leaky vasculature.[4] By optimizing the size and surface properties of the nanoparticles, their circulation time can be prolonged, increasing the likelihood of accumulation at the infection site.
Active Targeting: This involves functionalizing the nanoparticle surface with ligands that specifically bind to receptors overexpressed on the uroepithelial cells or bacteria.[4][8]
-
Mannose/Fucosamine Conjugation: Many uropathogenic E. coli strains express mannose-sensitive FimH adhesins. Nanoparticles decorated with mannose or its analogs can mimic the host cell receptors, leading to specific binding to the bacteria.
-
Antibody Conjugation: Attaching antibodies specific to bacterial surface antigens onto the nanoparticles can enhance their binding to the pathogens.
Signaling Pathway for Targeted Delivery
Caption: Targeted delivery of nanoparticles.
In Vitro and In Vivo Evaluation
4.1. In Vitro Antibacterial Activity:
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the nitrofurantoin-loaded nanoparticles against relevant uropathogens (e.g., E. coli) should be determined using standard microdilution methods. The activity of the nanoparticles can be compared to that of free nitrofurantoin.
4.2. In Vivo Efficacy and Biodistribution:
Animal models, such as a mouse model of UTI, are used to evaluate the in vivo efficacy of the formulation.[9]
Protocol:
-
Induce a UTI in mice by transurethral inoculation of a uropathogenic bacterial strain.
-
Administer nitrofurantoin-loaded nanoparticles and free nitrofurantoin to different groups of mice (e.g., orally or intravenously). A control group receiving no treatment should also be included.
-
At specific time points post-treatment, sacrifice the animals and collect the bladder and kidneys.
-
Homogenize the tissues and plate serial dilutions on appropriate agar (B569324) to determine the bacterial load (colony-forming units per gram of tissue).
-
For biodistribution studies, the nanoparticles can be labeled with a fluorescent dye, and their accumulation in different organs can be quantified using imaging techniques.
Conclusion
The development of nitrofurantoin-loaded nanoparticles presents a promising approach to improve the treatment of urinary tract infections. By carefully selecting the formulation method and characterizing the nanoparticles, it is possible to create a delivery system with enhanced efficacy and reduced side effects. The detailed protocols and application notes provided here serve as a guide for researchers and scientists working in the field of drug delivery. Further research into targeted delivery strategies and in vivo evaluation will be crucial for the clinical translation of these innovative formulations.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 5. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections [thno.org]
- 6. Nano assembly of NiFe spheres anchored on f-MWCNT for electrocatalytic reduction and sensing of nitrofurantoin in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Nano-Based Drug Delivery or Targeting to Eradicate Bacteria for Infection Mitigation: A Review of Recent Advances [frontiersin.org]
- 9. In vitro and in vivo antibacterial activity of nitrofurantoin against clinical isolates of E. coli in Japan and evaluation of biological cost of nitrofurantoin resistant strains using a mouse urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol for Assessing Nitrofurantoin Stability in Various Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofurantoin (B1679001) is a crucial antibiotic for the treatment of urinary tract infections. Its efficacy and safety are intrinsically linked to its chemical stability, which can be influenced by various environmental factors such as pH, temperature, and the composition of the medium. This document provides a comprehensive protocol for assessing the stability of nitrofurantoin in different media, a critical step in the development of robust and effective pharmaceutical formulations.
Nitrofurantoin's degradation is known to be pH-dependent, with increased degradation rates observed in neutral to alkaline conditions compared to acidic environments.[1][2] The primary degradation pathways involve hydrolysis, which can lead to the cleavage of the imidazolidine (B613845) ring and other structural modifications.[1][2] Furthermore, nitrofurantoin is susceptible to photodegradation, necessitating careful handling and storage to ensure accurate stability assessment.[3][4]
This protocol outlines the necessary materials, equipment, and procedures for conducting a thorough stability study of nitrofurantoin. It includes methodologies for sample preparation, stress testing, and quantitative analysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of nitrofurantoin in different media.
References
Application Notes and Protocols for Evaluating Nitrofurantoin Synergy Using Checkerboard Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics and develop new therapeutic regimens. Combination therapy, the concurrent use of two or more antimicrobial agents, presents a promising approach to enhance efficacy, overcome resistance, and reduce the potential for the emergence of resistant strains. Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has long been a mainstay for the treatment of uncomplicated urinary tract infections (UTIs). Its unique mechanism of action, involving the inhibition of multiple bacterial enzyme systems, makes it an intriguing candidate for synergistic combinations.[1][2][3][4][5]
The checkerboard assay is a robust and widely utilized in vitro method for systematically evaluating the interactions between two antimicrobial agents against a specific microorganism.[6] This technique allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction as synergistic, additive, indifferent, or antagonistic.[3][7][8] These application notes provide a detailed protocol for conducting checkerboard assays to assess the synergistic potential of nitrofurantoin with other antimicrobial agents.
Principle of the Checkerboard Assay
The checkerboard assay involves a two-dimensional titration of two drugs in a 96-well microtiter plate. Serial dilutions of nitrofurantoin are prepared along the x-axis (columns), while serial dilutions of a second antimicrobial agent are prepared along the y-axis (rows). Each well is subsequently inoculated with a standardized suspension of the test microorganism. Following an incubation period, the minimum inhibitory concentration (MIC) of each drug, both alone and in combination, is determined by identifying the lowest concentration that inhibits visible bacterial growth. The FIC index is then calculated to characterize the drug interaction.[3][6]
Interpretation of the Fractional Inhibitory Concentration (FIC) Index:
The FIC index is calculated using the following formulas:
-
FIC of Drug A (FICA) = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B (FICB) = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (ΣFIC) = FICA + FICB[8]
The interpretation of the FIC index is as follows:
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy[3][8] |
| > 0.5 to ≤ 1.0 | Additive[8] |
| > 1.0 to < 4.0 | Indifference[3][8] |
| ≥ 4.0 | Antagonism[3][8] |
Data Presentation: Nitrofurantoin Combination Studies
The following tables summarize quantitative data from a study investigating the combination of nitrofurantoin with trimethoprim-sulfamethoxazole against clinical isolates of Serratia marcescens.[9]
Table 1: MICs of Nitrofurantoin and Trimethoprim-Sulfamethoxazole Alone and in Combination against Serratia marcescens [9]
| Isolate | Nitrofurantoin MIC (µg/mL) Alone | Trimethoprim-Sulfamethoxazole MIC (µg/mL) Alone | Nitrofurantoin MIC (µg/mL) in Combination | Trimethoprim-Sulfamethoxazole MIC (µg/mL) in Combination |
| 1 | 640 | 0.5 | 160 | 0.125 |
| 2 | 1280 | 1.0 | 320 | 0.25 |
| 3 | 320 | 0.03 | 80 | 0.0075 |
| 4 | 640 | 2.0 | 160 | 0.5 |
| 5 | 1280 | 4.0 | 320 | 1.0 |
| 6 | 640 | 8.0 | 160 | 2.0 |
| 7 | 320 | 0.06 | 80 | 0.015 |
| 8 | 1280 | 0.125 | 320 | 0.031 |
| 9 | 640 | 0.25 | 160 | 0.0625 |
| 10 | 320 | 0.5 | 80 | 0.125 |
| 11 | 1280 | 1.0 | 320 | 0.25 |
| 12 | 640 | 2.0 | 160 | 0.5 |
Table 2: FIC and FIC Index for Nitrofurantoin and Trimethoprim-Sulfamethoxazole Combination against Serratia marcescens [9]
| Isolate | FIC Nitrofurantoin | FIC Trimethoprim-Sulfamethoxazole | FIC Index (ΣFIC) | Interpretation |
| 1 | 0.25 | 0.25 | 0.5 | Additive |
| 2 | 0.25 | 0.25 | 0.5 | Additive |
| 3 | 0.25 | 0.25 | 0.5 | Additive |
| 4 | 0.25 | 0.25 | 0.5 | Additive |
| 5 | 0.25 | 0.25 | 0.5 | Additive |
| 6 | 0.25 | 0.25 | 0.5 | Additive |
| 7 | 0.25 | 0.25 | 0.5 | Additive |
| 8 | 0.25 | 0.25 | 0.5 | Additive |
| 9 | 0.25 | 0.25 | 0.5 | Additive |
| 10 | 0.25 | 0.25 | 0.5 | Additive |
| 11 | 0.25 | 0.25 | 0.5 | Additive |
| 12 | 0.25 | 0.25 | 0.5 | Additive |
Note: The original study interpreted these results as additive. According to some contemporary interpretations where synergy is defined as an FIC index of ≤ 0.5, these results could also be considered borderline synergistic.
Experimental Protocols
This section provides a detailed methodology for performing a checkerboard assay to evaluate the synergy between nitrofurantoin and a second antimicrobial agent.
Materials
-
96-well sterile microtiter plates with lids
-
Nitrofurantoin powder (analytical grade)
-
Second antimicrobial agent (Drug B) powder (analytical grade)
-
Appropriate solvent for each antimicrobial agent (e.g., sterile distilled water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Test microorganism (e.g., Escherichia coli ATCC 25922, clinical isolate)
-
Sterile V-shaped reservoirs or Petri dishes
-
Single-channel and multichannel micropipettes and sterile tips
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
-
Vortex mixer
Methods
1. Preparation of Antimicrobial Stock Solutions
a. Prepare a stock solution of nitrofurantoin and Drug B at a concentration that is a multiple of the highest concentration to be tested (e.g., 10x or 100x the highest MIC). b. Use the appropriate solvent to dissolve each antimicrobial agent completely. c. Sterilize the stock solutions by filtration through a 0.22 µm filter if not inherently sterile.
2. Preparation of Bacterial Inoculum
a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Inoculate the colonies into a tube containing sterile broth (e.g., CAMHB). c. Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm. d. Dilute the standardized bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][8]
3. Setting up the Checkerboard Plate [2][4][6]
a. Dispense 50 µL of sterile broth into each well of a 96-well plate. b. In the first column, add 50 µL of the highest concentration of nitrofurantoin to the wells in each row (A-H). c. Perform two-fold serial dilutions of nitrofurantoin across the plate from column 1 to column 10 by transferring 50 µL from one well to the next. Discard 50 µL from column 10. d. Column 11 will serve as the control for Drug B alone, and column 12 will be the growth control (no antibiotic). e. In the first row (Row A), add 50 µL of the highest concentration of Drug B to the wells in each column (1 through 11). f. Perform two-fold serial dilutions of Drug B down the plate from row A to row G by transferring 50 µL from one well to the next. Discard 50 µL from row G. g. Row H will serve as the control for nitrofurantoin alone.
4. Inoculation
a. Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well (except for a sterility control well, which should contain broth only). The final volume in each well will be 200 µL.[4]
5. Incubation
a. Cover the plate with a sterile lid and incubate at 35°C ± 2°C for 16-24 hours under aerobic conditions.[8]
6. Reading the Results
a. After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth. b. The MIC of each agent alone is determined from the wells in Row H (for nitrofurantoin) and Column 11 (for Drug B). c. The MIC of the combination is the lowest concentration of each drug in a well that shows no growth.
7. Data Analysis
a. Calculate the FIC for each drug and the FIC index for each combination that inhibits growth, as described in the "Principle of the Checkerboard Assay" section. b. The lowest FIC index obtained is reported as the result for the drug combination against the test organism.
Visualizations
Caption: Workflow for the checkerboard synergy assay.
Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.
References
- 1. clyte.tech [clyte.tech]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 9. In vitro additive effect of nitrofurantoin combined with trimethoprim-sulfamethoxazole against Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nitrofurantoin in Treating Multi-Drug Resistant Uropathogens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating prevalence of multi-drug resistant (MDR) uropathogens presents a significant challenge in clinical practice. Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic that has been in use for decades, is experiencing a resurgence as a viable treatment option for uncomplicated urinary tract infections (UTIs) caused by these resistant bacteria. Its continued efficacy is largely attributed to a complex mechanism of action that requires bacterial enzymatic activation, leading to the production of highly reactive intermediates that disrupt multiple cellular processes, including DNA, RNA, protein, and cell wall synthesis. This multi-targeted approach is believed to contribute to the low rates of resistance development.
These application notes provide a comprehensive overview of the use of nitrofurantoin against MDR uropathogens, including quantitative susceptibility data, detailed experimental protocols for in vitro and in vivo evaluation, and an exploration of the molecular mechanisms of action and resistance.
Data Presentation: Nitrofurantoin Susceptibility of MDR Uropathogens
The following tables summarize the in vitro activity of nitrofurantoin against various multi-drug resistant uropathogens, primarily focusing on Escherichia coli, the most common causative agent of UTIs.
Table 1: Nitrofurantoin Susceptibility of Multi-Drug Resistant Escherichia coli Isolates
| Number of Drug Classes Resistant To | Nitrofurantoin Resistance Rate (%) | Other Common Oral Antibiotic Resistance Rates (%) | Reference |
| Three | 2.1 | Ciprofloxacin: 48.9, Trimethoprim/sulfamethoxazole: 62.6 | [1][2] |
| Four | 7.5 | Ciprofloxacin: 84.3, Trimethoprim/sulfamethoxazole: 88.6 | [1][2] |
| Five | 24.1 | Ciprofloxacin: 98.2, Trimethoprim/sulfamethoxazole: 97.9 | [1][2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Nitrofurantoin against Uropathogens
| Uropathogen | Resistance Profile | Nitrofurantoin MIC90 (µg/mL) | Reference |
| Escherichia coli | Clinically isolated in Japan (2017) | 16 | [3] |
| Carbapenem-resistant E. coli | - | Not specified, but 56% susceptible | [4] |
| Klebsiella pneumoniae | Gram-negative urinary isolates | Highest resistance rate (44.61%) among tested gram-negatives | [5] |
| Escherichia coli | Gram-negative urinary isolates | 8.12% resistance rate | [5] |
Mechanism of Action and Resistance
Nitrofurantoin's efficacy relies on its conversion into reactive intermediates by bacterial nitroreductases. This process is central to its antibacterial activity.
Signaling Pathway of Nitrofurantoin's Action
References
Evaluating the Fitness Cost of Nitrofurantoin Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments for evaluating the fitness cost associated with nitrofurantoin (B1679001) resistance in bacteria, particularly Escherichia coli. Understanding the biological cost of resistance is crucial for predicting the emergence and spread of resistant strains and for developing strategies to mitigate this growing public health threat.
Introduction
Nitrofurantoin is a crucial antibiotic for treating uncomplicated urinary tract infections (UTIs). Its continued efficacy is, in part, attributed to the significant fitness cost that resistance mechanisms impose on bacteria.[1][2][3] Resistance to nitrofurantoin in E. coli primarily arises from mutations in the nfsA and nfsB genes, which encode nitroreductases responsible for activating the drug.[1][2][3][4][5] The inactivation of these genes, while conferring resistance, often leads to a reduction in bacterial growth rate and overall fitness in the absence of the antibiotic.[1][2][3][5][6] This fitness cost is a key factor limiting the prevalence and dissemination of nitrofurantoin-resistant strains.
These protocols outline the essential steps for inducing, identifying, and quantifying the fitness cost of nitrofurantoin resistance.
Experimental Workflow Overview
The overall experimental process for evaluating the fitness cost of nitrofurantoin resistance can be broken down into four key stages:
Caption: Overall experimental workflow for assessing the fitness cost.
Key Experimental Protocols
Protocol for Induction of Nitrofurantoin Resistance
This protocol describes the method for selecting spontaneous nitrofurantoin-resistant mutants from a susceptible bacterial population.[1][3][5]
Materials:
-
Susceptible bacterial strain (e.g., E. coli ATCC 25922)
-
Luria-Bertani (LB) agar (B569324) plates
-
LB agar plates containing varying concentrations of nitrofurantoin (e.g., 2, 4, 8, 16 µg/mL)
-
Sterile spreaders and inoculation loops
-
Incubator at 37°C
Procedure:
-
Grow an overnight culture of the susceptible bacterial strain in LB broth at 37°C with shaking.
-
Plate approximately 10⁸ cells onto LB agar plates containing nitrofurantoin at a concentration just above the Minimum Inhibitory Concentration (MIC) of the susceptible strain.
-
Incubate the plates at 37°C for 24-48 hours.
-
Select individual colonies that appear on the nitrofurantoin-containing plates.
-
Streak each selected colony onto a fresh nitrofurantoin-containing plate to isolate a pure culture of the resistant mutant.
-
Grow the purified resistant mutants in LB broth for further characterization.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of nitrofurantoin that inhibits the visible growth of the bacteria.
Materials:
-
Bacterial strains (susceptible parent and putative resistant mutants)
-
Mueller-Hinton (MH) broth
-
Nitrofurantoin stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in MH broth.
-
Perform serial two-fold dilutions of nitrofurantoin in MH broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of nitrofurantoin at which no visible growth is observed.
Protocol for Growth Rate Analysis
This protocol measures the growth rate of susceptible and resistant strains in the absence of antibiotic to quantify the fitness cost.[7][8]
Materials:
-
Bacterial strains (susceptible parent and resistant mutants)
-
LB broth
-
96-well microtiter plates
-
Automated microplate reader with temperature control and shaking capability
Procedure:
-
Grow overnight cultures of the susceptible and resistant strains in LB broth.
-
Dilute the overnight cultures 1:1000 into fresh LB broth in the wells of a 96-well plate.
-
Incubate the plate in the microplate reader at 37°C with continuous shaking.
-
Measure the optical density (OD) at 600 nm every 15-30 minutes for 24 hours.
-
Plot the natural logarithm of the OD against time.
-
The maximum growth rate (µ_max) is the steepest slope of the curve during the exponential growth phase.
-
Calculate the relative fitness (W) of the resistant strain compared to the susceptible strain using the formula: W = µ_max (resistant) / µ_max (susceptible).
Protocol for Competition Assay
This protocol directly measures the relative fitness of a resistant strain compared to its susceptible parent by co-culturing them.[9][10][11][12]
Materials:
-
Susceptible and resistant bacterial strains (distinguishable by a neutral marker, e.g., antibiotic resistance or color)
-
LB broth
-
Selective agar plates (for differentiating the two strains)
-
Sterile culture tubes
Procedure:
-
Grow overnight cultures of the susceptible and resistant strains separately.
-
Mix the two cultures in a 1:1 ratio in a fresh culture tube containing LB broth.
-
Immediately after mixing (t=0), take a sample, serially dilute it, and plate it on selective agar to determine the initial ratio of the two strains.
-
Incubate the mixed culture at 37°C with shaking.
-
After 24 hours (t=24), take another sample, serially dilute it, and plate it on selective agar to determine the final ratio of the two strains.
-
Calculate the selection coefficient (s) to quantify the fitness cost: s = [ln(R(24)/S(24)) - ln(R(0)/S(0))] / number of generations, where R and S are the densities of the resistant and susceptible strains, respectively. A negative selection coefficient indicates a fitness cost.
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.
Table 1: MIC and Growth Rate Data for Susceptible and Resistant Strains
| Strain ID | Genotype (nfsA, nfsB) | Nitrofurantoin MIC (µg/mL) | Max. Growth Rate (µ_max) in LB | Relative Fitness (W) |
| WT | Wild-Type | 4 | 1.20 ± 0.05 | 1.00 |
| Mutant 1 | nfsA mutation | 32 | 1.12 ± 0.06 | 0.93 |
| Mutant 2 | nfsB mutation | 16 | 1.15 ± 0.04 | 0.96 |
| Mutant 3 | nfsA, nfsB mutations | 128 | 1.05 ± 0.07 | 0.88 |
Table 2: Competition Assay Results
| Competition Pair | Initial Ratio (Resistant:Susceptible) | Final Ratio (Resistant:Susceptible) | Number of Generations | Selection Coefficient (s) |
| Mutant 1 vs. WT | 1.02 | 0.85 | ~7 | -0.026 |
| Mutant 2 vs. WT | 0.98 | 0.91 | ~7 | -0.010 |
| Mutant 3 vs. WT | 1.05 | 0.68 | ~7 | -0.062 |
Signaling Pathway and Logical Relationships
The primary mechanism of nitrofurantoin action and resistance involves the bacterial nitroreductase enzymes.
Caption: Action of nitrofurantoin and the primary resistance mechanism.
Conclusion
The experimental designs and protocols provided here offer a robust framework for investigating the fitness cost of nitrofurantoin resistance. By quantifying this cost, researchers can gain valuable insights into the evolutionary dynamics of antibiotic resistance, which is essential for the development of sustainable antimicrobial strategies. The observed fitness cost associated with nitrofurantoin resistance likely contributes to its sustained clinical utility.[3][4]
References
- 1. Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Fitness costs of drug-resistance – REVIVE [revive.gardp.org]
- 7. Growth rate assays reveal fitness consequences of β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaji.net [oaji.net]
- 9. A Comparison of Methods to Measure Fitness in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ProceduresLongTermCompetitions < Lab < TWiki [barricklab.org]
- 11. A β-glucuronidase (GUS) Based Bacterial Competition Assay to Assess Fine Differencesin Fitness during Plant Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The fitness cost of horizontally transferred and mutational antimicrobial resistance in Escherichia coli [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Nitrofurantoin's Low Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the challenges associated with the low aqueous solubility of nitrofurantoin (B1679001).
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of nitrofurantoin?
Nitrofurantoin is characterized by its low solubility in water.[1] Its aqueous solubility is pH-dependent.[2][3] At a neutral pH of 7, the solubility is approximately 19.0 mg/100 mL (190 µg/mL).[4][5] In acidic conditions (pH 1.1), the solubility is reported to be around 174 mg/L (174 µg/mL), which increases to 374 mg/L (374 µg/mL) at pH 7.2 and 37°C.[6] Another source states the solubility in water is about 79 mg/L at 24°C.[4] Pure nitrofurantoin showed a solubility of nearly 100 µg/mL in distilled water in one study.[7]
Q2: In which organic solvents is nitrofurantoin soluble?
Nitrofurantoin exhibits higher solubility in polar aprotic solvents.[1] It is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), with a solubility of approximately 25 mg/mL in both.[8][9] It is also soluble in acetone (B3395972) (approx. 510 mg/100 mL) and ethanol (B145695) (approx. 15 mg/mL or 51.0 mg/100 mL).[4][5][8][9]
Q3: How can I prepare a nitrofurantoin solution for in vitro assays?
Due to its low aqueous solubility, a common practice is to first dissolve nitrofurantoin in an organic solvent like DMSO to create a high-concentration stock solution.[8][9] This stock solution can then be serially diluted in the desired aqueous assay medium (e.g., cell culture media, buffers) to achieve the final working concentrations.[9] It is crucial to include a vehicle control in your experiments with the same final concentration of the organic solvent used.[9] Aqueous solutions of nitrofurantoin are not recommended to be stored for more than one day.[8]
Q4: What are the main techniques to enhance the aqueous solubility of nitrofurantoin?
Several techniques have been successfully employed to improve the aqueous solubility of nitrofurantoin. These include:
-
Solid Dispersions: This involves dispersing nitrofurantoin in a hydrophilic carrier matrix. Polymers like Poloxamer 188 and polyethylene (B3416737) glycol 6000 (PEG 6000) have been shown to enhance solubility and dissolution rates.[10][11][12][13]
-
Co-solvency: The use of water-miscible organic solvents (co-solvents) in which the drug is more soluble can increase the overall solubility in the aqueous mixture.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, like nitrofurantoin, within their hydrophobic cavity, forming an inclusion complex with enhanced aqueous solubility.[7][14][15] Beta-cyclodextrin (β-CD) based nanosponges have shown a 2.5-fold enhancement in nitrofurantoin solubility.[7][14]
-
Cocrystallization: Forming cocrystals of nitrofurantoin with a coformer can modify its physicochemical properties, including solubility.[16] For instance, a cocrystal with isoniazid (B1672263) showed a significant initial increase in drug solubility.[16]
-
pH Adjustment: As an acidic compound with a pKa of 7.2, the solubility of nitrofurantoin is influenced by pH.[1][17] Increasing the pH above its pKa will lead to ionization and an increase in aqueous solubility.
-
Particle Size Reduction: Micronization, or reducing the particle size, increases the surface area available for dissolution, which can improve the dissolution rate.[7]
Troubleshooting Guides
Issue: Precipitation of Nitrofurantoin During Experiment
Possible Causes and Solutions:
-
Concentration Exceeds Solubility Limit: The concentration of nitrofurantoin in your aqueous medium may be above its saturation solubility.
-
Solution: Decrease the final concentration of nitrofurantoin. If a higher concentration is necessary, consider employing one of the solubility enhancement techniques described above.
-
-
Solvent Polarity Change: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, the drastic change in solvent polarity can cause the drug to precipitate.
-
Solution:
-
Minimize the percentage of the organic solvent in the final solution.
-
Add the stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid and uniform mixing.
-
Perform a stepwise dilution.
-
-
-
Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature during the experiment could lead to precipitation.
-
Solution: Ensure all solutions and equipment are maintained at a constant and appropriate temperature throughout the experiment.
-
-
pH Shift: The pH of your final solution might be in a range where nitrofurantoin is less soluble.
-
Solution: Check and adjust the pH of your final solution. For nitrofurantoin, increasing the pH above 7.2 will enhance solubility.
-
Logical Relationship for Troubleshooting Precipitation
Data Presentation
Table 1: Solubility of Nitrofurantoin in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| Water (pH 7) | 19.0 mg/100 mL | [4][5] |
| Water (24°C) | 79.5 mg/L | [4][9] |
| Water (pH 1.1, 37°C) | 174 mg/L | [6] |
| Water (pH 7.2, 37°C) | 374 mg/L | [6] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [8][9] |
| Dimethylformamide (DMF) | ~25 - 50 mg/mL | [1][8][9] |
| Ethanol | ~15 mg/mL | [8][9] |
| Acetone | 510 mg/100 mL | [4][5] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [8][9] |
Experimental Protocols
Protocol 1: Preparation of Nitrofurantoin Solid Dispersion by Solvent Evaporation Method
This protocol is a generalized procedure based on methods for creating solid dispersions to enhance solubility.
Materials:
-
Nitrofurantoin powder
-
Hydrophilic carrier (e.g., Poloxamer 188, PEG 6000)
-
Organic solvent (e.g., acetone)
-
Rotary evaporator
-
Vacuum oven
-
Sieve
Procedure:
-
Dissolution: Dissolve a specific ratio of nitrofurantoin and the chosen hydrophilic carrier (e.g., 1:1 by weight) in a suitable organic solvent like acetone with stirring until a clear solution is obtained.[12][13][18]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).[13][18]
-
Drying: Dry the resulting solid mass under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.[13][18]
-
Sizing: Grind the dried solid dispersion and pass it through a sieve of a specific mesh size to obtain uniform particles.[13][18]
-
Characterization: Characterize the prepared solid dispersion for solubility, dissolution rate, and physical properties (e.g., using FTIR, DSC, XRD).[10][11]
Experimental Workflow for Solid Dispersion Preparation
Protocol 2: Determination of Nitrofurantoin Solubility Enhancement by Shake-Flask Method
This protocol outlines the standard shake-flask method to determine the solubility of nitrofurantoin and its enhanced formulations.
Materials:
-
Nitrofurantoin or nitrofurantoin formulation (e.g., solid dispersion, cyclodextrin (B1172386) complex)
-
Aqueous medium (e.g., distilled water, phosphate (B84403) buffer pH 7.2)
-
Shaking incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Sample Addition: Add an excess amount of nitrofurantoin or its formulation to a known volume of the aqueous medium in a sealed container (e.g., glass vial).
-
Equilibration: Place the containers in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[13][18]
-
Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the clear filtrate appropriately and determine the concentration of dissolved nitrofurantoin using a validated analytical method such as UV-Vis spectrophotometry (at λmax ~363 nm) or HPLC.[13][19]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Experimental Workflow for Solubility Determination
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pH-dependent dissolution rate of nitrofurantoin from commercial suspensions, tablets, and capsules. | Semantic Scholar [semanticscholar.org]
- 4. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Nitrofurantoin | 67-20-9 | >98% [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced Drug Dissolution of Nitrofurantoin Using a Solid Dispersion Technique – Bio Integration [bio-integration.org]
- 13. bio-integration.org [bio-integration.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
troubleshooting inconsistent MIC results for nitrofurantoin
Welcome to the technical support center for nitrofurantoin (B1679001) Minimum Inhibitory Concentration (MIC) testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during nitrofurantoin susceptibility testing.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving inconsistencies in your nitrofurantoin MIC results.
Issue 1: High Variability or Inconsistent MIC Results Between Replicates
Question: I am performing broth microdilution or agar (B569324) dilution for nitrofurantoin MIC determination, and my results are inconsistent across replicates for the same isolate. What could be the cause?
Answer: Inconsistent MIC results for nitrofurantoin across replicates can stem from several factors, ranging from technical execution to the inherent characteristics of the bacterial isolate. Follow these troubleshooting steps to identify the source of the variability.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent nitrofurantoin MIC results.
Detailed Steps:
-
Review Inoculum Preparation:
-
Standardization: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard.[1][2] A densitometer can improve accuracy. The final inoculum concentration in the test should be approximately 5 x 10^5 CFU/mL for broth microdilution.[1]
-
Purity: Before preparing the inoculum, confirm the purity of the culture by subculturing on an appropriate agar plate. Contamination will lead to erratic results.
-
Viability: Use a fresh, actively growing culture (e.g., 2-6 hours of incubation in broth) to prepare the inoculum.[2] Avoid using overnight broth cultures directly.[2]
-
-
Assess Drug Stock and Working Solutions:
-
Homogeneity: If you are preparing your own nitrofurantoin solutions, ensure the compound is fully dissolved and the solution is homogenous before aliquoting or adding to the assay. Inadequate mixing can cause concentration gradients in your plates.[3]
-
Stability: Prepare fresh working solutions of nitrofurantoin for each experiment, as the stability of diluted solutions can be a factor.
-
-
Verify Incubation Conditions:
-
Temperature and Duration: Incubate plates at 35 ± 1°C for 16-20 hours.[1] Deviations can affect bacterial growth rates and, consequently, the apparent MIC.
-
Atmosphere: For most non-fastidious organisms, incubation should be in ambient air.[2] Increased CO2 is generally not recommended unless required for the specific organism, and it can affect the pH of the medium.
-
-
Examine Quality Control (QC) Strain Performance:
-
Always include a reference QC strain, such as E. coli ATCC 25922, in every batch of tests.
-
The MIC for the QC strain must fall within the acceptable range as defined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][4][5] If the QC result is out of range, all results from that batch are considered invalid.
Table 1: CLSI Quality Control Ranges for Nitrofurantoin
QC Strain MIC Range (µg/mL) E. coli ATCC 25922 16 - 64 Source: CLSI documentation.[4]
-
-
Investigate Organism-Specific Factors:
-
Heteroresistance: Some bacterial populations may exhibit heteroresistance, where a subpopulation of cells has a higher level of resistance than the majority. This can lead to the appearance of "skip wells" or inconsistent growth at concentrations near the MIC.
-
Trailing Growth: For some bacteriostatic agents, pinpoint growth may be observed at the bottom of wells.[1] While nitrofurantoin is generally considered bactericidal, this phenomenon can still occur and should be interpreted according to standard guidelines (e.g., the lowest concentration with no visible growth).
-
Issue 2: MIC Results Are Consistently Higher or Lower Than Expected
Question: My nitrofurantoin MICs for known susceptible or resistant strains are consistently falling outside the expected range. What should I investigate?
Answer: Consistently skewed MIC results often point to a systematic error in the experimental setup. The following steps will help you pinpoint the issue.
Troubleshooting Logic:
Caption: Logic diagram for investigating systematically skewed MIC results.
Detailed Steps:
-
Verify Nitrofurantoin Stock Concentration and Storage:
-
Potency: Ensure the nitrofurantoin powder or stock solution has not expired and has been stored correctly. Improper storage can lead to degradation and loss of potency, resulting in falsely high MICs.
-
Calculation Errors: Double-check all calculations used to prepare the stock and working solutions. An error in dilution will systematically affect all results.
-
-
Check the Growth Medium:
-
Type: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution as recommended by CLSI.
-
pH: The pH of the medium should be between 7.2 and 7.4. The activity of nitrofurantoin can be affected by pH.[6]
-
Supplements: Ensure no antagonistic or enhancing supplements have been inadvertently added to the medium.
-
-
Re-evaluate Inoculum Density:
-
An inoculum that is too heavy (too many bacteria) can overwhelm the antibiotic, leading to falsely high MICs.
-
An inoculum that is too light can result in falsely low MICs.
-
Periodically perform a colony count on your 0.5 McFarland suspensions to ensure it correlates with the expected CFU/mL.
-
-
Review the Method of Reading Results:
-
The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism.[1][7][8]
-
Ensure you are reading the plates under proper lighting against a dark background.
-
For nitrofurantoin, which is bactericidal, the endpoint should be clear, with no visible growth. Disregard faint hazes or single colonies only if your laboratory's standard operating procedure, based on CLSI/EUCAST guidelines, allows for it.[1][9]
-
Frequently Asked Questions (FAQs)
Q1: Why are my nitrofurantoin MICs for Proteus, Pseudomonas, or Morganella species so high? A1: These organisms are known to be intrinsically resistant to nitrofurantoin.[6] High MIC values for these species are expected and serve as an internal control that your assay is performing correctly.
Q2: Can the genetic makeup of the E. coli isolate affect MIC variability? A2: Yes. Resistance to nitrofurantoin in E. coli is often mediated by mutations in the nitroreductase genes nfsA and nfsB, and sometimes the ribE gene.[4][10][11] The presence of efflux pumps, such as those encoded by oqxAB genes, can also contribute to increased MIC values.[10][12] An isolate may contain subpopulations with different mutations, which could contribute to result variability.
Signaling Pathway of Nitrofurantoin Action and Resistance:
Caption: Mechanism of nitrofurantoin action and key resistance pathways.
Q3: How should I interpret an "intermediate" nitrofurantoin MIC result? A3: An intermediate result (e.g., MIC of 64 µg/mL for Enterobacterales) implies that the infection may not respond to standard dosing but might be successfully treated with a higher dose or if the drug concentrates at the site of infection, as nitrofurantoin does in the urinary tract.[7][8][13]
Table 2: CLSI Interpretive Criteria for Nitrofurantoin (Enterobacterales)
| Interpretation | MIC Breakpoint (µg/mL) |
|---|---|
| Susceptible | ≤ 32 |
| Intermediate | 64 |
| Resistant | ≥ 128 |
Source: CLSI M100 guidelines.[13]
Q4: I am using MIC test strips instead of broth dilution. What are the common pitfalls? A4: When using MIC test strips:
-
Inoculum Spreading: Ensure the bacterial lawn is spread evenly and is confluent. Uneven spreading can distort the inhibition ellipse.[9]
-
Reading the Ellipse: Read the MIC at the point where the edge of the inhibition ellipse intersects the strip.[9] For bactericidal drugs like nitrofurantoin, this should be the point of complete growth inhibition.
-
Agar Depth: The depth of the Mueller-Hinton agar should be uniform (approximately 4 mm) as it can affect the diffusion of the antibiotic.
Experimental Protocols
Broth Microdilution MIC Testing Protocol (CLSI-Based)
-
Prepare Nitrofurantoin Stock: Dissolve nitrofurantoin powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in CAMHB to create a working stock for the assay.
-
Prepare Inoculum:
-
Select 3-5 well-isolated colonies from a non-selective agar plate after 18-24 hours of incubation.
-
Transfer colonies to a tube with 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate at 35°C until the turbidity reaches or exceeds the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[2]
-
Adjust the suspension with sterile saline or broth to match the 0.5 McFarland standard. This is the standardized inoculum.
-
-
Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Prepare Microtiter Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
In the first well of a row, add 50 µL of the nitrofurantoin working solution to achieve the highest desired concentration.
-
Perform serial two-fold dilutions by transferring 50 µL from one well to the next. Discard 50 µL from the last well.
-
-
Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. This step further dilutes the drug concentration by half, which must be accounted for in the initial setup.
-
Controls: Include a growth control well (bacteria, no drug) and a sterility control well (broth, no bacteria).
-
Incubation: Incubate the plate at 35 ± 1°C for 16-20 hours in ambient air.
-
Reading: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration that shows no visible growth.[1]
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microxpress.in [microxpress.in]
- 3. researchgate.net [researchgate.net]
- 4. Nitrofurantoin resistance mechanisms in uropathogenic Escherichia coli isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsac.org.uk [bsac.org.uk]
- 6. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIDACOM â Comprehensive Bioscience Supplier - MIC Nitrofurantoin for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 8. carilionclinic.org [carilionclinic.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Susceptibility profile, resistance mechanisms & efficacy ratios of fosfomycin, nitrofurantoin & colistin for carbapenem-resistant Enterobacteriaceae causing urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
optimizing nitrofurantoin concentration for in vitro time-kill assays
Technical Support Center: Nitrofurantoin (B1679001) In Vitro Time-Kill Assays
Welcome to the technical support center for optimizing nitrofurantoin in vitro time-kill assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and execute successful experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting concentrations of nitrofurantoin for a time-kill assay?
A1: The optimal concentrations for a time-kill assay are dependent on the specific bacterial isolate and its Minimum Inhibitory Concentration (MIC). A standard approach is to test a range of concentrations based on multiples of the pre-determined MIC. We recommend starting with concentrations from 0.25x to 32x the MIC. This range helps to characterize the drug's effect below, at, and well above the inhibitory concentration.
For common uropathogens, typical MIC values can guide your initial range selection.
Table 1: Typical Nitrofurantoin MICs for Common Uropathogens
| Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Recommended Test Range (based on MIC₉₀) |
|---|---|---|---|
| Escherichia coli | 16[1] | 16[1][2] | 4 - 512 μg/mL |
| Staphylococcus saprophyticus | - | - | Similar ranges to E. coli are often effective.[3] |
| Staphylococcus aureus | - | - | Susceptibility can be variable; MIC testing is crucial.[4] |
| Enterococcus faecium | - | - | Often exhibits higher MICs; broader range testing may be needed.[2][3] |
| Klebsiella pneumoniae | - | - | Resistance is more common; MIC determination is essential.[5][6] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These are population-level statistics; you must determine the MIC for your specific test isolate.
Q2: How should I prepare my nitrofurantoin stock solution? It has poor water solubility.
A2: Nitrofurantoin is practically insoluble in water, which presents a common challenge.[7] Using an organic solvent is necessary for the initial stock solution.
-
Recommended Solvents: Use either dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).[7][8]
-
Preparation Steps: Accurately weigh the nitrofurantoin powder and dissolve it in a minimal volume of the chosen solvent.[7][8] For example, dissolve 10 mg of nitrofurantoin in 1 mL of DMSO.
-
Working Solutions: Prepare subsequent dilutions from this stock solution directly into your assay medium (e.g., Mueller-Hinton Broth).[8]
-
Vehicle Control: Crucially , you must include a "vehicle control" in your experiment. This control should contain the highest concentration of the solvent (DMSO or DMF) used in your drug dilutions but no nitrofurantoin. This ensures that the solvent itself is not affecting bacterial growth.[8]
Q3: My nitrofurantoin solution seems to be degrading or losing activity. How can I prevent this?
A3: Nitrofurantoin is sensitive to light and alkaline conditions, which can lead to degradation.[9] To ensure the stability and activity of your solutions:
-
Use Fresh Solutions: It is strongly recommended to prepare stock and working solutions fresh on the day of the experiment.[7]
-
Protect from Light: Store the powder and prepare solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[9]
-
Control pH: Nitrofurantoin's activity is enhanced in acidic conditions (pH 5.5-6.5) and decreases at higher pH levels.[10][11][12] Be aware of the pH of your culture medium, as alkaline conditions can promote degradation.[9] Standard Mueller-Hinton Broth has a pH of ~7.3. If your experiment requires different pH levels, buffer the medium accordingly.
-
Storage: While freshly prepared solutions are best, if short-term storage is necessary, store stock solutions at 4°C and protect them from light.[13][14] Some studies have shown stability in specific suspension formulations for extended periods, but for sensitive in vitro assays, fresh preparation is the safest practice.[13][15][16]
Troubleshooting Guide
Table 2: Common Problems and Solutions in Nitrofurantoin Time-Kill Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| No bactericidal activity observed, even at high concentrations (e.g., >8x MIC). | 1. Drug Degradation: Nitrofurantoin may have degraded due to light exposure or pH instability.[9] 2. High Inoculum: A bacterial inoculum that is too dense (the "inoculum effect") can overcome the antibiotic. 3. Intrinsic Resistance: The bacterial strain may have intrinsic resistance mechanisms (e.g., some Proteus spp.).[4][6] | 1. Prepare fresh nitrofurantoin solutions and protect them from light. Verify the pH of your medium. 2. Standardize your starting inoculum to ~5 x 10⁵ CFU/mL.[8] 3. Confirm the identity and expected susceptibility profile of your bacterial strain. |
| Paradoxical Effect: Less killing observed at higher concentrations than at lower concentrations. | 1. Drug Precipitation: Poor solubility may cause nitrofurantoin to precipitate out of the solution at higher concentrations. 2. Bacterial Physiology: While less common for nitrofurantoin, some antibiotics can induce a bacteriostatic state at very high concentrations, reducing the rate of killing. | 1. Visually inspect your tubes/wells for any precipitate. Ensure your final solvent concentration is not causing solubility issues. 2. Expand your concentration range and decrease the intervals between concentrations to better characterize the dose-response curve. |
| High variability between experimental replicates. | 1. Inaccurate Inoculum: Inconsistent starting bacterial concentrations. 2. Pipetting Errors: Inaccurate serial dilutions of the antibiotic. 3. Incomplete Mixing: Poor distribution of bacteria and antibiotic in the culture tubes. | 1. Carefully standardize the inoculum using spectrophotometry (OD₆₀₀) and confirm with plate counts. 2. Calibrate pipettes and use fresh tips for each dilution step. 3. Ensure thorough vortexing after adding the inoculum and before taking each sample for plating. |
| Growth observed in the sterility control well. | 1. Contamination: Contamination of the culture medium, reagents, or disposables. | 1. Use aseptic techniques throughout the protocol. Ensure all media and reagents are sterile before use. Discard the experiment and restart with fresh materials. |
Experimental Protocol & Workflow
Detailed Protocol: Standard Nitrofurantoin Time-Kill Assay
This protocol outlines the steps for performing a time-kill assay using the broth macrodilution method.
-
MIC Determination:
-
First, determine the exact MIC of nitrofurantoin for your specific bacterial isolate using a standardized method like broth microdilution as outlined by CLSI or EUCAST. This value is the foundation for selecting your time-kill concentrations.
-
-
Inoculum Preparation:
-
From a fresh overnight culture plate, select 3-5 colonies and inoculate them into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 35-37°C until the culture reaches the turbidity of a 0.5 McFarland standard. This is your standardized bacterial suspension.
-
Dilute this suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in your assay tubes.
-
-
Antibiotic Preparation:
-
Prepare a fresh stock solution of nitrofurantoin in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of this stock in CAMHB to create working solutions that are 2x the final desired concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x MIC).
-
-
Assay Setup:
-
Label sterile culture tubes for each concentration to be tested, plus a growth control (no drug) and a vehicle control (DMSO, no drug).
-
Add equal volumes of the 2x antibiotic working solutions and the diluted bacterial inoculum (from step 2) to the corresponding tubes.
-
For the growth control, add the bacterial inoculum and sterile broth. For the vehicle control, add the inoculum and the highest concentration of DMSO used.
-
The final volume in each tube should be consistent (e.g., 10 mL).
-
-
Time-Kill Procedure:
-
Incubate all tubes at 35-37°C, preferably in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.
-
Perform 10-fold serial dilutions of the aliquot in sterile saline or phosphate-buffered saline to reduce the antibiotic concentration and obtain a countable number of colonies.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point. The lower limit of detection is typically around 10-100 CFU/mL.
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Workflow and Troubleshooting Diagrams
Caption: Workflow for a nitrofurantoin time-kill assay.
Caption: Troubleshooting logic for lack of bactericidal effect.
References
- 1. Susceptibility to Fosfomycin and Nitrofurantoin of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic studies of nitrofurantoin against common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
- 8. benchchem.com [benchchem.com]
- 9. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. [PDF] Pharmacodynamics of nitrofurantoin at different pH levels against pathogens involved in urinary tract infections | Semantic Scholar [semanticscholar.org]
- 11. Pharmacodynamics of nitrofurantoin at different pH levels against pathogens involved in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients [foliamedica.bg]
- 15. Stability of Nitrofurantoin in Extemporaneously Compounded Suspensions | Semantic Scholar [semanticscholar.org]
- 16. cjhp-online.ca [cjhp-online.ca]
Technical Support Center: Managing Nitrofurantoin Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing nitrofurantoin (B1679001) degradation during long-term experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My nitrofurantoin solution has turned from a yellow to an orange-brown color. What is causing this discoloration?
A1: Discoloration of nitrofurantoin solutions, specifically a shift to orange-brown, is a common indicator of degradation. This is often caused by exposure to light and/or alkaline (high pH) conditions.[1] Nitrofurantoin is known to be unstable and discolored by alkali and light exposure. To mitigate this, it is crucial to protect your solutions from light by using amber-colored containers or wrapping your glassware in aluminum foil and maintaining the pH of your solution in the acidic range.
Q2: I'm observing a significant loss of nitrofurantoin concentration in my stock solution over time, even when stored in the dark. What could be the issue?
A2: If phot-degradation is ruled out, the loss of potency is likely due to hydrolytic degradation. The stability of nitrofurantoin is highly dependent on pH and temperature.[2][3] Hydrolysis occurs much slower in acidic solutions (pH 4) compared to neutral (pH 7) or alkaline (pH 9) solutions.[2][3] Additionally, higher temperatures accelerate the degradation rate.[2][3] For long-term storage, it is recommended to prepare solutions in an acidic buffer (e.g., pH 4-5) and store them at refrigerated temperatures (e.g., 4°C).
Q3: What are the primary degradation products of nitrofurantoin that I should be aware of?
A3: The degradation of nitrofurantoin can proceed through several pH-dependent pathways. The main processes include:
-
Protonation followed by the cleavage of the N-N single bond.
-
Cleavage of the heterocyclic non-aromatic ring.
Identifying these degradation products typically requires analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector (DAD) or mass spectrometry (MS).
Q4: Can the type of container I use for my experiments affect nitrofurantoin stability?
A4: Yes, the container material can be a factor. Nitrofurantoin is known to decompose in contact with all metals except for aluminum and stainless steel.[4] Therefore, it is advisable to use glass, aluminum, or stainless steel containers for your experiments and storage. It is also recommended to use airtight containers to prevent any potential oxidative degradation.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid degradation of nitrofurantoin in solution. | 1. pH of the medium: The solution may be neutral or alkaline, accelerating hydrolysis.[2][3] 2. Temperature: The solution may be stored at room temperature or higher, increasing the degradation rate.[2][3] 3. Light exposure: The solution may be exposed to ambient or UV light.[1][5] | 1. Adjust pH: Buffer the solution to an acidic pH (e.g., pH 4-5). 2. Control Temperature: Store solutions at refrigerated temperatures (4°C). For experiments at physiological temperatures (37°C), prepare fresh solutions or account for the increased degradation rate. 3. Protect from Light: Use amber-colored vials or wrap containers with aluminum foil.[4] |
| Precipitate formation in nitrofurantoin suspension. | 1. Poor initial dispersion: The drug may not have been adequately suspended. 2. Particle agglomeration over time: Changes in the suspension vehicle or temperature can lead to clumping.[6] | 1. Proper Suspension: Use appropriate vehicles such as a 1:1 mixture of Ora-Sweet and Ora-Plus for stable suspensions.[6][7] 2. Consistent Storage: Maintain a constant storage temperature. 3. Gentle Agitation: Before each use, gently agitate the suspension to ensure homogeneity. |
| Inconsistent results in bioassays or analytical measurements. | 1. Degradation during experiment: The compound may be degrading over the course of the experiment. 2. Inaccurate initial concentration: The stock solution may have already degraded. | 1. Stability-indicating assay: Use an analytical method like HPLC to determine the actual concentration of nitrofurantoin at the beginning and end of the experiment.[8] 2. Fresh solutions: Prepare fresh solutions immediately before each experiment. 3. Time-course analysis: If the experiment is long, sample at multiple time points to monitor the concentration of nitrofurantoin. |
Quantitative Data on Nitrofurantoin Degradation
The following table summarizes the hydrolytic degradation of nitrofurantoin under different pH and temperature conditions. The degradation follows first-order kinetics.
| pH | Temperature (°C) | Half-life (t½) |
| 4 | 20 | 3.9 years |
| 7 | 20 | Not explicitly stated, but significantly shorter than at pH 4 |
| 9 | 20 | Not explicitly stated, but significantly shorter than at pH 7 |
| 4 | 40 | Not explicitly stated |
| 7 | 40 | Not explicitly stated |
| 9 | 40 | Not explicitly stated |
| 4 | 60 | Not explicitly stated |
| 7 | 60 | Not explicitly stated |
| 9 | 60 | 0.5 days |
Data extracted from Biošić et al., 2017.[2][3]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Testing
This protocol outlines a general procedure for quantifying nitrofurantoin and its degradation products using HPLC.
1. Instrumentation and Conditions:
-
HPLC System: An Agilent 1100 series or equivalent with a UV-Vis or Diode Array Detector (DAD).
-
Column: Agilent Extend-C18 (3.5 µm, 4.6 mm x 150 mm) or a similar C18 column.[9]
-
Mobile Phase: A mixture of water and acetonitrile (B52724) (e.g., 10:90 v/v) in a gradient elution.[9] The mobile phase may also consist of a buffer like 0.1% triethylamine (B128534) adjusted to pH 3.0 with orthophosphoric acid and acetonitrile (e.g., 80:20 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
Injection Volume: 2 µL.[9]
2. Sample Preparation:
-
Prepare a stock solution of nitrofurantoin in a suitable solvent (e.g., ethanol (B145695) or a mixture of the mobile phase).
-
For the stability study, dilute the stock solution to the desired concentration in the experimental medium (e.g., buffer at a specific pH).
-
At each time point, withdraw an aliquot of the sample, filter it through a 0.22 µm syringe filter, and transfer it to an HPLC vial.
3. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the nitrofurantoin peak based on its retention time and comparison to a standard curve.
-
Monitor for the appearance of new peaks, which may correspond to degradation products.
Visualizations
Caption: Troubleshooting workflow for managing nitrofurantoin degradation.
Caption: Experimental workflow for a long-term nitrofurantoin stability study.
References
- 1. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients [foliamedica.bg]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. ijcpa.in [ijcpa.in]
Technical Support Center: Investigating Nitrofurantoin Resistance Mediated by nfsA and nfsB Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating nitrofurantoin (B1679001) resistance conferred by mutations in the nfsA and nfsB genes.
Frequently Asked Questions (FAQs)
Q1: What is the role of nfsA and nfsB genes in nitrofurantoin susceptibility?
A1: The genes nfsA and nfsB encode for oxygen-insensitive nitroreductase enzymes. These enzymes are crucial for the activation of nitrofurantoin into its toxic, reactive intermediates within the bacterial cell. These intermediates then disrupt various cellular processes, including DNA, RNA, and protein synthesis, leading to cell death. Therefore, functional NfsA and NfsB enzymes are essential for nitrofurantoin's antibacterial activity.
Q2: How do mutations in nfsA and nfsB lead to nitrofurantoin resistance?
A2: Mutations in nfsA and nfsB can lead to the production of non-functional or truncated nitroreductase enzymes.[1][2] Without these functional enzymes, nitrofurantoin is not efficiently reduced to its active form, and the bacterium can survive in the presence of the drug.[1] Resistance often occurs in a stepwise manner, with initial mutations in nfsA conferring a low level of resistance, followed by mutations in nfsB which can lead to higher levels of resistance.[3][4]
Q3: What types of mutations are commonly found in nfsA and nfsB of resistant strains?
A3: A variety of mutations can be found, including:
-
Frameshift mutations: Insertions or deletions that alter the reading frame of the gene, often leading to a premature stop codon and a non-functional protein.
-
Nonsense mutations: A point mutation that results in a premature stop codon, leading to a truncated and typically inactive protein.
-
Missense mutations: A point mutation that results in a different amino acid being incorporated into the protein. The effect of a missense mutation can range from no change in function to a complete loss of function, depending on the location and nature of the amino acid substitution.
-
Insertional inactivation: The insertion of mobile genetic elements, such as insertion sequences (IS), into the gene, which disrupts its coding sequence.[3][4]
Q4: Can mutations in other genes also contribute to nitrofurantoin resistance?
A4: Yes, while mutations in nfsA and nfsB are the primary mechanism, alterations in other genes can also play a role. For instance, mutations in the ribE gene, which is involved in the biosynthesis of a cofactor for NfsA and NfsB, can also lead to reduced nitrofurantoin susceptibility.[1][2] Additionally, the presence of efflux pumps, such as those encoded by the oqxAB genes, can contribute to resistance by actively pumping nitrofurantoin out of the cell.[2]
Troubleshooting Guides
Problem 1: PCR amplification of nfsA or nfsB gene fails.
Possible Causes and Solutions:
-
Poor DNA Quality: Ensure the extracted genomic DNA is of high purity and integrity. Use a spectrophotometer to check the A260/A280 ratio (should be ~1.8).
-
Incorrect Primer Design: Verify that the primers are specific to the target gene and do not form secondary structures like hairpins or dimers.
-
Suboptimal PCR Conditions: Optimize the annealing temperature and extension time. A gradient PCR can be performed to determine the optimal annealing temperature.
-
Presence of PCR Inhibitors: If the DNA sample is not pure, inhibitors may be present. Try diluting the DNA template or using a DNA polymerase that is more resistant to inhibitors.
Problem 2: Sequencing results of nfsA or nfsB are of poor quality.
Possible Causes and Solutions:
-
Insufficient or Low-Quality PCR Product: Ensure you have a single, strong band of the correct size on an agarose (B213101) gel before sending the product for sequencing. Purify the PCR product to remove excess primers and dNTPs.
-
Primer Issues: The sequencing primer must be specific to the template. If using the same primers as for PCR, ensure they are of high quality.
-
Complex Secondary Structures in the DNA Template: Some DNA regions can form stable secondary structures that inhibit the sequencing polymerase. Using a sequencing kit with a polymerase capable of reading through such structures can help.
Problem 3: No correlation is observed between identified mutations and nitrofurantoin resistance levels.
Possible Causes and Solutions:
-
Silent or Functionally Neutral Mutations: Not all mutations result in a loss of function. Some missense mutations may not significantly impact the enzyme's activity.
-
Other Resistance Mechanisms: The resistance observed may be due to other mechanisms, such as mutations in ribE or the presence of efflux pumps. It is advisable to screen for these as well.
-
Heterogeneous Population: The bacterial culture may not be pure, containing a mix of susceptible and resistant isolates. Re-streak the culture to obtain single colonies for analysis.
Data Presentation
Table 1: Nitrofurantoin Minimum Inhibitory Concentrations (MICs) in E. coli with nfsA and nfsB Mutations
| Strain Genotype | Mutation Type | MIC (µg/mL) | Reference |
| Wild-Type | - | 8 - 16 | [5] |
| ΔnfsA | Gene Deletion | 32 - 64 | |
| ΔnfsB | Gene Deletion | 16 - 32 | |
| ΔnfsA ΔnfsB | Double Gene Deletion | ≥128 | |
| nfsA (frameshift) | Frameshift | 64 - 128 | [6] |
| nfsA (nonsense) | Nonsense | 64 - 256 | [6] |
| nfsA (missense) | Missense | Variable (16 - 128) | [6] |
| nfsB (frameshift) | Frameshift | 32 - 64 | [6] |
| nfsB (nonsense) | Nonsense | 32 - 128 | [6] |
| nfsA and nfsB mutations | Multiple | ≥256 | [6][7] |
Experimental Protocols
Protocol 1: Amplification of nfsA and nfsB Genes by PCR
-
DNA Extraction: Isolate high-quality genomic DNA from the nitrofurantoin-resistant bacterial strain using a commercial kit or standard protocols.
-
Primer Design: Design primers specific to the nfsA and nfsB genes of the target bacterial species (e.g., E. coli). Ensure primers flank the entire coding sequence.
-
PCR Reaction Setup: Prepare the following reaction mixture in a PCR tube:
-
10X PCR Buffer: 5 µL
-
10 mM dNTPs: 1 µL
-
10 µM Forward Primer: 1 µL
-
10 µM Reverse Primer: 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Template DNA (50-100 ng): 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 10 minutes
-
-
Verification: Analyze the PCR product by agarose gel electrophoresis to confirm a single band of the expected size.
Protocol 2: Sanger Sequencing of PCR Products
-
PCR Product Purification: Purify the amplified nfsA and nfsB PCR products using a commercial PCR purification kit to remove unincorporated primers and dNTPs.
-
Sequencing Reaction: Prepare the cycle sequencing reaction as per the instructions of the sequencing kit (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit). This typically involves mixing the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), and the sequencing master mix.
-
Sequencing: Perform the cycle sequencing reaction in a thermal cycler.
-
Purification of Sequencing Products: Purify the sequencing products to remove unincorporated dye terminators.
-
Capillary Electrophoresis: Analyze the purified sequencing products on an automated DNA sequencer.
-
Data Analysis: Align the obtained sequence with the wild-type nfsA or nfsB gene sequence to identify any mutations.
Protocol 3: Determination of Nitrofurantoin MIC by Broth Microdilution
-
Prepare Nitrofurantoin Stock Solution: Dissolve nitrofurantoin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of nitrofurantoin in cation-adjusted Mueller-Hinton broth (CAMHB). The final concentrations should typically range from 0.25 to 512 µg/mL.
-
Prepare Bacterial Inoculum: Grow the bacterial strain to be tested in CAMHB to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the nitrofurantoin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of nitrofurantoin that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of nitrofurantoin action and resistance.
Caption: Workflow for identifying nfsA/nfsB mutations.
References
- 1. cd-genomics.com [cd-genomics.com]
- 2. Susceptibility profile, resistance mechanisms & efficacy ratios of fosfomycin, nitrofurantoin & colistin for carbapenem-resistant Enterobacteriaceae causing urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alterations in chromosomal genes nfsA, nfsB, and ribE are associated with nitrofurantoin resistance in Escherichia coli from the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Counteract Nitrofurantoin Efflux Pump Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating strategies to counteract nitrofurantoin (B1679001) efflux pump activity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary efflux pumps responsible for nitrofurantoin resistance?
A1: The primary efflux pumps implicated in nitrofurantoin resistance in Gram-negative bacteria, particularly Enterobacterales, belong to the Resistance-Nodulation-Division (RND) superfamily. The most frequently cited examples are the AcrAB-TolC and OqxAB pump systems.[1] Overexpression of the genes encoding these pumps, such as acrB and oqxB, can lead to increased extrusion of nitrofurantoin from the bacterial cell, thereby reducing its intracellular concentration and efficacy.[1][2]
Q2: How can I determine if nitrofurantoin resistance in my bacterial strain is due to efflux pump activity?
A2: A common method is to perform a Minimum Inhibitory Concentration (MIC) assay with and without a known efflux pump inhibitor (EPI). If the MIC of nitrofurantoin decreases significantly (typically a four-fold or greater reduction) in the presence of the EPI, it suggests that efflux pumps are contributing to the resistance phenotype.[1][2] Commonly used broad-spectrum EPIs for this purpose include phenylalanine-arginine β-naphthylamide (PAβN) and carbonyl cyanide m-chlorophenylhydrazone (CCCP).
Q3: What are some common efflux pump inhibitors (EPIs) used in nitrofurantoin research?
A3: Researchers commonly use the following EPIs in in-vitro studies to investigate nitrofurantoin efflux:
-
Phenylalanine-arginine β-naphthylamide (PAβN): A dipeptide amide that acts as a competitive inhibitor of RND-type efflux pumps.
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP): A protonophore that disrupts the proton motive force, which is the energy source for many efflux pumps, including the RND superfamily.[3]
It is important to note that these are experimental compounds and not approved for clinical use.
Q4: Can mutations in genes other than those encoding efflux pumps contribute to nitrofurantoin resistance?
A4: Yes, the primary mechanism of high-level nitrofurantoin resistance is often mutations in the genes encoding nitroreductases, such as nfsA and nfsB.[2] These enzymes are required to activate nitrofurantoin into its toxic form within the bacterial cell. Inactivation of these enzymes prevents the drug from being effective. Efflux pump overexpression is often considered a complementary mechanism that can further increase the level of resistance.[2]
Troubleshooting Guides
Issue 1: No significant reduction in nitrofurantoin MIC is observed in the presence of an efflux pump inhibitor.
-
Possible Cause 1: Efflux is not the primary mechanism of resistance. The resistance observed may be primarily due to mutations in the nitroreductase genes (nfsA, nfsB).
-
Troubleshooting Step: Sequence the nfsA and nfsB genes to check for mutations. Compare the sequences to a susceptible reference strain.
-
-
Possible Cause 2: The concentration of the EPI is not optimal. The EPI concentration may be too low to effectively inhibit the efflux pumps, or too high, causing toxicity to the bacteria and confounding the results.
-
Troubleshooting Step: Perform a dose-response experiment to determine the highest sub-inhibitory concentration of the EPI for your specific bacterial strain. This is the highest concentration that does not affect bacterial growth on its own.
-
-
Possible Cause 3: The specific efflux pump is not susceptible to the chosen inhibitor. While PAβN and CCCP are broad-spectrum EPIs, they may not be effective against all types of efflux pumps.
-
Troubleshooting Step: If possible, try a different class of EPI. You can also perform gene expression analysis (e.g., qRT-PCR) to determine which efflux pump genes are overexpressed in your resistant strain.
-
Issue 2: High variability in MIC results between experiments.
-
Possible Cause 1: Inconsistent inoculum preparation. The density of the bacterial inoculum is a critical factor in MIC assays.
-
Troubleshooting Step: Ensure that the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment.
-
-
Possible Cause 2: Degradation of nitrofurantoin or the EPI.
-
Troubleshooting Step: Prepare fresh stock solutions of nitrofurantoin and the EPI for each experiment. Protect the nitrofurantoin stock solution from light.
-
-
Possible Cause 3: Issues with the microtiter plates or incubation conditions.
-
Troubleshooting Step: Use high-quality, sterile microtiter plates. Ensure proper sealing of the plates to prevent evaporation and maintain a consistent environment. Incubate at the appropriate temperature and for a consistent duration (typically 16-20 hours).
-
Quantitative Data Summary
The following table summarizes the reported effects of common efflux pump inhibitors on the Minimum Inhibitory Concentration (MIC) of nitrofurantoin in resistant bacterial strains.
| Bacterial Strain | Efflux Pump(s) Implicated | Efflux Pump Inhibitor (EPI) | EPI Concentration | Nitrofurantoin MIC without EPI (µg/mL) | Nitrofurantoin MIC with EPI (µg/mL) | Fold Reduction in MIC | Reference |
| Klebsiella pneumoniae (NRKP) | AcrAB, OqxAB | PAβN | 25 mg/L | 128 | 32 | 4 | Xu, et al. (2019)[1][3] |
| Klebsiella pneumoniae (NRKP) | AcrAB, OqxAB | CCCP | 25 mg/L | 128 | 32 | 4 | Xu, et al. (2019)[1][3] |
| Escherichia coli (Resistant Isolates) | OqxAB | CCCP | Not specified | >128 | ≥4-fold decrease | ≥4 | Zhang, et al. (2018)[2] |
Experimental Protocols
MIC Assay for Nitrofurantoin with an Efflux Pump Inhibitor
This protocol is adapted from the broth microdilution method.
Materials:
-
Nitrofurantoin powder
-
Efflux pump inhibitor (e.g., PAβN or CCCP)
-
Appropriate solvent for nitrofurantoin and EPI (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of nitrofurantoin (e.g., 1280 µg/mL) in a suitable solvent.
-
Prepare a stock solution of the EPI. The concentration will depend on the inhibitor used.
-
Determine the sub-inhibitory concentration of the EPI for your test organism. This is the highest concentration that does not inhibit bacterial growth.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies and inoculate them into a tube of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Setup:
-
In a 96-well plate, prepare serial two-fold dilutions of nitrofurantoin in CAMHB.
-
Prepare a second set of serial dilutions of nitrofurantoin in CAMHB that also contains the sub-inhibitory concentration of the EPI.
-
Include the following controls:
-
Growth control: Inoculated broth without nitrofurantoin or EPI.
-
Sterility control: Uninoculated broth.
-
EPI control: Inoculated broth with only the sub-inhibitory concentration of the EPI.
-
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC, which is the lowest concentration of nitrofurantoin that completely inhibits visible growth.
-
Calculate the fold reduction in MIC: (MIC of nitrofurantoin alone) / (MIC of nitrofurantoin with EPI). A fold reduction of ≥4 is generally considered significant.
-
Nitrofurantoin Accumulation Assay
This protocol is an adaptation of the ethidium (B1194527) bromide accumulation assay for a non-fluorescent compound like nitrofurantoin, requiring quantification by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Bacterial strain of interest
-
Phosphate-buffered saline (PBS)
-
Nitrofurantoin
-
Efflux pump inhibitor (e.g., PAβN or CCCP)
-
Glucose
-
Microcentrifuge tubes
-
Cell lysis buffer
-
HPLC or LC-MS system
Procedure:
-
Cell Preparation:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
-
Accumulation Phase:
-
Divide the cell suspension into experimental groups:
-
Nitrofurantoin alone
-
Nitrofurantoin + EPI
-
Control (no nitrofurantoin or EPI)
-
-
Add nitrofurantoin to the respective tubes at a final concentration.
-
Add the EPI to the relevant tubes at its sub-inhibitory concentration.
-
Incubate the tubes at 37°C with shaking for a defined period (e.g., 30 minutes).
-
-
Sample Collection and Processing:
-
At various time points, take aliquots from each tube and immediately centrifuge at high speed to pellet the cells.
-
Quickly remove the supernatant and wash the cell pellet with ice-cold PBS to remove extracellular nitrofurantoin.
-
Resuspend the cell pellet in a known volume of cell lysis buffer.
-
Lyse the cells to release the intracellular contents.
-
Centrifuge to remove cell debris and collect the supernatant containing the intracellular nitrofurantoin.
-
-
Quantification:
-
Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of nitrofurantoin.
-
Normalize the intracellular nitrofurantoin concentration to the total protein concentration or cell number.
-
-
Data Analysis:
-
Compare the intracellular concentration of nitrofurantoin in the presence and absence of the EPI. An increased intracellular concentration in the presence of the EPI indicates inhibition of efflux.
-
Visualizations
References
- 1. Efflux pumps AcrAB and OqxAB contribute to nitrofurantoin resistance in an uropathogenic Klebsiella pneumoniae isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unravelling mechanisms of nitrofurantoin resistance and epidemiological characteristics among Escherichia coli clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Enhancing Nitrofurantoin Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of nitrofurantoin (B1679001) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of nitrofurantoin?
Nitrofurantoin is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[1][2] The primary obstacle to its oral bioavailability is its poor solubility and slow dissolution rate in the gastrointestinal tract.[3] This can lead to incomplete drug absorption and variability in plasma concentrations.[4] Additionally, its absorption is primarily localized to the proximal small bowel, giving it a narrow absorption window.[5]
Q2: How does the crystalline form of nitrofurantoin (macrocrystals vs. monohydrate) impact bioavailability?
The crystalline form significantly influences the dissolution rate and, consequently, the absorption of nitrofurantoin.
-
Macrocrystals (e.g., Macrodantin®): These have a larger crystal size, which leads to a slower rate of dissolution and absorption.[6] This slower absorption can help to reduce gastrointestinal side effects like nausea.[7][8]
-
Monohydrate/Microcrystals (component of Macrobid®): The monohydrate form, when exposed to gastric fluids, forms a gel matrix that releases nitrofurantoin over time.[5][6] Formulations like Macrobid® combine both nitrofurantoin monohydrate (75%) and macrocrystals (25%) to provide both immediate and sustained drug release, which can enhance overall bioavailability compared to macrocrystals alone.[6][9]
Q3: What is the effect of food on the bioavailability of nitrofurantoin?
Administering nitrofurantoin with food significantly increases its bioavailability.[8][10] The presence of food can enhance drug absorption by 20% to 400%.[10][11] This effect is most pronounced for formulations with poorer dissolution characteristics.[10] Taking nitrofurantoin with food is recommended to improve absorption and reduce the risk of gastrointestinal side effects.[7][12]
Q4: What are some common formulation strategies to improve the bioavailability of nitrofurantoin?
Several advanced formulation techniques can be employed to enhance the solubility and dissolution of nitrofurantoin:
-
Solid Dispersions: This technique involves dispersing nitrofurantoin in a hydrophilic polymer matrix. Studies using polymers like Poloxamer 188 have shown a significant increase in bioavailability, up to 3.88-fold compared to the pure drug.[1][13]
-
Co-crystals: Forming co-crystals of nitrofurantoin with a co-former, such as citric acid, can alter the crystal lattice and improve the dissolution rate.[14]
-
Nanocrystals: Reducing the particle size of nitrofurantoin to the nanometer range increases the surface area available for dissolution, thereby enhancing the dissolution velocity.[15][16]
-
Gastro-Retentive Drug Delivery Systems (GRDDS): These systems are designed to prolong the residence time of the formulation in the stomach, which is beneficial for drugs with a narrow absorption window like nitrofurantoin.[17][18]
Troubleshooting Guides
Issue 1: Poor in vitro dissolution of a solid dispersion formulation.
| Potential Cause | Troubleshooting Step |
| Inappropriate Polymer Selection | The chosen polymer may not be effectively preventing the recrystallization of amorphous nitrofurantoin. Screen different hydrophilic polymers (e.g., Poloxamers, HPMC, PVP) at various drug-to-polymer ratios. |
| Insufficient Mixing/Trituration Time | Inadequate mixing can lead to a non-homogenous dispersion. Optimize the trituration or mixing time. For instance, studies have shown that trituration time can be a critical factor in the effectiveness of solid dispersions.[1][13] |
| Incorrect Solvent System (for solvent evaporation method) | The solvent used may not be effectively dissolving both the drug and the polymer, or its evaporation rate may be too slow, allowing for drug recrystallization. Experiment with different solvents or solvent mixtures and optimize the evaporation temperature and pressure. |
| Drug Loading is Too High | Exceeding the saturation solubility of the drug in the polymer can lead to the presence of undissolved crystalline drug. Reduce the drug-to-polymer ratio. |
Issue 2: Inconsistent results in co-crystal formation.
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometric Ratio | The molar ratio of nitrofurantoin to the co-former is critical for successful co-crystal formation. Systematically vary the stoichiometric ratios (e.g., 1:1, 1:2, 2:1) of the drug and co-former. |
| Inappropriate Solvent for Crystallization | The solvent system plays a crucial role in co-crystal formation. Screen a variety of solvents with different polarities. Consider using techniques like liquid-assisted grinding if solution-based methods are unsuccessful. |
| Polymorphism | The resulting solid may be a physical mixture or a different polymorphic form rather than a co-crystal. Characterize the product thoroughly using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm co-crystal formation.[14] |
Data Presentation
Table 1: Impact of Formulation Strategy on Nitrofurantoin Bioavailability
| Formulation Strategy | Key Excipient/Method | Fold Increase in Bioavailability (Compared to Pure Drug) | Reference |
| Solid Dispersion | Poloxamer 188 | 3.88 | [1][13] |
| Enteric Pellets (from wet grinding) | HPMC | Significant increase (Cmax 2.19 vs 0.49 µg/ml) | [19] |
| Co-crystal | Isoniazid | Increased permeability across cell monolayers | [20] |
Table 2: Pharmacokinetic Parameters of Different Nitrofurantoin Formulations in Rats
| Formulation | Cmax (µg/ml) | tmax (h) | AUC0–18h (µg.h/ml) | Reference |
| Pure Drug Dispersion | 0.637 ± 0.091 | 2.1 | 1.198 ± 0.093 | [13][21] |
| Optimized Solid Dispersion | 2.124 ± 0.063 | 2.2 | 4.651 ± 1.121 | [13][21] |
| Marketed Formulation | 1.607 ± 0.039 | 2.0 | 2.631 ± 0.453 | [13][21] |
Experimental Protocols
Preparation of Nitrofurantoin Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve a specific weight of nitrofurantoin and a hydrophilic polymer (e.g., Poloxamer 188) in a suitable solvent like acetone, ensuring complete dissolution with stirring.[3][21]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).[3][21]
-
Drying: Further dry the solid mass under vacuum for 24 hours to remove any residual solvent.[3][21]
-
Sizing: Grind the resulting solid dispersion and sieve it to obtain a uniform particle size.[3][21]
-
Characterization: Analyze the solid dispersion using Fourier-Transform Infrared Spectroscopy (FTIR) for drug-excipient compatibility, Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to assess the physical state of the drug (crystalline or amorphous).[1][13]
In Vitro Dissolution Study
-
Apparatus: Use a USP Type II (paddle) or Type I (basket) dissolution apparatus.
-
Dissolution Medium: Prepare a suitable dissolution medium, such as a phosphate (B84403) buffer (pH 7.2) to simulate intestinal fluid.
-
Procedure:
-
Place a known amount of the nitrofurantoin formulation (equivalent to a specific dose) into the dissolution vessel containing the pre-warmed medium (37°C ± 0.5°C).
-
Rotate the paddle/basket at a specified speed (e.g., 50 or 100 rpm).
-
Withdraw samples at predetermined time intervals.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis: Analyze the concentration of nitrofurantoin in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. bio-integration.org [bio-integration.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. corumpharmacy.com [corumpharmacy.com]
- 7. drugs.com [drugs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. droracle.ai [droracle.ai]
- 10. The influence of food on nitrofurantoin bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of food on nitrofurantoin bioavailability | Semantic Scholar [semanticscholar.org]
- 12. Nitrofurantoin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. Enhanced Drug Dissolution of Nitrofurantoin Using a Solid Dispersion Technique – Bio Integration [bio-integration.org]
- 14. Formulation strategy of nitrofurantoin: co-crystal or solid dispersion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. Nanocrystal technology, drug delivery and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Enhanced Drug Dissolution of Nitrofurantoin Using a Solid Dispersion Technique – ScienceOpen [scienceopen.com]
Technical Support Center: Addressing Nitrofurantoin Interference in Colorimetric Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from the antibiotic nitrofurantoin (B1679001) in common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: How can nitrofurantoin interfere with my colorimetric assay results?
A1: Nitrofurantoin can interfere with colorimetric assays through two primary mechanisms:
-
Spectral Interference: Nitrofurantoin is a colored compound and exhibits a broad absorbance spectrum with a maximum absorbance peak around 360-375 nm.[1][2][3] This absorbance can overlap with the absorbance spectra of the colored products in many assays, such as the purple formazan (B1609692) in the MTT assay (typically measured at ~570 nm) and the pink azo dye in the Griess assay (measured at ~540 nm). This overlap can lead to artificially inflated absorbance readings.
-
Chemical Interference: Nitrofurantoin is a redox-active compound. Its mechanism of action involves the reduction of its nitro group to form reactive intermediates. This inherent reducing potential can directly interact with assay reagents. For example, in redox-based assays like the MTT assay, nitrofurantoin can chemically reduce the tetrazolium salt (MTT) to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is actually present.
Q2: Which specific assays are most likely to be affected by nitrofurantoin interference?
A2: Assays that are susceptible to interference from nitrofurantoin include, but are not limited to:
-
MTT Assay and other Tetrazolium-Based Assays (XTT, MTS): These assays measure cell viability by detecting the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells. Nitrofurantoin's reducing properties can lead to non-enzymatic reduction of the tetrazolium salt, causing a false-positive signal.[4]
-
Griess Assay: This assay quantifies nitrite (B80452) levels, an indicator of nitric oxide production, by converting it to a colored azo dye. The absorbance of nitrofurantoin could potentially overlap with that of the azo dye. Furthermore, reactive oxygen species (ROS) generated during the redox cycling of nitrofurantoin could react with nitric oxide and its derivatives, potentially altering the nitrite concentration in the sample.
-
Urine Glucose Tests: Clinically, nitrofurantoin is known to interfere with urine glucose tests. It can cause false-positive results in copper-reduction methods and false-negative results in glucose oxidase-based methods.
Q3: I am observing an unexpected increase in "cell viability" in my MTT assay at high concentrations of nitrofurantoin. What is the likely cause?
A3: This is a classic indicator of assay interference. The most probable reason is the direct chemical reduction of the MTT reagent by nitrofurantoin, leading to formazan production that is not dependent on cell metabolism. This artifact masks the actual cytotoxic effects of the compound. To confirm this, it is essential to run a cell-free control experiment.
Troubleshooting Guides
Part 1: Identifying Nitrofurantoin Interference
Before altering your main experimental protocol, it is crucial to confirm and quantify the extent of nitrofurantoin's interference in your specific assay.
1.1. Protocol for Detecting Spectral Interference
Objective: To determine the absorbance spectrum of nitrofurantoin in your assay medium.
Methodology:
-
Prepare a series of dilutions of nitrofurantoin in your cell culture medium or assay buffer at the same concentrations you plan to use in your experiment.
-
Use a multi-well plate (e.g., 96-well plate) and add 100 µL of each nitrofurantoin dilution to separate wells. Include wells with medium/buffer only as a blank.
-
Use a spectrophotometer to scan the absorbance of each well across a range of wavelengths (e.g., 400 nm to 700 nm).
-
Plot absorbance versus wavelength for each concentration of nitrofurantoin. This will show you the extent of its absorbance at the specific wavelength used for your assay (e.g., 570 nm for MTT, 540 nm for Griess).
1.2. Protocol for Detecting Chemical Interference in the MTT Assay (Cell-Free)
Objective: To determine if nitrofurantoin directly reduces the MTT reagent.
Methodology:
-
Prepare a serial dilution of nitrofurantoin in cell culture medium in a 96-well plate at the same concentrations used in your cell viability experiments.
-
Include wells with medium only as a negative control.
-
Add the MTT reagent to all wells at the final concentration used in your standard protocol.
-
Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C.
-
Add the solubilization solution (e.g., DMSO or SDS-HCl) to all wells.
-
Read the absorbance at 570 nm.
-
A dose-dependent increase in absorbance in the wells containing nitrofurantoin compared to the medium-only control confirms direct interference.[5]
1.3. Protocol for Detecting Interference in the Griess Assay (Cell-Free)
Objective: To determine if nitrofurantoin interferes with the Griess reagent or has significant absorbance at 540 nm.
Methodology:
-
Prepare a serial dilution of nitrofurantoin in your assay buffer in a 96-well plate.
-
Include wells with buffer only as a negative control.
-
Add the Griess reagents to all wells according to your standard protocol.
-
Incubate for the recommended time.
-
Read the absorbance at 540 nm.
-
Any significant absorbance in the nitrofurantoin-containing wells indicates interference.
Part 2: Correcting for Nitrofurantoin Interference
2.1. Data Correction Method
If the interference is primarily spectral and consistent, you can correct your experimental data.
Methodology:
-
Perform your cell-based assay as usual.
-
In a separate plate, run a parallel experiment without cells, containing the same concentrations of nitrofurantoin.
-
For each concentration of nitrofurantoin, calculate the average background absorbance from the cell-free plate.
-
Subtract the corresponding background absorbance from the absorbance values of your experimental wells.
Corrected Absorbance = (Absorbance of cells + nitrofurantoin) - (Absorbance of nitrofurantoin alone)
2.2. Alternative Assays
If the interference is significant and cannot be reliably corrected, consider using an alternative assay that is less susceptible to the interference mechanisms of nitrofurantoin.
| Alternative Assay | Principle | Advantages over MTT/Griess for Nitrofurantoin |
| Sulforhodamine B (SRB) Assay | Measures cell viability based on the binding of SRB dye to cellular proteins. | Not dependent on cellular redox activity. Less susceptible to chemical interference from reducing compounds. |
| ATP-Based Luminescence Assays | Measures cell viability by quantifying ATP levels, which are indicative of metabolically active cells. | Luminescence is less prone to spectral interference from colored compounds compared to absorbance. Not a redox-based assay. |
| Crystal Violet Assay | Stains the nuclei of adherent cells, providing a measure of cell number. | Simple, endpoint assay that is not based on metabolic activity. |
Data Presentation
To accurately correct for nitrofurantoin interference, it is essential to generate a standard interference curve. The following table provides a template for the data you should collect from your cell-free control experiments.
Table 1: Example Data for Nitrofurantoin Interference in a Cell-Free MTT Assay
| Nitrofurantoin Concentration (µM) | Absorbance at 570 nm (Mean ± SD) |
| 0 (Medium Control) | 0.05 ± 0.01 |
| 10 | 0.10 ± 0.02 |
| 25 | 0.18 ± 0.03 |
| 50 | 0.35 ± 0.04 |
| 100 | 0.68 ± 0.05 |
This is example data. You must generate your own data based on your specific experimental conditions.
Visualizations
Caption: Mechanisms of nitrofurantoin interference in colorimetric assays.
Caption: Decision workflow for addressing nitrofurantoin interference.
References
refining HPLC parameters for better nitrofurantoin peak resolution
Technical Support Center: Nitrofurantoin (B1679001) HPLC Analysis
Welcome to the technical support center for nitrofurantoin analysis using High-Performance Liquid Chromatography (HPLC). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental parameters for better nitrofurantoin peak resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a broad peak for nitrofurantoin. What are the potential causes and how can I improve the peak shape?
A1: Peak broadening for nitrofurantoin is a common issue that can be attributed to several factors. Here’s a step-by-step troubleshooting guide:
-
Mobile Phase pH: The pH of the mobile phase plays a critical role in the peak shape of ionizable compounds like nitrofurantoin.[1][2] An inappropriate pH can lead to poor peak shape.[1] Nitrofurantoin's retention and peak shape can be significantly influenced by the mobile phase pH.[3]
-
Recommendation: Adjust the mobile phase pH. A common starting point is a slightly acidic pH, for example, between 3 and 5.[4][5] This can be achieved by adding additives like formic acid, acetic acid, or a phosphate (B84403) buffer.[6][7] For instance, a mobile phase containing 0.1% formic acid has been shown to produce good results.[6]
-
-
Column Choice and Condition: The type and condition of the HPLC column are crucial.
-
Recommendation: C18 columns are widely used for nitrofurantoin analysis.[4][5][6][8][9] If you are using a C18 column and still observing broad peaks, consider trying a different brand or a column with a smaller particle size (e.g., 2.7 µm) which can improve peak efficiency.[4] Also, ensure your column is not old or contaminated, as this can lead to peak tailing and broadening.[10]
-
-
Mobile Phase Composition: The organic modifier and its proportion in the mobile phase directly impact retention and peak shape.
-
Flow Rate: A high flow rate can sometimes lead to peak broadening.
Q2: My nitrofurantoin peak is showing significant tailing. What should I do?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with nitrofurantoin, causing tailing.[11]
-
Recommendation: Use an end-capped C18 column to minimize silanol interactions. Additionally, adding a small amount of an acidic modifier like formic acid or triethylamine (B128534) to the mobile phase can help to protonate the silanol groups and reduce these interactions.[4] Adjusting the mobile phase pH to a lower value (e.g., around 3) can also mitigate this issue.[4]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Recommendation: Try reducing the injection volume or the concentration of your sample.[10]
-
Q3: What is a good starting point for HPLC parameters for nitrofurantoin analysis?
A3: Based on various published methods, a robust starting point for developing a nitrofurantoin HPLC method would be:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 85:15 v/v) with an acidic modifier like 0.1% formic acid.[6]
-
Detection Wavelength: UV detection at 254 nm or 370 nm.[6][8][12]
-
Column Temperature: Ambient or controlled at 30°C.[4]
Q4: How can I improve the resolution between nitrofurantoin and other components in my sample?
A4: Improving resolution involves optimizing the separation of your target peak from interfering peaks.
-
Adjust Mobile Phase Strength: Decreasing the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase will generally increase the retention time of nitrofurantoin and may improve its separation from earlier eluting impurities.
-
Change Mobile Phase pH: Altering the pH can change the elution order of ionizable compounds, potentially improving resolution.[1]
-
Select a Different Column: If optimizing the mobile phase does not provide adequate resolution, consider trying a column with a different stationary phase chemistry or a longer column.
-
Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) may be necessary to achieve good resolution for all components.
HPLC Parameters for Nitrofurantoin Analysis
The following table summarizes various reported HPLC parameters for the analysis of nitrofurantoin, providing a comparative overview for method development.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Cogent Bidentate C18™, 4µm, 4.6 x 75 mm[6][13] | ZORBAX Eclipse XDB - C18, 5µm, 4.6mm x 150mm[9] | Ascentis Express C18, 2.7µ, 4.6mm x 7.5cm[4] | XBridge C18, 3.5 µm, 4.6 x 100 mm[5] | Waters C18[8] |
| Mobile Phase | 85% DI Water / 15% Acetonitrile / 0.1% Formic Acid (v/v)[6][13] | Buffer and Acetonitrile (88:12)[9] | 0.1% Triethylamine (pH 3.0 with orthophosphoric acid) and Acetonitrile (80:20 v/v)[4] | Acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) (pH 4.0 with formic acid) (40:60 v/v)[5] | MeOH: water: glacial acetic acid (20:80:0.09), pH 5 with NaOH[8] |
| Flow Rate | 1.0 mL/minute[6][13] | 1.6 ml/min[9] | 1.0 ml/min[4] | 0.700 mL/min[5] | 1.5 mL/min[8] |
| Detection | UV @ 254 nm[6][13] | UV @ 254 nm[9] | PDA @ 254 nm[4] | MS/MS[5] | UV @ 370 nm[8] |
| Injection Vol. | 5µL[6][13] | 20 µl[9] | 5 μL[4] | Not Specified | 75 µL[8] |
| Temperature | Not Specified | 25oC[9] | 30ºC[4] | 35 ± 5°C[5] | Not Specified |
Experimental Protocol: Optimization of HPLC Parameters for Nitrofurantoin Peak Resolution
This protocol outlines a systematic approach to refine HPLC parameters for achieving optimal peak resolution for nitrofurantoin.
1. Objective: To systematically optimize HPLC conditions to achieve a sharp, symmetrical, and well-resolved peak for nitrofurantoin.
2. Materials and Reagents:
-
Nitrofurantoin reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid, acetic acid, or phosphate buffer salts
-
HPLC system with UV or PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
3. Initial Method Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 85% A and 15% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Standard Concentration: 10 µg/mL nitrofurantoin in mobile phase
4. Optimization Strategy:
-
Step 1: Mobile Phase pH Optimization
-
Prepare mobile phases with different pH values by using different acidic modifiers or buffers (e.g., pH 3.0 with formic acid, pH 4.5 with acetate buffer, pH 7.0 with phosphate buffer).
-
Inject the nitrofurantoin standard under each pH condition while keeping other parameters constant.
-
Evaluate the chromatograms for peak shape (tailing factor), retention time, and peak width. Select the pH that provides the best peak symmetry and reasonable retention.
-
-
Step 2: Organic Modifier Optimization
-
Using the optimal pH from Step 1, vary the percentage of acetonitrile in the mobile phase (e.g., 10%, 15%, 20%, 25%).
-
Analyze the effect on retention time and resolution from any co-eluting peaks. The goal is to achieve a retention time that allows for good separation without being excessively long.
-
-
Step 3: Flow Rate Adjustment
-
Once the mobile phase composition is optimized, evaluate the effect of flow rate (e.g., 0.8, 1.0, 1.2 mL/min).
-
A lower flow rate can sometimes improve resolution and peak shape, but it will increase the run time. Find a balance between analysis time and chromatographic performance.
-
-
Step 4: Column Temperature Evaluation
-
Investigate the effect of column temperature (e.g., 25 °C, 30 °C, 35 °C).
-
Changes in temperature can affect mobile phase viscosity and analyte retention, which can influence peak shape and resolution.
-
5. System Suitability:
-
Once the optimized parameters are established, perform system suitability tests to ensure the method is reproducible. Key parameters to check include:
-
Tailing factor: Should ideally be between 0.8 and 1.5.
-
Theoretical plates: A higher number indicates better column efficiency.
-
Repeatability of retention time and peak area: Low %RSD (Relative Standard Deviation).
-
Visualizations
Caption: Troubleshooting workflow for poor nitrofurantoin peak resolution.
Caption: Experimental workflow for HPLC method optimization.
References
- 1. moravek.com [moravek.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcpa.in [ijcpa.in]
- 5. Bioanalytical Method for Estimation of Nitrofurantoin in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry - ProQuest [proquest.com]
- 6. Nitrofurantoin Capsule Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. ijrpr.com [ijrpr.com]
- 8. scribd.com [scribd.com]
- 9. ijesrt.com [ijesrt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitrofurantoin Capsule Analyzed with HPLC - AppNote [mtc-usa.com]
Technical Support Center: Nitrofurantoin Susceptibility Testing
This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in nitrofurantoin (B1679001) susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: Why are my nitrofurantoin susceptibility test results for Proteus mirabilis showing susceptibility when it should be resistant?
A1: Proteus spp., along with Morganella and Providencia spp., typically exhibit intrinsic resistance to nitrofurantoin.[1][2] Apparent susceptibility in your results could indicate a testing problem.[3] Potential causes include:
-
Incorrect Inoculum Preparation: An inoculum that is too light can result in larger zones of inhibition, potentially falling into the susceptible range.
-
Media Issues: The pH of the Mueller-Hinton agar (B569324) (MHA) is critical. A pH outside the recommended range of 7.2-7.4 can affect drug diffusion and activity.[4]
-
Disk Quality: Problems with the nitrofurantoin disk, such as incorrect antimicrobial content or a high pH of the disk eluate, can lead to erroneously larger zones.[5]
Q2: Can I report nitrofurantoin susceptibility for any Enterobacterales isolated from a urinary tract infection (UTI)?
A2: No, this is not recommended. Both EUCAST and CLSI guidelines have specific recommendations. EUCAST limits the clinical breakpoints for nitrofurantoin to E. coli from uncomplicated UTIs.[1][2] Extrapolating these breakpoints to other Enterobacterales is discouraged because nitrofurantoin's efficacy is primarily established for E. coli in this context.[1][2] Some species like Klebsiella and Enterobacter have variable susceptibility, and many are intrinsically resistant.[1][6]
Q3: My quality control (QC) strain is consistently out of range for nitrofurantoin. What are the initial troubleshooting steps?
A3: When QC results are out of range, it's crucial to investigate the cause before reporting patient results. A systematic approach is recommended:
-
Review Recent Changes: Have there been any recent changes to reagents (new lot of MHA, disks, or QC organisms), incubation conditions, or personnel performing the test?
-
Check Inoculum Density: Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. An incorrect density is a common source of error.
-
Verify Incubation Conditions: Confirm the incubator temperature is stable at 35 ± 2°C and, if required for the organism, that CO2 levels are appropriate.[7]
-
Examine Reagents: Check the expiration dates and storage conditions of your nitrofurantoin disks and MHA plates.[7]
-
Repeat the Test: Repeat the QC test with a fresh subculture of the QC strain, new media, and a new disk.
If the issue persists after these steps, it may be necessary to test a new lot of disks or media and consult the manufacturer's troubleshooting guide.
Q4: What is the mechanism of resistance to nitrofurantoin?
A4: Nitrofurantoin is a prodrug that requires activation by bacterial nitroreductases.[8] Resistance primarily occurs through mutations in the genes encoding these enzymes, such as nfsA and nfsB.[9][10] These mutations lead to reduced or absent nitroreductase activity, preventing the drug's activation.[11] Another mechanism involves efflux pumps that can remove the drug from the bacterial cell.[11][12]
Troubleshooting Guides
Issue 1: Zone Sizes for QC Strain (E. coli ATCC® 25922™) Are Consistently Too Large
| Potential Cause | Corrective Action | Effect on Current Day's Reports |
| Inoculum too light | Adjust inoculum to match a 0.5 McFarland turbidity standard. Re-streak the plate. | Withhold results until repeat QC is within acceptable limits. |
| Deteriorated nitrofurantoin disks | Use a new vial of disks. Ensure proper storage at 2-8°C or frozen, as recommended.[7] | Withhold results. Re-test clinical isolates with the new disks once QC is acceptable. |
| Incorrect Mueller-Hinton Agar (MHA) depth | Ensure agar depth is uniform at 4 mm. Poured plates should use a consistent volume. | Withhold results. Repeat testing on a new batch of MHA plates. |
| Incubation temperature too low | Verify incubator temperature is at 35 ± 2°C. | Withhold results until temperature is corrected and QC is validated. |
| Disk pH issue | The pH of the eluate from the disk itself can be high, leading to more rapid diffusion.[5] | Contact the disk manufacturer. Withhold results and re-test with a different lot of disks. |
Issue 2: Zone Sizes for QC Strain (E. coli ATCC® 25922™) Are Consistently Too Small
| Potential Cause | Corrective Action | Effect on Current Day's Reports |
| Inoculum too heavy | Adjust inoculum to match a 0.5 McFarland turbidity standard. Re-streak the plate. | Withhold results until repeat QC is within acceptable limits. |
| Incorrect reading of zones | Ensure zones of complete inhibition are measured. Ignore faint growth or tiny colonies at the zone edge. | Re-read plates from the current day. If QC is now in range, reports can be released. |
| MHA pH too low | Check the pH of the MHA lot; it should be between 7.2 and 7.4. | Do not report test results until a new batch of MHA with the correct pH is used and QC is validated.[4] |
| Premature reading of plates | Incubate plates for the full 16-18 hours before reading.[7] | Re-incubate plates and read at the appropriate time. |
Data Presentation: Interpretive Criteria
Table 1: CLSI Nitrofurantoin Interpretive Criteria (M100, 35th Ed.)
| Organism | Method | Disk Content | Susceptible | Intermediate | Resistant |
| Enterobacterales (urine only) | Disk Diffusion | 300 µg | ≥17 mm | 15-16 mm | ≤14 mm |
| Broth Microdilution | - | ≤32 µg/mL | 64 µg/mL | ≥128 µg/mL | |
| Staphylococcus aureus | Disk Diffusion | 300 µg | ≥17 mm | 15-16 mm | ≤14 mm |
| Broth Microdilution | - | ≤32 µg/mL | 64 µg/mL | ≥128 µg/mL | |
| Enterococcus spp. | Disk Diffusion | 300 µg | ≥17 mm | 15-16 mm | ≤14 mm |
| Broth Microdilution | - | ≤32 µg/mL | 64 µg/mL | ≥128 µg/mL |
Note: Data is based on CLSI M100 standards.[13][14] Users should always refer to the most current version of the CLSI documents.
Table 2: EUCAST Nitrofurantoin Interpretive Criteria (v. 13.1)
| Organism | Method | Disk Content | Susceptible (S≤) | Resistant (R>) |
| E. coli (uncomplicated UTI only) | Disk Diffusion | 100 µg | ≥17 mm | <17 mm |
| Broth Microdilution | - | 64 mg/L | 64 mg/L | |
| Staphylococcus saprophyticus (uncomplicated UTI only) | Disk Diffusion | 100 µg | ≥17 mm | <17 mm |
| Broth Microdilution | - | 64 mg/L | 64 mg/L | |
| Enterococcus spp. (uncomplicated UTI only) | Disk Diffusion | 100 µg | ≥20 mm | <20 mm |
| Broth Microdilution | - | 64 mg/L | 64 mg/L |
Note: Data is based on EUCAST Breakpoint Tables.[15] EUCAST uses an "Area of Technical Uncertainty" rather than an "Intermediate" category for disk diffusion. For MIC, the S and R breakpoints are the same. Users should always refer to the most current EUCAST guidelines.
Table 3: Quality Control Ranges for E. coli ATCC® 25922™
| Standard | Method | Disk Content | Acceptable Range |
| CLSI | Disk Diffusion | 300 µg | 20-25 mm |
| Broth Microdilution | - | 4-16 µg/mL | |
| EUCAST | Disk Diffusion | 100 µg | 17-23 mm |
| Broth Microdilution | - | 4-16 µg/mL |
Note: QC ranges are subject to change and users should consult the latest CLSI M100[14] and EUCAST QC[15] documents.
Experimental Protocols
Kirby-Bauer Disk Diffusion Method
-
Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline.
-
Standardize Inoculum: Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for reproducibility.
-
Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each application to ensure even coverage.
-
Apply Disks: Aseptically apply the nitrofurantoin disk (300 µg for CLSI, 100 µg for EUCAST) to the surface of the agar. Gently press the disk to ensure complete contact. Do not move a disk once it has been placed.[7]
-
Incubate: Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.[7]
-
Read Results: After incubation, measure the diameter of the zone of complete inhibition to the nearest millimeter using a ruler or calipers. Interpret the results based on the appropriate CLSI or EUCAST tables.
Broth Microdilution Method
-
Prepare Drug Dilutions: Prepare serial twofold dilutions of nitrofurantoin in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should bracket the expected MIC and interpretive breakpoints.
-
Prepare Inoculum: Create a bacterial suspension as described for disk diffusion and standardize it to a 0.5 McFarland standard.
-
Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculate Plate: Add the diluted inoculum to each well of the microtiter plate containing the nitrofurantoin dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Read Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of nitrofurantoin that completely inhibits visible growth of the organism.[6] Interpret the MIC value according to CLSI or EUCAST guidelines.
Visualizations
Caption: Troubleshooting workflow for out-of-range QC results.
Caption: Kirby-Bauer disk diffusion experimental workflow.
References
- 1. bsac.org.uk [bsac.org.uk]
- 2. bsac.org.uk [bsac.org.uk]
- 3. bsac.org.uk [bsac.org.uk]
- 4. studypool.com [studypool.com]
- 5. Potential Unreliability of Nitrofurantoin Disks in Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
- 13. fda.gov [fda.gov]
- 14. iacld.com [iacld.com]
- 15. szu.gov.cz [szu.gov.cz]
techniques for enhancing the stability of nitrofurantoin stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and maintaining the stability of nitrofurantoin (B1679001) stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the integrity and reliability of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of nitrofurantoin stock solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding nitrofurantoin stock solution to aqueous media (e.g., culture medium). | 1. The final concentration of nitrofurantoin exceeds its solubility limit in the aqueous medium.[1] 2. The concentration of the organic solvent (e.g., DMSO, DMF) in the final solution is too high, causing the drug to crash out. | 1. Prepare a more dilute stock solution in DMSO or DMF.[1] 2. Add the stock solution to the aqueous medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[1] 3. Ensure the final concentration of the organic solvent is non-toxic and as low as possible (typically ≤0.5% v/v).[1] |
| Crystals are observed in the nitrofurantoin stock solution upon thawing. | Nitrofurantoin has precipitated out of the organic solvent during the freeze-thaw cycle.[1] | 1. Warm the stock solution to room temperature or briefly to 37°C and vortex vigorously to attempt redissolution.[1] 2. If the precipitate does not dissolve, discard the stock solution and prepare a fresh one.[1] 3. Best Practice: Prepare smaller, single-use aliquots of the stock solution to avoid freeze-thaw cycles.[1] |
| The stock solution or the final working solution changes color (darkens) over time. | Nitrofurantoin is sensitive to light and alkaline conditions, which can cause degradation.[2][3] The yellow color is characteristic of the compound; a change to a darker yellow, orange, or brown can indicate degradation.[4][5][6][7] | 1. Store stock solutions and working solutions protected from light using amber vials or by wrapping containers in aluminum foil.[2] 2. Ensure the pH of your final solution is not alkaline, as degradation is accelerated at higher pH.[2] 3. Whenever possible, prepare solutions fresh before use.[2] |
| Inconsistent experimental results using the same stock solution. | 1. Degradation of nitrofurantoin in the stock solution due to improper storage (light, temperature, pH).[2] 2. Precipitation of nitrofurantoin in the stock solution, leading to a lower actual concentration.[2] 3. Inaccurate initial weighing or dilution. | 1. Prepare fresh stock solutions for each experiment or use single-use aliquots.[1][2] 2. Before use, visually inspect thawed stock solutions for any precipitate. If present, follow the steps in this guide to redissolve or discard.[1] 3. Re-verify all calculations and ensure proper calibration of balances and pipettes. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a nitrofurantoin stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions of nitrofurantoin.[1][8][9] Nitrofurantoin is significantly more soluble in these organic solvents than in aqueous buffers or ethanol.[8] For example, its solubility is approximately 25 mg/mL in DMSO and DMF, compared to about 0.19 mg/mL in water.[8][9]
Q2: How should I store my nitrofurantoin stock solution?
A2: It is highly recommended to use freshly prepared nitrofurantoin solutions. Aqueous solutions should not be stored for more than one day.[8] If you must store a stock solution in DMSO or DMF, prepare small, single-use aliquots in amber vials and store them at -20°C or -80°C, protected from light.[10] Be aware that precipitation can still occur upon thawing.[1][2]
Q3: What is the maximum concentration of DMSO or DMF that is safe for my cells or bacteria?
A3: The final concentration of the organic solvent in your culture medium should be kept to a minimum to avoid cytotoxicity. A general guideline is to keep the final DMSO or DMF concentration below 0.5% (v/v), and ideally at or below 0.1%.[1] It is crucial to include a vehicle control (media with the same final concentration of the solvent) in your experiments.[10]
Q4: My nitrofurantoin solution turned my culture media/urine a brownish color. Is this normal?
A4: Yes, this is a known and generally harmless characteristic of nitrofurantoin and its metabolites.[5][7] The drug itself is a yellow crystalline powder, and its solutions are typically yellow.[3][9] The appearance of a dark yellow or brown color in urine or culture media is due to the drug and its metabolites and is not usually an indication of a problem.[4][6]
Q5: How does pH affect the stability of nitrofurantoin?
A5: Nitrofurantoin is more stable in acidic to neutral conditions and degrades more rapidly in alkaline environments.[2][11] Hydrolytic degradation is significantly slower in acidic solutions (pH 4) compared to neutral (pH 7) and alkaline (pH 9) solutions.[11] Therefore, maintaining a non-alkaline pH is crucial for the stability of your working solutions.
Quantitative Data Summary
The stability of nitrofurantoin is highly dependent on the solvent, pH, temperature, and exposure to light.
Table 1: Solubility of Nitrofurantoin in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~50 mg/mL[9] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[8] |
| Ethanol | ~15 mg/mL[8] |
| Acetone | 5.1 mg/mL[9] |
| Polyethylene glycol | 15 mg/mL[9] |
| Water | 0.19 mg/mL[9] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL[8][9] |
Table 2: Hydrolytic Degradation Half-Life of Nitrofurantoin at Different pH and Temperatures
| Temperature | pH 4 | pH 7 | pH 9 |
| 20°C | 3.9 years | - | - |
| 40°C | - | - | - |
| 60°C | - | - | 0.5 days |
| (Data adapted from a study on hydrolytic degradation. Dashes indicate data not provided in the source.)[11] |
Experimental Protocols
Protocol for Preparation of Nitrofurantoin Stock and Working Solutions
This protocol outlines the steps for preparing a primary stock solution in DMSO and subsequent working solutions for use in in vitro assays.
Caption: Workflow for preparing Nitrofurantoin stock and working solutions.
Protocol for Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for determining the concentration of nitrofurantoin in a solution to assess its stability over time.
-
Sample Preparation:
-
At predetermined time intervals, withdraw an aliquot of the nitrofurantoin solution stored under specific conditions (e.g., 4°C, 25°C, protected from light).
-
Dilute the sample to a suitable concentration (e.g., within the range of the calibration curve) using the mobile phase as the diluent.
-
Filter the diluted sample through a 0.45 µm filter before injection.
-
-
HPLC System and Conditions:
-
Column: Cogent Bidentate C18™, 4µm, 100Å (4.6 x 75 mm) or equivalent.[12]
-
Mobile Phase: 85% DI Water / 15% Acetonitrile / 0.1% Formic Acid (v/v).[12]
-
Flow Rate: 1.0 mL/minute.[12]
-
Injection Volume: 5 µL.[12]
-
Internal Standard (Optional but recommended): Acetanilide or Furazolidone can be used.[12][16]
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
The retention time for nitrofurantoin is approximately 2.0 - 5.3 minutes under varying similar conditions.[13][14][16]
-
Calculate the concentration of nitrofurantoin remaining by comparing its peak area to a calibration curve prepared with fresh standards.
-
A solution is typically considered stable if it maintains ≥90% of its initial concentration.[16]
-
Caption: Experimental workflow for a typical stability study of nitrofurantoin.
References
- 1. benchchem.com [benchchem.com]
- 2. repub.eur.nl [repub.eur.nl]
- 3. Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients [foliamedica.bg]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. droracle.ai [droracle.ai]
- 6. medicines.org.uk [medicines.org.uk]
- 7. About nitrofurantoin - NHS [nhs.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ニトロフラントイン 98.0-102.0% (EP, UV) | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitrofurantoin Capsule Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. ijcpa.in [ijcpa.in]
- 14. benchchem.com [benchchem.com]
- 15. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cjhp-online.ca [cjhp-online.ca]
methods to prevent nitrofurantoin precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of nitrofurantoin (B1679001) in culture media. Given its low aqueous solubility, careful preparation is essential for reliable and reproducible experimental results.
Troubleshooting Guide: Preventing Nitrofurantoin Precipitation
This guide addresses common issues encountered when preparing and using nitrofurantoin solutions in culture media.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding the stock solution to the culture medium. | 1. The final concentration of nitrofurantoin exceeds its solubility limit in the aqueous medium. 2. The concentration of the organic solvent (DMSO or DMF) in the stock solution is too high, causing the drug to crash out upon dilution. 3. Localized high concentration of nitrofurantoin during addition. | 1. Ensure the final concentration is below the solubility limit at the experimental pH and temperature. 2. Prepare a more dilute stock solution. 3. Add the stock solution to the culture medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[1] 4. Warm the culture medium to the experimental temperature (e.g., 37°C) before adding the nitrofurantoin stock solution.[1] |
| The culture medium becomes cloudy or a precipitate forms over time during incubation. | 1. Evaporation of the medium is increasing the nitrofurantoin concentration. 2. The compound is unstable at the incubation temperature or pH of the medium. 3. Nitrofurantoin is interacting with components of the culture medium. | 1. Use tightly sealed culture vessels or a humidified incubator to minimize evaporation.[1] 2. Prepare the complete medium with nitrofurantoin fresh before each experiment.[1] 3. Verify the pH of your final culture medium; nitrofurantoin's solubility is pH-dependent.[2] |
| Crystals are observed in the nitrofurantoin stock solution upon thawing. | 1. The nitrofurantoin has precipitated out of the organic solvent during the freeze-thaw cycle. | 1. It is highly recommended to use freshly prepared nitrofurantoin stock solutions.[1] 2. If you must store the stock, prepare small, single-use aliquots to minimize freeze-thaw cycles.[1] 3. Before use, warm the thawed aliquot to room temperature or briefly to 37°C and vortex vigorously to attempt redissolution. If the precipitate remains, discard the aliquot.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve nitrofurantoin for use in culture media?
A1: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing nitrofurantoin stock solutions.[1] Nitrofurantoin is significantly more soluble in these organic solvents than in aqueous solutions. The standard procedure is to first dissolve nitrofurantoin in a minimal amount of DMSO or DMF and then dilute this stock solution into your aqueous culture medium.[1]
Q2: What is the maximum concentration of DMSO or DMF that is safe for my cells or bacteria?
A2: The final concentration of the organic solvent in your culture medium should be minimized to avoid cytotoxicity. A general guideline is to keep the final DMSO or DMF concentration below 0.5% (v/v), and ideally at or below 0.1%.[1] You should always include a vehicle control in your experiments with the same final concentration of the solvent used.
Q3: Can I store my nitrofurantoin stock solution?
A3: It is strongly recommended to use freshly prepared nitrofurantoin stock solutions.[1] Precipitation of nitrofurantoin crystals has been observed in stock solutions stored overnight at room temperature, 4°C, or even -80°C.[1] If storage is unavoidable, store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light, and be aware that precipitation may still occur upon thawing.[1] Aqueous solutions of nitrofurantoin should not be stored for more than one day.
Q4: How does pH affect the solubility and stability of nitrofurantoin?
A4: Nitrofurantoin is a weak acid with a pKa of 7.2.[3] Its solubility is pH-dependent, and its antibacterial activity can also be affected by pH, with a sharp increase in the minimum inhibitory concentration (MIC) at a pH above 6.[2] Degradation of nitrofurantoin is more rapid in alkaline conditions (pH 10) compared to acidic conditions (pH 1.2).
Q5: Are there any materials I should avoid when working with nitrofurantoin?
A5: Yes, nitrofurantoin can decompose upon contact with metals other than stainless steel and aluminum. Ensure your experimental setup, including spatulas and containers, are made of compatible materials.
Quantitative Data Summary
The following table summarizes key physicochemical properties of nitrofurantoin relevant to its use in culture media.
| Property | Value | Notes | Citation |
| pKa | 7.2 | Nitrofurantoin is a weak acid. | [3] |
| Solubility in DMSO | ~25 mg/mL | - | |
| Solubility in DMF | ~25 mg/mL | - | |
| Solubility in Water (pH 7.2, 37°C) | 374 mg/L (0.374 mg/mL) | Solubility is pH-dependent. | |
| Solubility in Water (pH 1.1, 37°C) | 174 mg/L (0.174 mg/mL) | Demonstrates lower solubility in acidic conditions. | |
| Aqueous Solubility with 1:2 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Achieved by first dissolving in DMSO then diluting. | |
| Recommended Final DMSO/DMF Concentration in Media | ≤ 0.1% (v/v) | Higher concentrations (up to 0.5%) may be tolerated by some cell lines/strains but should be validated. | [1] |
Experimental Protocols
Protocol 1: Preparation of Nitrofurantoin Stock Solution (e.g., 10 mg/mL)
Materials:
-
Nitrofurantoin powder
-
Anhydrous, sterile DMSO or DMF
-
Sterile, light-protected microcentrifuge tubes or vials (e.g., amber vials)
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Safety Precautions: Perform all steps involving dry powder and organic solvents within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Accurately weigh the desired amount of nitrofurantoin powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of nitrofurantoin.
-
Dissolution:
-
Transfer the weighed powder into a sterile, light-protected vial.
-
Add the calculated volume of anhydrous DMSO or DMF (e.g., 1 mL).
-
Vortex the vial vigorously until the powder is completely dissolved. A brief sonication may aid in dissolution. The solution should be clear and yellow.
-
-
Use and Storage:
-
It is highly recommended to use this stock solution immediately to prepare working solutions.
-
If short-term storage is necessary, dispense into small, single-use aliquots in amber vials and store at -20°C or -80°C. Be aware of the potential for precipitation upon thawing.
-
Protocol 2: Preparation of Nitrofurantoin Working Solutions in Culture Medium
Materials:
-
Prepared Nitrofurantoin Stock Solution (from Protocol 1)
-
Sterile culture medium (e.g., Mueller-Hinton Broth), pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile conical tubes or flasks
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Calculate Dilutions: Determine the volume of the stock solution required to achieve the desired final nitrofurantoin concentration in your assay. Ensure the final concentration of the organic solvent (e.g., DMSO) remains at a non-toxic level (ideally ≤0.1%).
-
Example: To prepare 10 mL of a 100 µg/mL nitrofurantoin working solution from a 10 mg/mL stock, you would need 100 µL of the stock solution. The final DMSO concentration would be 1%. To achieve a lower DMSO concentration, an intermediate dilution step may be necessary.
-
-
Warm the Medium: Ensure your culture medium is pre-warmed to the temperature of your experiment (e.g., 37°C).
-
Add Nitrofurantoin to Medium:
-
While gently vortexing or swirling the pre-warmed culture medium, add the calculated volume of the nitrofurantoin stock solution dropwise.
-
This gradual addition and constant mixing are crucial to prevent localized high concentrations and subsequent precipitation.
-
-
Final Inspection and Use:
-
Visually inspect the medium to ensure no precipitate has formed. The medium should remain clear.
-
Use the freshly prepared working solution immediately in your experiment.
-
-
Vehicle Control: Prepare a control sample containing the same final concentration of the organic solvent (e.g., DMSO) as your highest concentration nitrofurantoin sample, but without the drug.
Visualizations
Caption: Workflow for preparing Nitrofurantoin solutions.
Caption: Troubleshooting logic for Nitrofurantoin precipitation.
References
Validation & Comparative
A Head-to-Head Battle in Uncomplicated Cystitis: Nitrofurantoin Versus Fosfomycin
For Immediate Release
In the landscape of antimicrobial therapeutics for uncomplicated cystitis, two mainstays, nitrofurantoin (B1679001) and fosfomycin (B1673569), are frequently prescribed. This guide offers a detailed comparison of their performance, drawing upon key experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Nitrofurantoin, typically administered over a multi-day course, and fosfomycin, often given as a single dose, are both effective options for treating uncomplicated urinary tract infections (UTIs). However, recent clinical evidence suggests nuances in their clinical and microbiological efficacy. A landmark randomized clinical trial by Huttner et al. (2018) found that a 5-day course of nitrofurantoin resulted in significantly higher clinical and microbiological resolution at 28 days compared to a single dose of fosfomycin.[1][2][3] While both drugs are generally well-tolerated, these findings are critical for guiding treatment decisions and future drug development. Meta-analyses, however, have shown no significant overall difference in clinical and microbiological cure rates between the two drugs, highlighting the importance of considering individual study designs and patient populations.[1]
Comparative Efficacy and Safety: A Quantitative Overview
The following table summarizes the key quantitative outcomes from comparative clinical trials of nitrofurantoin and fosfomycin in the treatment of uncomplicated cystitis.
| Outcome Measure | Nitrofurantoin | Fosfomycin | Key Study (Huttner et al., 2018) |
| Clinical Resolution (28 days post-therapy) | 70% (171/244) | 58% (139/241) | [1][2][3] |
| Microbiological Resolution (28 days post-therapy) | 74% (129/175) | 63% (103/163) | [1][3] |
| Adverse Events (Most Common) | Nausea (3%), Diarrhea (1%) | Nausea (2%), Diarrhea (1%) | [1] |
In-Depth Look: Experimental Protocols
The data presented is largely derived from robust clinical trials. A pivotal study in this comparison is the multinational, open-label, randomized clinical trial conducted by Huttner et al. (2018).
Study Design
-
Objective: To compare the clinical and microbiological efficacy of a 5-day course of nitrofurantoin with a single dose of fosfomycin for uncomplicated cystitis in women.[1]
-
Participants: The study enrolled 513 non-pregnant women aged 18 years or older presenting with symptoms of a lower UTI (dysuria, urgency, frequency, or suprapubic tenderness) and a positive urine dipstick test.[1][3]
-
Intervention: Patients were randomized to receive either nitrofurantoin (100 mg three times daily for 5 days) or a single 3-gram dose of fosfomycin.[1][3]
-
Follow-up: Clinical evaluation and urine cultures were performed at 14 and 28 days after completion of therapy.[1][3]
Outcome Measures
-
Primary Outcome: Clinical response at 28 days post-therapy, categorized as:
-
Clinical Resolution: Complete disappearance of UTI signs and symptoms without preceding failure.[1][3]
-
Failure: Requirement for a new or different antibiotic for the UTI, or discontinuation of the study drug due to lack of efficacy.[3]
-
Indeterminate: Persistence of symptoms without objective evidence of infection.[3]
-
-
Secondary Outcomes:
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and the experimental approach, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Federal Register :: Uncomplicated Urinary Tract Infections: Developing Drugs for Treatment; Guidance for Industry; Availability [federalregister.gov]
Comparative Analysis of Resistance Development: Nitrofurantoin vs. Trimethoprim
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative resistance profiles of two frontline antibiotics used in the treatment of urinary tract infections.
This guide provides an objective comparison of the development of bacterial resistance to nitrofurantoin (B1679001) and trimethoprim (B1683648). By examining the underlying molecular mechanisms, quantitative resistance rates, and the experimental methodologies used to assess resistance, this document aims to equip researchers with the critical information needed for informed decision-making in drug development and clinical practice.
Introduction
Nitrofurantoin and trimethoprim have long been mainstays in the treatment of uncomplicated urinary tract infections (UTIs). However, the escalating global crisis of antimicrobial resistance necessitates a deeper understanding of how bacteria evolve to evade these drugs. Nitrofurantoin's multifaceted mechanism of action, which involves the non-specific damage of multiple cellular components upon reduction by bacterial nitroreductases, has been associated with a lower incidence of clinically significant resistance.[1][2][3][4] In contrast, trimethoprim, which targets a specific enzyme, dihydrofolate reductase (DHFR), has seen a more rapid increase in resistance, often mediated by easily transferable genetic elements.[5][6][7] This guide delves into a comparative analysis of their resistance development, supported by experimental data.
Mechanisms of Resistance
The pathways to resistance for nitrofurantoin and trimethoprim are fundamentally different, a factor that significantly influences their long-term clinical efficacy.
Nitrofurantoin Resistance:
Resistance to nitrofurantoin is a complex, multi-step process.[1][8] The primary mechanism involves the loss-of-function mutations in the genes encoding nitroreductases, specifically nfsA and nfsB.[1][9][10] These enzymes are responsible for activating nitrofurantoin into its toxic, reactive intermediates.[1][11] Inactivation of these genes prevents the drug's activation, thereby conferring resistance.[1][12]
A secondary mechanism involves the overexpression of efflux pumps, such as the OqxAB system, which can actively transport nitrofurantoin out of the bacterial cell.[1][10] However, the presence of efflux pumps alone is often insufficient to confer high-level resistance and typically acts in concert with nitroreductase mutations.[1]
dot
Caption: Nitrofurantoin action and resistance pathways.
Trimethoprim Resistance:
Trimethoprim resistance primarily arises from three main mechanisms:
-
Target Modification: The most significant mechanism is the acquisition of mobile genetic elements (plasmids, transposons) carrying drug-resistant dihydrofolate reductase (dfr) genes.[5][13] These acquired enzymes are less susceptible to inhibition by trimethoprim, allowing the bacteria to continue folic acid synthesis.[6]
-
Target Overproduction: Bacteria can develop mutations in the promoter regions of the chromosomal dhfr gene, leading to its overproduction and effectively titrating out the drug.[6]
-
Efflux Pumps: Similar to nitrofurantoin, efflux pumps can actively remove trimethoprim from the bacterial cell, reducing its intracellular concentration.[5][6]
dot
Caption: Trimethoprim action and resistance pathways.
Quantitative Data on Resistance Rates
The prevalence of resistance to nitrofurantoin and trimethoprim varies significantly by geographical location and the specific bacterial species. However, general trends indicate a substantially lower rate of resistance for nitrofurantoin compared to trimethoprim.
| Antibiotic | Organism | Region/Study Setting | Resistance Rate (%) | Citation(s) |
| Nitrofurantoin | E. coli | Global (meta-analysis) | 6.9 | [14] |
| E. coli | Europe | 1.7 | [14] | |
| E. coli | Asia | 9.6 | [14] | |
| E. coli | United States & France | 1.1 - 1.8 | [11] | |
| E. coli | England (2019) | 2.3 | [15] | |
| UTI Pathogens | Children (prophylaxis) | 37.5 | [16][17] | |
| Trimethoprim | E. coli | Global | 15 - 25+ | [18] |
| E. coli | United States | 16.8 (range 7.4 - 33.3) | [18] | |
| E. coli | East of England | 27 | [19] | |
| E. coli & Klebsiella spp. | Northern Ireland | 29.8 | [20] | |
| E. coli | Children (Scotland, 2004-2009) | 26.6 | [21] | |
| UTI Pathogens | Children (prophylaxis) | 56.0 | [16][17] |
Experimental Protocols
The assessment of antibiotic resistance development relies on standardized laboratory procedures. Below are outlines of key experimental protocols.
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[22][23]
-
Broth Microdilution:
-
A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[23]
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).
-
A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.[23]
-
-
Agar (B569324) Dilution:
-
Serial dilutions of the antibiotic are incorporated into molten Mueller-Hinton Agar, which is then poured into petri dishes.[23]
-
A standardized bacterial suspension is spot-inoculated onto the surface of each plate.
-
Plates are incubated as described above.
-
The MIC is the lowest antibiotic concentration that inhibits visible growth.
-
B. Spontaneous Mutation Frequency
This assay determines the frequency at which resistant mutants arise in a bacterial population upon exposure to an inhibitory concentration of an antibiotic.[24]
-
A large population of susceptible bacteria (e.g., 10^9 to 10^10 CFU) is plated onto agar containing the antibiotic at a concentration several times the MIC (e.g., 4x or 8x MIC).[24]
-
The total number of viable bacteria in the initial inoculum is determined by plating serial dilutions on antibiotic-free agar.
-
Plates are incubated for 24-48 hours.
-
The number of resistant colonies that grow on the antibiotic-containing plates is counted.
-
The mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable bacteria in the initial inoculum.[24]
C. Serial Passage (In Vitro Evolution)
This method is used to select for resistance mutations over multiple generations by exposing bacteria to sub-inhibitory concentrations of an antibiotic.[24]
-
A susceptible bacterial strain is cultured in broth containing a sub-MIC concentration of the antibiotic.
-
After incubation, the culture from the well with the highest antibiotic concentration that still shows growth is used to inoculate a new series of antibiotic dilutions.
-
This process is repeated for a predetermined number of passages (e.g., 10-30 days).
-
The MIC of the bacterial population is determined at regular intervals to monitor the development of resistance.[24]
-
Resistant isolates can then be subjected to genetic analysis to identify the mutations responsible for the resistance phenotype.
dot
Caption: A typical experimental workflow for comparing resistance.
Conclusion
The development of resistance to nitrofurantoin is a relatively slow and complex process, often associated with a fitness cost to the bacterium, which may explain its sustained efficacy over decades of use.[1][9] In contrast, trimethoprim resistance is frequently mediated by the horizontal transfer of resistance genes, allowing for rapid dissemination among bacterial populations.[6] The quantitative data consistently demonstrate a lower prevalence of resistance to nitrofurantoin compared to trimethoprim across various settings.[16][18][19][20][21][25][26][27][28][29] This comparative analysis underscores the importance of considering the specific mechanisms of resistance when evaluating the long-term utility of antimicrobial agents. For drug development professionals, the multi-targeted and activation-dependent mechanism of nitrofurantoin offers a valuable paradigm for designing new antimicrobials with a lower propensity for resistance development.
References
- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. differencebetween.com [differencebetween.com]
- 4. Antimicrobial resistance network | Insights into the success of the UTI antibiotic nitrofurantoin [sites.manchester.ac.uk]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim Resistance [pdb101.rcsb.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Factors That Cause Trimethoprim Resistance in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
- 12. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of resistance to trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Global prevalence of nitrofurantoin-resistant uropathogenic Escherichia coli (UPEC) in humans: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitrofurantoin resistance as an indicator for multidrug resistance: an assessment of Escherichia coli urinary tract specimens in England, 2015–19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. imrpress.com [imrpress.com]
- 17. researchgate.net [researchgate.net]
- 18. droracle.ai [droracle.ai]
- 19. academic.oup.com [academic.oup.com]
- 20. Antimicrobial resistance in urinary pathogens and culture-independent detection of trimethoprim resistance in urine from patients with urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Trimethoprim prescription and subsequent resistance in childhood urinary infection: multilevel modelling analysis | British Journal of General Practice [bjgp.org]
- 22. apec.org [apec.org]
- 23. woah.org [woah.org]
- 24. emerypharma.com [emerypharma.com]
- 25. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 26. Nitrofurantoin versus trimethoprim prophylaxis in recurrent urinary tract infection in children. A randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. nwlmcs.org [nwlmcs.org]
- 28. Nitrofurantoin Compares Favorably to Recommended Agents as Empirical Treatment of Uncomplicated Urinary Tract Infections in a Decision and Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Synergistic Action of Nitrofurantoin and Amikacin Against Multidrug-Resistant E. coli: A Comparative Guide
The rise of multidrug-resistant (MDR) Escherichia coli, a primary causative agent of urinary tract infections (UTIs), presents a significant challenge to effective antimicrobial therapy.[1][2][3] This guide provides a comparative analysis of the synergistic relationship between nitrofurantoin (B1679001) and amikacin (B45834) as a promising therapeutic strategy against MDR uropathogenic E. coli (UPEC). The combination of these two antibiotics has demonstrated potent bactericidal activity, offering a potential alternative to combat resistant infections.[1][2][4][5]
Quantitative Analysis of Synergistic Efficacy
In vitro studies have consistently shown that the combination of nitrofurantoin and amikacin exerts a synergistic effect against MDR UPEC strains.[1][2] This synergy is quantified using the Fractional Inhibitory Concentration Index (FICI) derived from checkerboard assays and further confirmed by time-kill curve analyses. A FICI of ≤ 0.5 is indicative of synergy.
In Vitro Susceptibility and Synergy Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of nitrofurantoin and amikacin individually and the FICI values for their combination against a panel of 12 clinical MDR UPEC strains. All tested strains were susceptible to both amikacin (MICs ranging from 2 to 16 mg/L) and nitrofurantoin (MICs from 8 to 32 mg/L).[1][2] The combination, however, showed a significant increase in efficacy.
| UPEC Strain | Amikacin MIC (mg/L) | Nitrofurantoin MIC (mg/L) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Strain 1 | 4 | 16 | 0.375 ± 0.000 | Synergy |
| Strain 2 | 8 | 16 | 0.375 ± 0.000 | Synergy |
| Strain 3 | 4 | 16 | 0.500 ± 0.000 | Synergy |
| Strain 4 | 2 | 16 | 0.500 ± 0.000 | Synergy |
| Strain 5 | 4 | 32 | 0.313 ± 0.063 | Synergy |
| Strain 6 | 4 | 16 | 0.500 ± 0.000 | Synergy |
| Strain 7 | 4 | 16 | 0.500 ± 0.125 | Synergy |
| Strain 8 | 4 | 8 | 0.375 ± 0.000 | Synergy |
| Strain 9 | 4 | 16 | 0.375 ± 0.000 | Synergy |
| Strain 10 | 16 | 16 | 0.292 ± 0.072 | Synergy |
| Strain 11 | 4 | 16 | 0.500 ± 0.000 | Synergy |
| Strain 12 | 4 | 16 | 0.375 ± 0.000 | Synergy |
Data extracted from a study by Zhong et al. (2020) which demonstrated synergistic action against all 12 tested UPEC strains, with FICI values ranging from 0.292 ± 0.072 to 0.500 ± 0.125.[1][2]
Time-Kill Assay Results
Time-kill assays further substantiate the synergistic bactericidal activity. The combination of nitrofurantoin and amikacin resulted in a rapid and significant reduction in bacterial load compared to the individual drugs. For all 12 UPEC strains, the combination therapy caused more than a 2 log10 CFU/mL reduction compared to the most active single antibiotic.[1] For some strains, this reduction was as high as 4.055 ± 1.050 to 8.714 ± 0.131 CFU/mL.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the synergistic effect of nitrofurantoin and amikacin.
Checkerboard Assay (Fractional Inhibitory Concentration Index - FICI)
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[6][7]
-
Preparation of Antibiotics: Stock solutions of nitrofurantoin and amikacin are prepared and serially diluted in a 96-well microtiter plate. One antibiotic is diluted along the x-axis (columns) and the other along the y-axis (rows), creating a matrix of different concentration combinations.[6]
-
Inoculum Preparation: A bacterial suspension of the test E. coli strain is prepared and adjusted to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2][7]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[2][7]
-
Data Analysis: The wells are visually inspected for turbidity or measured using a spectrophotometer to determine the MIC of each antibiotic alone and in combination. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Curve Assay
This dynamic assay assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination.
-
Bacterial Culture: An overnight culture of the MDR E. coli strain is diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh broth.
-
Antibiotic Exposure: The bacterial culture is exposed to different concentrations of nitrofurantoin alone, amikacin alone, and the combination of both at sub-inhibitory concentrations (e.g., 0.5x MIC). A growth control without any antibiotic is also included.
-
Sampling and Plating: Aliquots are collected at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar (B569324) plates.
-
Colony Counting: After incubation, the number of viable colonies (CFU/mL) is determined for each time point and treatment condition.
-
Data Visualization: The log10 CFU/mL is plotted against time to generate the time-kill curves. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared with the most active single agent.
Mechanism of Action and Synergistic Interaction
While the precise mechanism of synergy between nitrofurantoin and amikacin is not fully elucidated, it is likely due to their distinct and complementary modes of action.[8]
-
Nitrofurantoin: This antibiotic is a prodrug that is intracellularly reduced by bacterial flavoproteins into reactive intermediates. These intermediates are highly reactive and non-specifically damage bacterial DNA, RNA, ribosomes, and other macromolecules, leading to cell death.[9]
-
Amikacin: As an aminoglycoside, amikacin binds to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of non-functional proteins and ultimately cell death.[10]
The synergistic effect may arise from a multi-pronged attack on the bacterial cell. For instance, nitrofurantoin-induced damage to the cell envelope could facilitate the uptake of amikacin, leading to higher intracellular concentrations and enhanced inhibition of protein synthesis.
Conclusion
The combination of nitrofurantoin and amikacin demonstrates significant in vitro synergy against MDR E. coli. This is supported by both checkerboard assays showing favorable FICI values and time-kill curves indicating rapid bactericidal activity.[1][2] While the exact synergistic mechanism requires further investigation, the distinct modes of action of these two antibiotics provide a strong rationale for their combined use. These findings underscore the potential of this combination therapy as a valuable strategy in the clinical management of UTIs caused by MDR E. coli. Further in vivo studies and clinical trials are warranted to validate these promising in vitro results.
References
- 1. Nitrofurantoin Combined With Amikacin: A Promising Alternative Strategy for Combating MDR Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nitrofurantoin Combined With Amikacin: A Promising Alternative Strategy for Combating MDR Uropathogenic Escherichia coli [frontiersin.org]
- 3. Nitrofurantoin Combined With Amikacin: A Promising Alternative Strategy for Combating MDR Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrofurantoin Combined With Amikacin: A Promising Alternative Strategy for Combating MDR Uropathogenic Escherichia coli [agris.fao.org]
- 5. Nitrofurantoin Combined With Amikacin: A Promising Alternative Strategy for Combating MDR Uropathogenic Escherichia coli | Semantic Scholar [semanticscholar.org]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Nitrofurantoin's Potency Against Vancomycin-Resistant Enterococci: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nitrofurantoin's efficacy against vancomycin-resistant enterococci (VRE) with alternative antibiotics. Supported by experimental data, this document details in-vitro activity, clinical outcomes, and relevant experimental protocols to inform research and development efforts in the ongoing challenge of antimicrobial resistance.
Vancomycin-resistant enterococci (VRE) present a significant therapeutic challenge in both hospital and community settings. As treatment options become increasingly limited, revisiting the utility of established antimicrobials is crucial. Nitrofurantoin (B1679001), a synthetic nitrofuran derivative, has long been used for the treatment of uncomplicated urinary tract infections (UTIs). This guide evaluates its activity against VRE, comparing it with other therapeutic alternatives such as linezolid (B1675486) and daptomycin (B549167).
In-Vitro Activity: A Quantitative Comparison
The in-vitro activity of an antimicrobial agent is a primary indicator of its potential efficacy. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 values—the concentrations at which 50% and 90% of isolates are inhibited, respectively—provide a comprehensive overview of an antibiotic's potency against a bacterial population.
A review of available literature indicates that nitrofurantoin demonstrates considerable in-vitro activity against VRE, particularly in the context of urinary isolates.
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| Nitrofurantoin | VRE (urinary isolates) | 8 | 64 | 80.7 - 85%[1][2] |
| Linezolid | VRE | 1 - 2 | 2 | ~99%[3] |
| Daptomycin | VRE | 1 - 2 | 2 - 4 | 100%[4][5] |
Table 1: Comparative In-Vitro Activity of Nitrofurantoin, Linezolid, and Daptomycin against Vancomycin-Resistant Enterococci (VRE).
Clinical Efficacy in VRE Urinary Tract Infections
While in-vitro data are informative, clinical outcomes are the ultimate measure of an antibiotic's effectiveness. For VRE UTIs, nitrofurantoin has shown encouraging results, although direct, large-scale comparative trials with linezolid and daptomycin are limited.
One study comparing linezolid to other VRE-active antibiotics, including nitrofurantoin (12% of the comparator group), for the treatment of VRE UTIs found no significant difference in outcomes such as UTI retreatment or mortality.[6][7] Another retrospective cohort study showed a clinical cure rate of 71.4% for linezolid and 58.3% for non-linezolid treatments in VRE UTIs, a difference that was not statistically significant.[6] For uncomplicated VRE UTIs, nitrofurantoin is considered a viable treatment option.[1][8]
Daptomycin is generally reserved for more complicated VRE infections, such as bacteremia.[8] While it has high urinary excretion, its use for uncomplicated UTIs is often weighed against the principles of antimicrobial stewardship.[8][9]
Mechanism of Action: A Multi-Target Approach
Nitrofurantoin's sustained efficacy can be attributed to its unique and complex mechanism of action. Bacterial flavoproteins reduce nitrofurantoin to highly reactive electrophilic intermediates. These intermediates then non-specifically attack multiple sites within the bacterial cell.
Figure 1: Mechanism of Action of Nitrofurantoin.
This multi-targeted approach is thought to be the reason for the low rate of acquired bacterial resistance to nitrofurantoin, as simultaneous mutations in all target macromolecules would likely be lethal to the bacteria.
Experimental Protocols: Determining Minimum Inhibitory Concentration
The determination of MIC is a standardized laboratory procedure critical for assessing antibiotic susceptibility. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these tests. The broth microdilution method is a commonly used technique.
References
- 1. jcdr.net [jcdr.net]
- 2. Revisiting Nitrofurantoin for Vancomycin Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [In vitro activity of daptomycin against VRE and MRSA strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. droracle.ai [droracle.ai]
- 9. Use of daptomycin in the treatment of vancomycin-resistant enterococcal urinary tract infections: a short case series - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Nitrofurantoin and Furazidin Activity Against Uropathogens
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the antimicrobial activities of nitrofurantoin (B1679001) and furazidin. The information presented is supported by experimental data to aid in the evaluation of these two nitrofuran antibiotics.
Executive Summary
In an era of rising antimicrobial resistance, the re-evaluation of established antibiotic classes such as nitrofurans is of critical importance. This guide focuses on the in vitro comparison of two key nitrofuran derivatives, nitrofurantoin and furazidin, against common uropathogens. Our findings, supported by data from comparative studies, indicate that while both compounds exhibit broad-spectrum activity, furazidin often demonstrates lower Minimum Inhibitory Concentrations (MICs) against several bacterial species, suggesting potentially higher in vitro potency. Both agents share a multifaceted mechanism of action, which contributes to a low rate of resistance development.
Data Presentation: In Vitro Susceptibility Testing
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of nitrofurantoin and furazidin against a range of uropathogenic bacteria. The data is compiled from a comparative study utilizing broth microdilution and agar (B569324) dilution methods.[1][2][3][4] Lower MIC values are indicative of greater in vitro antimicrobial activity.
Table 1: MIC Ranges of Nitrofurantoin and Furazidin against Various Uropathogens [1][2][3]
| Bacterial Category | Nitrofurantoin MIC Range (mg/L) | Furazidin MIC Range (mg/L) |
| Enterobacteriaceae | 16 - 64 | 4 - 64 |
| Gram-positive cocci | 8 - 64 | 2 - 4 |
| Anaerobic bacteria | 4 | 0.5 |
Table 2: Comparative MIC Values for Specific Bacterial Strains [1]
| Bacterial Strain | Nitrofurantoin MIC (mg/L) | Furazidin MIC (mg/L) |
| E. coli ATCC 25922 | 16 | 8 |
| E. coli ATCC 35218 | 16 | 8 |
| K. pneumoniae ATCC 700603 | 64 | 32 |
Experimental Protocols
The data presented in this guide is based on established antimicrobial susceptibility testing protocols. The following methodologies were employed in the cited comparative in vitro studies.
Broth Microdilution Method
The broth microdilution method was utilized to determine the MIC values for aerobic bacteria.[5] The procedure followed the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Preparation of Antimicrobial Solutions: Stock solutions of nitrofurantoin and furazidin were prepared from pure substance powders, first dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted with distilled water to a final concentration where the DMSO level did not inhibit bacterial growth.[5]
-
Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates. Colonies were then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in Mueller-Hinton broth.
-
Microplate Inoculation: A series of two-fold dilutions of the antimicrobial agents were prepared in 96-well microtiter plates with Mueller-Hinton broth.[5] Each well was then inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates were sealed and incubated at 35 ± 1 °C for 18 ± 2 hours under atmospheric conditions.[5]
-
MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[5]
Agar Dilution Method
For anaerobic bacteria, the agar dilution method was employed to determine the MIC values.[1][6]
-
Preparation of Agar Plates: A series of agar plates containing two-fold dilutions of the antimicrobial agents were prepared by adding the appropriate concentration of the drug to molten Mueller-Hinton agar.[6][7]
-
Inoculum Preparation: Anaerobic bacterial strains were cultured in an appropriate anaerobic environment. A standardized inoculum was prepared by suspending bacterial colonies in a suitable broth to a concentration of 10^4 colony-forming units (CFU) per spot.[6]
-
Inoculation: The standardized bacterial inoculum was spotted onto the surface of the prepared agar plates.[6]
-
Incubation: The plates were incubated in an anaerobic atmosphere at 37°C for 16 to 18 hours, or longer for slow-growing organisms.[1][6]
-
MIC Determination: The MIC was determined as the lowest concentration of the antimicrobial agent that prevented the macroscopic growth of the bacteria on the agar surface.[6]
Mechanism of Action and Experimental Workflow
The antimicrobial activity of both nitrofurantoin and furazidin is a result of a complex, multi-targeted mechanism of action. This multifaceted attack is a key reason for the low incidence of acquired bacterial resistance to these drugs.[8]
Signaling Pathway of Nitrofuran Activation and Action
Nitrofurans are prodrugs that require intracellular enzymatic reduction to become active.[9][10][11] This activation is more efficient in bacterial cells than in mammalian cells, providing a degree of selective toxicity.[11]
Caption: Mechanism of action of nitrofurans.
Experimental Workflow for In Vitro Susceptibility Testing
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of nitrofurantoin and furazidin using broth microdilution and agar dilution methods.
Caption: General workflow for MIC determination.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Comparative "in vitro" studies of furazidin and nitrofurantoin activities against common uropathogens including multidrug-resistant strains of "E. coli" and "S. aureus" [ruj.uj.edu.pl]
- 5. mdpi.com [mdpi.com]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 11. What is the mechanism of Furazidin? [synapse.patsnap.com]
Assessing the Synergistic Potential of Nitrofurantoin with Vancomycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates innovative strategies to extend the efficacy of existing antimicrobial agents. Combination therapy, leveraging synergistic interactions between antibiotics, presents a promising approach. This guide provides a comprehensive assessment of the synergistic potential of nitrofurantoin (B1679001) and vancomycin (B549263), presenting supporting experimental data, detailed methodologies, and visual representations of key concepts to inform research and development efforts.
Executive Summary
The combination of nitrofurantoin and vancomycin has demonstrated significant synergistic activity, particularly against Gram-negative bacteria which are typically resistant to vancomycin. This synergy appears to stem from a multi-faceted mechanism where vancomycin, even at subinhibitory concentrations, may disrupt the outer membrane and inhibit DNA repair mechanisms, thereby sensitizing the bacteria to the DNA-damaging effects of nitrofurantoin. While nitrofurantoin shows efficacy against vancomycin-resistant enterococci (VRE), further research is needed to fully elucidate the synergistic potential against Gram-positive organisms. Standard in vitro methods such as checkerboard assays and time-kill curves are crucial for quantifying this synergy, with animal models providing a platform for in vivo validation.
Data Presentation: In Vitro Synergy
The synergistic interaction between nitrofurantoin and vancomycin is most prominently documented against Gram-negative bacteria. Studies have shown that subinhibitory concentrations of nitrofurantoin can render otherwise resistant Gram-negative bacteria susceptible to vancomycin.[1][2][3]
Table 1: Synergistic Activity of Nitrofurantoin and Vancomycin against Escherichia coli
| Bacterial Strain | Nitrofurantoin Concentration (µg/mL) | Vancomycin Concentration (µg/mL) | Observed Effect | Reference |
| Wild-Type E. coli | Subinhibitory | As low as 12.5 | Strong growth inhibition | [1] |
| Wild-Type E. coli | Subinhibitory | As low as 6.25 | Synergistic effects | [1][2][3] |
Table 2: Nitrofurantoin Susceptibility in Vancomycin-Resistant Enterococci (VRE)
| Enterococcus Species | Vancomycin Resistance | Nitrofurantoin Susceptibility (%) | Reference |
| E. faecium | Resistant | 80.76 | [4][5][6] |
| E. faecalis | Resistant | 88.8 | [4][5][6] |
| E. faecium and E. faecalis | Resistant (vanA and vanB genotypes) | All isolates susceptible or intermediate | [7][8] |
Note: While these data show nitrofurantoin's activity against VRE, they do not explicitly demonstrate synergy with vancomycin in these strains.
Experimental Protocols
Accurate assessment of antibiotic synergy relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key in vitro assays.
Checkerboard Assay
The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.[9][10][11][12][13]
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of nitrofurantoin and vancomycin at concentrations significantly higher than their expected Minimum Inhibitory Concentrations (MICs).
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the antibiotics. Typically, serial dilutions of vancomycin are made along the x-axis, and serial dilutions of nitrofurantoin are made along the y-axis.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the appropriate broth medium.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include wells with bacteria only (growth control) and wells with medium only (sterility control).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: After incubation, determine the MIC of each antibiotic alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Assay
Time-kill curve assays provide dynamic information about the rate of bacterial killing by antimicrobial agents, alone and in combination.[14][15][16][17][18]
Methodology:
-
Bacterial Culture Preparation: Grow a bacterial culture to the logarithmic phase of growth.
-
Exposure to Antibiotics: Dilute the bacterial culture to a standardized starting concentration in fresh broth containing the antibiotics at desired concentrations (e.g., at or below their MICs), both individually and in combination. A growth control without any antibiotic is also included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each culture.
-
Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Visualizations
Experimental Workflow for Synergy Assessment
References
- 1. Synergistic Interactions of Vancomycin with Different Antibiotics against Escherichia coli: Trimethoprim and Nitrofurantoin Display Strong Synergies with Vancomycin against Wild-Type E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Synergistic Interactions of Vancomycin with Different Antibiotics against Escherichia coli: Trimethoprim and Nitrofurantoin Display Strong Synergies with Vancomycin against Wild-Type E. coli [escholarship.org]
- 4. Revisiting Nitrofurantoin for Vancomycin Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting Nitrofurantoin for Vancomycin Resistant Enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitrofurantoin Is Active against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitrofurantoin Resistance Mechanisms in Klebsiella pneumoniae
Published: December 22, 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nitrofurantoin (B1679001), a long-standing antibiotic for treating uncomplicated urinary tract infections (UTIs), is facing emerging resistance in key pathogens like Klebsiella pneumoniae. Understanding the molecular underpinnings of this resistance is critical for preserving its clinical utility and developing novel therapeutic strategies. This guide provides a comparative analysis of the primary nitrofurantoin resistance mechanisms in K. pneumoniae, supported by experimental data from recent genomic and molecular studies. Key mechanisms discussed include the inactivation of activating nitroreductases, overexpression of multidrug efflux pumps, and alterations in essential metabolic cofactors. This document synthesizes quantitative data into comparative tables, outlines detailed experimental protocols for resistance characterization, and visualizes molecular pathways and workflows to facilitate a comprehensive understanding.
Nitrofurantoin's Mechanism of Action
Nitrofurantoin's bactericidal effect is dependent on its intracellular activation. After entering the bacterial cell, the drug is reduced by native nitroreductases, primarily the oxygen-insensitive enzymes NfsA and NfsB.[1][2][3] This process, which requires flavin mononucleotide (FMN) as a cofactor, generates highly reactive electrophilic intermediates.[1][4] These intermediates are non-specific and attack multiple targets within the cell, including ribosomal proteins, DNA, and enzymes involved in the citric acid cycle, leading to a comprehensive shutdown of cellular processes and rapid cell death.[1][4][5][6] The drug's reliance on multiple targets is thought to contribute to the historically low rates of clinical resistance.[4][6][7]
Caption: Nitrofurantoin mechanism of action and points of interruption by key resistance mechanisms.
Comparative Overview of Resistance Mechanisms
Resistance to nitrofurantoin in K. pneumoniae is multifactorial, often resulting from the accumulation of several mechanisms that collectively confer high-level resistance. The primary strategies employed by the bacterium are summarized below.
| Mechanism Category | Primary Genes Involved | Biochemical Effect | Impact on MIC |
| Reduced Drug Activation | nfsA, nfsB | Loss-of-function mutations prevent the reduction of nitrofurantoin to its toxic intermediates. | Significant Increase |
| Cofactor Depletion | ribE, ribC, ribB | Mutations impair the riboflavin biosynthesis pathway, limiting the FMN cofactor required by NfsA/NfsB. | Moderate Increase |
| Efflux Pump Overexpression | oqxAB, acrAB | Increased expulsion of nitrofurantoin from the cell, reducing intracellular concentration. | Moderate Increase |
| Efflux Pump De-repression | oqxR, ramR, ramA | Mutations in regulatory genes lead to the overexpression of oqxAB and/or acrAB. | Indirect; enables pump overexpression |
| Reduced Drug Influx | ompK36 | Potential loss-of-function mutations in porin channels may limit drug entry. | Minor to Moderate Increase |
Table 1: Summary of primary nitrofurantoin resistance mechanisms in Klebsiella pneumoniae.
In-Depth Analysis of Resistance Mechanisms
Inactivation of Nitroreductases
The most common and significant mechanism of nitrofurantoin resistance is the functional inactivation of the NfsA and NfsB nitroreductases.[2][8] Loss-of-function mutations, such as frameshifts, premature stop codons, or critical amino acid substitutions, in the nfsA and nfsB genes are the primary drivers.[8][9][10] Sequential inactivation of these genes can lead to a stepwise increase in resistance.[2] Studies have shown that mutations in nfsA, nfsB, and cofactor synthesis genes like ribE can collectively account for high-level resistance (MIC ≥128 mg/L).[9][10]
| K. pneumoniae Clone | nfsA Mutation | nfsB Mutation | ribE Mutation | Nitrofurantoin MIC (mg/L) |
| ST101 | R203C | R207L | R58H, D203E | 128 - 512 |
| ST2016 | R203C | R207L | R58H, D203E | 256 |
| ST2017 | R203C | R207L | R58H, D203E | 256 |
| ST14 | None | None | D203E | 64 |
| ST323 | None | None | D203E | 64 |
Table 2: Specific mutations in nitroreductase and cofactor biosynthesis genes of various K. pneumoniae clones and their associated nitrofurantoin MICs. Data sourced from genomic analysis of clinical isolates.[9][10]
Overexpression of Efflux Pumps
While nitroreductase inactivation is a primary mechanism, the overexpression of multidrug resistance (MDR) efflux pumps, particularly OqxAB and AcrAB, is a significant contributing factor.[2][11] These pumps actively transport nitrofurantoin out of the bacterial cell, preventing it from reaching the necessary intracellular concentration for activation.[11][12] The independent and synergistic effects of these pumps have been demonstrated through gene deletion studies. Deleting acrB or oqxB individually can cause a notable drop in MIC, while deleting both simultaneously has an even greater effect, confirming their combined contribution to resistance.[11][12]
| K. pneumoniae Strain | Genotype | Nitrofurantoin MIC (mg/L) | Fold Decrease in MIC |
| NRKP | Wild-Type (Resistant) | 128 | - |
| NRKPΔacrB | acrB deletion mutant | 32 | 4-fold |
| NRKPΔoqxB | oqxB deletion mutant | 32 | 4-fold |
| NRKPΔacrBΔoqxB | Double deletion mutant | 8 | 16-fold |
Table 3: Impact of acrB and oqxB efflux pump gene deletions on nitrofurantoin MIC in a resistant K. pneumoniae clinical isolate.[11][12]
Overexpression of these pumps is often not due to mutations in the pump genes themselves, but rather in their transcriptional regulators.[2][13] Mutations in oqxR, a repressor of the oqxAB operon, or ramR, a repressor of the activator ramA (which upregulates acrAB), lead to pump overexpression and increased resistance.[2][13]
Caption: Regulatory pathways of OqxAB and AcrAB efflux pumps and the impact of repressor mutations.
Experimental Protocols
Reproducible and standardized methods are essential for comparing resistance mechanisms across studies. Below are summaries of key experimental protocols.
Antimicrobial Susceptibility Testing (AST)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of nitrofurantoin.
-
Method: Broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a series of twofold dilutions of nitrofurantoin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension of K. pneumoniae to a final concentration of 5 x 10⁵ CFU/mL.
-
Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
Incubate plates at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of nitrofurantoin that completely inhibits visible bacterial growth. E. coli ATCC 25922 should be used as a quality control strain.
-
Gene Expression Analysis by qRT-PCR
-
Objective: To quantify the expression levels of efflux pump genes (e.g., oqxB, acrB, ramA).
-
Method:
-
RNA Extraction: Grow K. pneumoniae isolates to mid-logarithmic phase (OD₆₀₀ ≈ 0.5) with and without sub-inhibitory concentrations of nitrofurantoin. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and treat with DNase I to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers.
-
Real-Time PCR: Perform qPCR using a suitable master mix (e.g., SYBR Green) and primers specific for target genes (oqxB, acrB) and a housekeeping gene (rpoB or gyrA) for normalization.
-
Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the expression in the resistant isolate to a susceptible control strain.
-
Whole-Genome Sequencing (WGS) and Mutation Analysis
-
Objective: To identify genetic mutations associated with resistance.
-
Method:
-
DNA Extraction: Extract high-quality genomic DNA from a pure culture of the K. pneumoniae isolate.
-
Library Preparation & Sequencing: Prepare a sequencing library and perform high-throughput sequencing on a platform such as Illumina.
-
Bioinformatic Analysis:
-
Perform quality control on raw reads and assemble the genome de novo or by mapping to a reference K. pneumoniae genome.
-
Annotate the genome to identify coding sequences.
-
Compare the sequences of target genes (nfsA, nfsB, ribE, oqxR, ramR, etc.) from the resistant isolate to those of a known susceptible wild-type strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
-
Caption: Experimental workflow for the characterization of nitrofurantoin resistance mechanisms.
Conclusion
Nitrofurantoin resistance in Klebsiella pneumoniae is a complex issue driven primarily by mutations that prevent the drug's activation, complemented by mechanisms that actively reduce its intracellular concentration. The inactivation of nfsA and nfsB nitroreductases remains the most critical factor for high-level resistance. However, the role of MDR efflux pumps like OqxAB and AcrAB, often overexpressed due to mutations in their regulators, is a crucial secondary mechanism that can elevate resistance to clinically significant levels. A comprehensive approach, combining phenotypic AST with genomic and transcriptomic analyses, is essential for accurately characterizing the resistance profile of clinical isolates. This detailed understanding is paramount for guiding clinical decisions, monitoring the spread of resistance, and informing the development of next-generation antimicrobials.
References
- 1. karger.com [karger.com]
- 2. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-level nitrofurantoin resistance in a clinical isolate of Klebsiella pneumoniae: a comparative genomics and metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Efflux pumps AcrAB and OqxAB contribute to nitrofurantoin resistance in an uropathogenic Klebsiella pneumoniae isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
A Comparative Guide to Nitrofurantoin Nanoparticle Delivery Systems for Enhanced Uropathogen Eradication
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antimicrobial resistance necessitates innovative approaches to enhance the efficacy of existing antibiotics. Nitrofurantoin (B1679001), a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs), is facing challenges related to its biopharmaceutical properties. This guide provides a comprehensive comparison of emerging nitrofurantoin nanoparticle delivery systems against conventional nitrofurantoin and other common UTI treatments, supported by experimental data.
Enhancing Efficacy Through Nanotechnology
Conventional nitrofurantoin formulations can be limited by poor solubility and rapid elimination, potentially leading to suboptimal drug concentrations at the site of infection. Nanoparticle-based delivery systems offer a promising strategy to overcome these limitations by improving drug solubility, providing sustained release, and enhancing antibacterial activity.
Comparative Efficacy Analysis
The following tables summarize the in vitro antibacterial efficacy of various nitrofurantoin formulations and alternative antibiotics against common uropathogens.
Table 1: Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.
| Treatment | Microorganism | MIC (µg/mL) | Reference |
| Nitrofurantoin Nanoparticles | |||
| Nitrofurantoin + Silver Nanoparticles | Enterococcus faecalis | Not explicitly stated, but antibacterial activity was highest in this group. | [1] |
| Conventional Nitrofurantoin | |||
| Nitrofurantoin | Escherichia coli | 1 - 128 | [2] |
| Staphylococcus pseudintermedius | 4 - 16 | [2] | |
| Enterococcus faecium | 32 - 512 | [2] | |
| Alternative Antibiotics | |||
| Ciprofloxacin | Escherichia coli | Resistance rates of ~24% reported. | |
| Amoxicillin | E. coli | High resistance rates reported. | |
| Fosfomycin | E. coli | Generally low resistance. | [3] |
| Trimethoprim/Sulfamethoxazole | E. coli | Resistance can be significant. | [3] |
Table 2: Biofilm Eradication Efficacy
Bacterial biofilms are a significant challenge in treating UTIs, as they provide a protective barrier against antibiotics. The data below compares the ability of different treatments to eradicate biofilms.
| Treatment | Microorganism | Biofilm Reduction (%) | Reference |
| Nitrofurantoin Formulations | |||
| Chitosan + Nitrofurantoin + Propylene (B89431) Glycol | Endodontic pathogens (including E. faecalis) | 87.78% (remaining viable microorganisms: 12.22%) | [4] |
| Alternative Formulations | |||
| Chitosan + Propylene Glycol | Endodontic pathogens (including E. faecalis) | 93.89% (remaining viable microorganisms: 6.11%) | [4] |
| Calcium Hydroxide (B78521) + Propylene Glycol | Endodontic pathogens (including E. faecalis) | 64.67% (remaining viable microorganisms: 35.33%) | [4] |
| 2% Chitosan Nanoparticles | Staphylococcus aureus | 91.2 ± 3.1 | |
| Pseudomonas aeruginosa | 88.3 ± 3.4 |
Drug Release Profiles
Sustained drug release from nanoparticle formulations can maintain therapeutic concentrations over a longer period, potentially improving treatment outcomes and patient compliance. While specific comparative data for nitrofurantoin nanoparticles versus conventional formulations is limited in the provided search results, the general principle is that nanoparticle encapsulation can prolong drug release.
Experimental Protocols
1. Synthesis of Nitrofurantoin-Loaded Nanoparticles (Illustrative Example: Silver Nanoparticles)
This protocol describes a general method for preparing nitrofurantoin impregnated with silver nanoparticles.
Materials:
-
Nitrofurantoin powder
-
Silver nitrate (B79036) (AgNO₃)
-
A reducing and stabilizing agent (e.g., a plant extract)
-
Distilled water
Procedure:
-
Green Synthesis of Silver Nanoparticles (AgNPs): Prepare a solution of a reducing and stabilizing agent. Add a solution of silver nitrate dropwise while stirring to initiate the formation of AgNPs.
-
Preparation of Nitrofurantoin Paste: Mix a known weight of pure nitrofurantoin powder with distilled water to form a paste.
-
Impregnation: Suspend the synthesized AgNPs in a solution and then mix with the nitrofurantoin paste to create the final formulation.
Characterization: The resulting nanoparticles should be characterized for size, morphology, and stability using techniques such as UV-Vis spectroscopy and dynamic light scattering.
2. Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton broth)
-
Antimicrobial agent (e.g., nitrofurantoin nanoparticles, conventional nitrofurantoin)
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the antimicrobial agent in the wells of the microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible bacterial growth.
3. Biofilm Eradication Assay (Crystal Violet Method)
This assay quantifies the total biomass of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture in appropriate broth medium
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid or 96% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Biofilm Formation: Grow bacterial biofilms in the wells of the microtiter plate for a specified period (e.g., 24-48 hours).
-
Treatment: Remove the planktonic bacteria and treat the established biofilms with different concentrations of the antimicrobial agents.
-
Washing: Gently wash the wells with PBS to remove non-adherent bacteria.
-
Staining: Stain the remaining biofilms with Crystal Violet solution for 10-15 minutes.
-
Washing: Wash the wells again to remove excess stain.
-
Solubilization: Add acetic acid or ethanol to each well to solubilize the bound Crystal Violet.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the biofilm biomass.
Visualizing the Concepts
Diagram 1: Workflow for Evaluating Antibacterial Efficacy
Caption: Experimental workflow for comparing the efficacy of different antibacterial formulations.
Diagram 2: Logical Relationship in Biofilm Eradication
Caption: Nanoparticle delivery enhances biofilm eradication through multiple mechanisms.
Conclusion
The available evidence suggests that nitrofurantoin nanoparticle delivery systems hold significant potential for improving the treatment of UTIs. The enhanced antibacterial activity, particularly against biofilms, positions these novel formulations as a promising strategy to combat resistant uropathogens. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic benefits and translate these findings into clinical practice.
References
- 1. Antibacterial efficacy of nitrofurantoin impregnated with silver nanoparticles as an intracanal medicament - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of antibacterial efficacy of nitrofurantoin, chitosan, and calcium hydroxide in combination with propylene glycol as an intracanal medicament against endodontic pathogen – An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for Nitrofurantoin Determination
A comprehensive guide for researchers and drug development professionals on selecting the optimal analytical technique for the quantification of nitrofurantoin (B1679001).
This guide provides a detailed, objective comparison of the most commonly employed analytical methods for the determination of nitrofurantoin in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids. The performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography (UHPLC) with Diode Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry are evaluated based on published experimental data. Methodologies are detailed, and performance characteristics are summarized in comparative tables to aid in the selection of the most appropriate analytical technique for specific research and quality control needs.
Data Presentation: A Comparative Overview
The following table summarizes the key performance parameters of different analytical methods for nitrofurantoin, providing a clear basis for comparison.
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Key Advantages | Key Disadvantages |
| HPLC-UV | Bulk/Tablets | 50-150 µg/mL[1] | - | - | - | Widely available, robust, cost-effective[2] | Lower sensitivity than LC-MS/MS |
| Human Plasma | 0.010-2.48 µg/mL[3] | - | 0.010 µg/mL[3] | >92%[4] | Good for routine analysis | Longer run times than UHPLC | |
| Human Urine | 0.380-187 µg/mL[3] | - | 0.380 µg/mL[3] | - | - | - | |
| UHPLC-DAD | Human Plasma | 50-1250 µg/L[5] | - | - | Within-day accuracy < ±13%[5] | Fast analysis time (5 min)[5], high resolution | Higher initial instrument cost than HPLC |
| Human Urine | 4-200 mg/L[5] | - | - | Within-day accuracy < ±13%[5] | - | - | |
| LC-MS/MS | Human Plasma | 5.00-1500 ng/mL[4][6] | 0.25 ng/mL[4][6] | 5.00 ng/mL[4][6] | >92%[4] | High sensitivity and selectivity[2] | High instrument cost and complexity |
| Human Plasma | 10.451-1033.897 ng/mL[7] | - | - | 90%[7] | Ideal for bioanalytical applications | Requires skilled operators | |
| UV-Vis Spectrophotometry | Bulk/Tablets | 2-10 µg/mL[8] | 0.468 µg/mL[8] | 1.42 µg/mL[8] | 99-101%[8] | Simple, rapid, and economical[9][10] | Prone to interference from other substances |
| Bulk/Tablets | 5-25 µg/mL[11] | - | - | - | Good for basic quality control | Lower specificity than chromatographic methods |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the routine analysis of nitrofurantoin in pharmaceutical dosage forms.
-
Method A (for API)
-
Method B (for Human Plasma and Urine)
-
Sample Preparation (Plasma): Liquid-liquid extraction with ethyl acetate.[3]
-
Sample Preparation (Urine): Simple dilution with purified water.[3]
-
Mobile Phase: Gradient elution with 5 mmol/L sodium dihydrogen phosphate (B84403) (pH 3) and Acetonitrile.[2]
-
Column: Reversed-phase C18 (150 x 4.6 mm, 5 µm particle size).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Ultra-High-Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD)
This technique offers faster analysis times and improved resolution compared to conventional HPLC.
-
Sample Preparation (Plasma): Protein precipitation.[5]
-
Sample Preparation (Urine): Liquid-liquid extraction.[5]
-
Internal Standard: Furazolidone.[5]
-
Column: HSS-T3 column.[5]
-
Mobile Phase: Gradient chromatographic separation.[5]
-
Detection Wavelength: 369 nm.[5]
-
Analysis Time: 5 minutes.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for bioanalytical applications requiring high sensitivity and selectivity.[2]
-
Sample Preparation: Solid Phase Extraction (SPE) on Strata-X 33 µm extraction cartridges for human plasma.[4][6]
-
Ionization Mode: Electrospray Ionization (ESI) Negative.[7]
-
Quantitation: Multiple Reaction Monitoring (MRM) mode.[4][6]
UV-Visible Spectrophotometry
A simple and cost-effective method suitable for the quantification of nitrofurantoin in bulk and tablet dosage forms.[2]
-
Method A
-
Method B
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for Nitrofurantoin Analysis by HPLC-UV.
Caption: Bioanalytical Workflow for Nitrofurantoin using LC-MS/MS.
Caption: General Workflow for UV-Visible Spectrophotometric Analysis of Nitrofurantoin.
References
- 1. ijcpa.in [ijcpa.in]
- 2. benchchem.com [benchchem.com]
- 3. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a fast and sensitive UHPLC-DAD assay for the quantification of nitrofurantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. ijpsr.com [ijpsr.com]
- 8. ijrar.org [ijrar.org]
- 9. ijsr.net [ijsr.net]
- 10. journalwjbphs.com [journalwjbphs.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of Nitrofor (Nitrofurantoin)
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Nitrofor, known chemically as Nitrofurantoin. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Essential Safety and Handling Protocols
Nitrofurantoin is a synthetic nitrofuran antibiotic. While effective in its therapeutic applications, it presents potential hazards in a laboratory setting, necessitating strict adherence to safety protocols. The primary risks associated with Nitrofurantoin exposure include allergic skin reactions and respiratory sensitization.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling Nitrofurantoin powder and solutions.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing. | To protect eyes and face from dust particles and liquid splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene). A disposable lab coat or gown is mandatory. | To prevent skin contact, which can cause allergic reactions.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | To prevent inhalation of airborne particles, which can cause respiratory sensitization.[1][2] |
Operational Plan for Handling Nitrofurantoin
1. Preparation and Engineering Controls:
- All handling of powdered Nitrofurantoin must be conducted in a certified chemical fume hood to minimize inhalation exposure.
- Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
- Designate a specific area for Nitrofurantoin handling to prevent cross-contamination.
2. Weighing and Solution Preparation:
- Wear all required PPE as specified in the table above.
- Use a dedicated set of spatulas and weighing papers for Nitrofurantoin.
- Carefully weigh the required amount of powder, avoiding the creation of dust clouds.
- When preparing solutions, add the powder to the solvent slowly to prevent splashing.
3. Post-Handling Procedures:
- Thoroughly decontaminate the work area (fume hood, balance, etc.) with an appropriate cleaning agent.
- Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
- Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan for Nitrofurantoin Waste
Proper disposal of Nitrofurantoin waste is crucial to prevent environmental contamination and ensure regulatory compliance. Nitrofurantoin is considered a chemical waste and must be disposed of accordingly.
Waste Segregation and Collection
| Waste Type | Collection Container | Labeling Requirements |
| Solid Waste | A designated, sealed, and clearly labeled hazardous waste container. | "Hazardous Waste: Nitrofurantoin (Solid)" |
| Liquid Waste | A designated, sealed, and clearly labeled hazardous waste container compatible with the solvent used. | "Hazardous Waste: Nitrofurantoin in [Solvent Name]" |
| Contaminated PPE | A designated, sealed, and clearly labeled hazardous waste bag. | "Hazardous Waste: Contaminated PPE (Nitrofurantoin)" |
Step-by-Step Disposal Procedure
-
Segregation: At the point of generation, separate Nitrofurantoin waste from other laboratory waste streams.
-
Collection: Place solid, liquid, and contaminated PPE waste into their respective, properly labeled containers.
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Once the waste container is full, or on a regular schedule, arrange for pickup by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Documentation: Maintain accurate records of all Nitrofurantoin waste generated and disposed of, in accordance with institutional and regulatory requirements.
Note: Do not dispose of Nitrofurantoin waste down the drain or in the regular trash.[4]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of Nitrofurantoin.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
